molecular formula C10H20O6 B1584719 2,3,4,6-Tetramethyl-D-glucose CAS No. 7506-68-5

2,3,4,6-Tetramethyl-D-glucose

Cat. No.: B1584719
CAS No.: 7506-68-5
M. Wt: 236.26 g/mol
InChI Key: AQWPITGEZPPXTJ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethyl-D-glucose is a natural product found in Strychnos nux-vomica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPITGEZPPXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-68-5
Record name 2,4,6-Tetramethyl-D-glucose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Role of 2,3,4,6-Tetramethyl-D-glucose in glycosidic linkage analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 2,3,4,6-Tetramethyl-D-glucose in Glycosidic Linkage Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Terminal Signature

In the structural characterization of complex carbohydrates, This compound (2,3,4,6-Me₄-Glc) is the definitive biomarker for a terminal non-reducing glucose residue . Its detection during methylation analysis (glycosidic linkage analysis) provides critical data regarding the degree of polymerization, branching frequency, and chain termination in glucose-based polymers such as glycogen, starch, dextrans, and therapeutic polysaccharides.

This guide details the physicochemical basis, experimental workflow, and mass spectrometric interpretation of this specific analyte. We focus on the Partially Methylated Alditol Acetate (PMAA) method, the gold standard for linkage elucidation, where 2,3,4,6-Me₄-Glc is analyzed as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

The Analyte: Structural Logic

To understand the significance of 2,3,4,6-Me₄-Glc, one must trace its chemical lineage through the methylation analysis workflow.

  • Native State: A glucose residue located at the non-reducing end of a chain. It is linked to the next sugar only via its anomeric carbon (C1). Positions C2, C3, C4, and C6 are free hydroxyls.

  • Permethylation: All free hydroxyl groups (C2, C3, C4, C6) are converted to methoxy groups (-OCH₃). The C1-O-glycosidic bond remains intact.

  • Hydrolysis: The glycosidic bond at C1 is cleaved. The ring opens. C1 becomes a free hydroxyl (hemiacetal), and C5 (involved in the pyranose ring) becomes a free hydroxyl.

  • Reduction & Acetylation: The C1 aldehyde is reduced to a primary alcohol, and both C1 and C5 are acetylated.

  • Final Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

Key Insight: The presence of methyl groups at 2, 3, 4, and 6 proves that these positions were not involved in glycosidic linkages in the native polymer.

Experimental Workflow: The PMAA Method

The generation of 2,3,4,6-Me₄-Glc requires a rigorous chemical derivatization process. The Ciucanu-Kerek method (NaOH/DMSO/MeI) is preferred for its efficiency and reduced oxidative degradation compared to the older Hakomori method.

Protocol: Generation of PMAAs
  • Solubilization: Dissolve 200–500 µg of dry polysaccharide in anhydrous DMSO.

  • Deprotonation: Add powdered NaOH (freshly pulverized). Stir for 30–60 min to create the alkoxide anions.

  • Permethylation: Add Iodomethane (CH₃I). The reaction proceeds rapidly (15–30 min).

    • Critical Control: Ensure anhydrous conditions. Water quenches the alkoxide, leading to undermethylation.

  • Hydrolysis: Evaporate reagents. Hydrolyze with 2M TFA at 121°C for 2 hours.

    • Result: Releases methylated monosaccharides (e.g., 2,3,4,6-Me₄-Glc).[1][2][3][4][5][6]

  • Reduction: Reduce with NaBD₄ (Sodium Borodeuteride) in NH₄OH.

    • Expert Tip: Using NaBD₄ instead of NaBH₄ introduces a deuterium atom at C1. This tags the anomeric end, allowing mass spectrometry to distinguish C1 from C6 fragments (see Section 4).

  • Acetylation: Acetylate free hydroxyls (C1 and C5) using Acetic Anhydride/Pyridine (1:1) at 100°C for 30 min.

  • Extraction: Extract PMAAs into Dichloromethane (DCM) for GC-MS analysis.

Visualizing the Workflow

MethylationWorkflow Start Native Polysaccharide (Terminal Glucose) Step1 Permethylation (NaOH / DMSO / MeI) Start->Step1 Inter1 Permethylated Polymer (C2,3,4,6-OMe) Step1->Inter1 Methylates free OH Step2 Acid Hydrolysis (2M TFA, 121°C) Inter1->Step2 Inter2 2,3,4,6-Me4-Glucose (Hemiacetal) Step2->Inter2 Cleaves glycosidic bonds Opens ring (C5-OH) Step3 Reduction (NaBD4) Inter2->Step3 Inter3 Alditol (C1-Deuterated) Step3->Inter3 C1-CHO -> C1-CHD-OH Step4 Acetylation (Ac2O / Pyridine) Inter3->Step4 Final 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol Step4->Final Acetylates C1, C5

Figure 1: Step-by-step chemical transformation from terminal glucose to the analyzable PMAA derivative.

Mass Spectrometry Interpretation

The identification of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol relies on its unique fragmentation pattern in Electron Impact (EI) MS.

Fragmentation Logic

In PMAAs, the primary cleavage occurs between carbon atoms to stabilize the positive charge on the ether oxygen (methoxy group).

  • Structure:

    • C1: CHDOAc (Mass 74, if deuterated)

    • C2: CHOMe (Mass 44)

    • C3: CHOMe (Mass 44)

    • C4: CHOMe (Mass 44)

    • C5: CHOAc (Mass 72)

    • C6: CH₂OMe (Mass 45)

Diagnostic Ions (m/z)
Fragment TypeCleavage SiteFragment Compositionm/z (NaBD₄ Reduced)m/z (NaBH₄ Reduced)
Primary C1–C2C2...C645, 117, 161, 205 45, 117, 161, 205
Primary C5–C6C1...C5118, 162, 206 117, 161, 205
Secondary C6C6 fragment45 45

Crucial Observation: Because the molecule is chemically symmetrical regarding the methoxy pattern (tetra-methyl), the fragments from the "top" (C1 end) and "bottom" (C6 end) are nearly identical in mass unless deuterium labeling is used .

  • Without Deuterium: You see strong peaks at 117, 161, 205 .

  • With Deuterium (NaBD₄): The C1-containing fragments shift by +1 unit (118, 162, 206 ), while C6-containing fragments remain 117, 161, 205 . This doublet pattern is the ultimate confirmation of a terminal hexose.

Visualizing Fragmentation

Figure 2: Mass spectral fragmentation of the deuterated derivative. Blue ions contain the C1-Deuterium tag; Red ions originate from the C6 end.

Applications in Drug Development

A. Branching Analysis (Glycogen & Starch)

In glucose polymers, the ratio of terminal residues (2,3,4,6-Me₄-Glc) to branching residues (e.g., 2,3-Me₂-Glc for 4,6-branch points) allows for the calculation of the Degree of Branching (DB) and Average Chain Length (ACL) .

  • Calculation: ACL = (Total Glucose Residues) / (Terminal Glucose Residues).

  • Relevance: Critical for characterizing glycogen storage disease models or optimizing starch-based excipients.

B. Purity of Linear Polysaccharides

For linear polymers like cellulose (β-1,4-Glc) or amylose (α-1,4-Glc), 2,3,4,6-Me₄-Glc should only appear in trace amounts (representing the single non-reducing end of a long chain).

  • QC Metric: An elevated ratio of 2,3,4,6-Me₄-Glc in a supposedly linear polymer indicates hydrolytic degradation (shorter chains) or contamination with branched polysaccharides.

C. Vaccine Characterization

Many pneumococcal and meningococcal vaccines are based on capsular polysaccharides. The "terminal cap" often dictates immunogenicity. Accurate quantification of 2,3,4,6-Me₄-Glc ensures batch-to-batch consistency of the antigenic epitopes.

References

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209–217.

  • Pettolino, F. A., et al. (2012). Methodologies for the Structural Analysis of Cell Wall Polysaccharides. Biochemistry and Molecular Biology of Plants.

  • Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl Linkage Analysis by GC-MS. University of Georgia.[1]

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates, 157–216.

  • NIST Chemistry WebBook. (2025). 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol Mass Spectrum.

Sources

Difference between 2,3,4,6-Tetramethyl-D-glucose and 2,3,6-Tri-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Distinction, Analytical Workflows, and Linkage Analysis[1]

Executive Summary

In the structural elucidation of complex carbohydrates, 2,3,4,6-Tetramethyl-D-glucose (TMG) and 2,3,6-Tri-O-methyl-D-glucose (Tri-MG) act as the two most critical "fingerprints" for determining polymer architecture.

Their difference is not merely the presence of one methyl group; it represents the fundamental distinction between a chain's end and its backbone .

  • TMG indicates a terminal, non-reducing end (the "tip" of a branch or chain).

  • Tri-MG indicates a (1→4)-glycosidic linkage , characteristic of structural backbones like cellulose or energy stores like starch.[1]

This guide details the chemical divergence, the derivatization logic (Ciucanu & Kerek), and the specific GC-MS fragmentation rules required to distinguish them in a self-validating workflow.

Part 1: Structural & Chemical Fundamentals

To understand the analysis, one must first understand the origin of these derivatives during the Permethylation Analysis (also known as Methylation Analysis).

1.1 The Molecules at a Glance
FeatureThis compound (TMG)2,3,6-Tri-O-methyl-D-glucose (Tri-MG)
Methylation Pattern C2, C3, C4, C6 are methylated (

).[2]
C2, C3, C6 are methylated.[2][3][4] C4 is free (

)
.
Origin in Polymer Derived from a glucose unit at the terminus (non-reducing end).Derived from a glucose unit involved in a (1→4) linkage .[1][5][6]
Biological Context Found at the ends of glycogen branches or amylopectin.[6]The repeating unit of Cellulose (

-1,[1]4) and Amylose (

-1,4).[6]
IUPAC Name (Alditol) 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
1.2 The "Free Hydroxyl" Logic

The core principle of linkage analysis is protection vs. substitution :

  • Permethylation: All free hydroxyls in the native polymer are converted to methyl ethers.

  • Hydrolysis: The glycosidic bonds (which protected the linked carbons) are broken. This exposes a new free hydroxyl at the linkage position.

  • Result:

    • If the glucose was terminal, it had free OH groups at 2, 3, 4, and 6. All become O-Me. Result: TMG. [2]

    • If the glucose was 4-linked, C4 was occupied by a bond. It could not be methylated. Upon hydrolysis, C4 becomes a free OH. Result: Tri-MG.

Part 2: The Mechanistic Workflow (PMAA)

We do not analyze these sugars directly; they are too polar and thermally unstable for standard GC. We convert them into Partially Methylated Alditol Acetates (PMAAs) .

2.1 Experimental Protocol: Ciucanu & Kerek Modified

Note: This protocol assumes a starting sample of 0.5–1.0 mg of dry polysaccharide.

Step 1: Permethylation (The Critical Step)

  • Reagents: DMSO (anhydrous), NaOH (powdered), Methyl Iodide (

    
    ).
    
  • Mechanism: DMSO solvates the proton; NaOH acts as the base to form the alkoxide ion (

    
    ); 
    
    
    
    provides the methyl group via
    
    
    attack.
  • Protocol:

    • Dissolve sample in 200

      
      L DMSO under 
      
      
      
      .
    • Add slurry of NaOH in DMSO. Vortex 1 min.

    • Add

      
       (100 
      
      
      
      L). Vortex 30 min.
    • Quench: Add 1 mL

      
      . Extract into 
      
      
      
      .
    • Quality Check: IR spectroscopy should show zero

      
       stretch (
      
      
      
      ).

Step 2: Hydrolysis

  • Reagent: 2M TFA (Trifluoroacetic acid).

  • Action: Cleaves glycosidic bonds. TMG and Tri-MG are released as hemiacetals.

  • Protocol: Heat at 121°C for 2 hours. Evaporate TFA under

    
    .
    

Step 3: Reduction (The Tagging Step)

  • Reagent:

    
     (Sodium Borodeuteride).[7]
    
  • Why Deuterium? Reduces the aldehyde (C1) to a primary alcohol. Using deuterium tags C1, allowing us to distinguish the "top" from the "bottom" of the molecule in MS spectra (breaking symmetry).

  • Result: Glucitol (Sorbitol) derivatives.

Step 4: Acetylation

  • Reagent: Acetic Anhydride (

    
    ) + Pyridine.
    
  • Action: Acetylates the free hydroxyls exposed in Step 2 (and the C1/C5 from ring opening).

  • Differentiation:

    • TMG gains Acetyls at C1 and C5.

    • Tri-MG gains Acetyls at C1, C4 , and C5.

PMAA_Workflow cluster_results Differentiation Polymer Native Polymer (e.g., Starch) Methylation 1. Permethylation (NaOH/DMSO/MeI) Locks free OH as OMe Polymer->Methylation All free OH -> OMe Hydrolysis 2. Hydrolysis (TFA) Breaks linkages Exposes OH at Linkage Site Methylation->Hydrolysis Cleave Bonds Reduction 3. Reduction (NaBD4) Opens ring -> Alditol Tags C1 with Deuterium Hydrolysis->Reduction Aldose -> Alditol Acetylation 4. Acetylation (Ac2O) Tags exposed OH with OAc Reduction->Acetylation Tag Linkage Sites GCMS 5. GC-MS Analysis Separation & Fragmentation Acetylation->GCMS TMG_Res Terminal Glucose Becomes: 1,5-di-OAc-2,3,4,6-tetra-OMe GCMS->TMG_Res Tri_Res 4-Linked Glucose Becomes: 1,4,5-tri-OAc-2,3,6-tri-OMe GCMS->Tri_Res

Figure 1: The Logic of PMAA Analysis. Note how the linkage position (C4) is chemically tagged with an Acetyl group in the final step.

Part 3: Analytical Differentiation (GC-MS)

This is where the "Self-Validating" requirement comes in. You cannot rely on retention time alone. You must verify the fragmentation pattern .

Fragmentation Rule: In Electron Impact (EI) MS, the carbon backbone cleaves preferentially between methoxylated carbons. Cleavage next to acetylated carbons is less favorable.

3.1 this compound (Terminal)
  • Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol-1-d.

  • Key Features:

    • Methoxyls at C2, C3, C4, C6.[2]

    • Acetyls only at C1, C5.

  • Diagnostic Ions (m/z):

    • m/z 118: Cleavage between C2–C3. (Contains C1-C2 fragment:

      
      ).
      
    • m/z 162: Cleavage between C3–C4.

    • m/z 205: Cleavage between C4–C5. (Contains C1-C4).

3.2 2,3,6-Tri-O-methyl-D-glucose (4-Linked)
  • Derivative: 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol-1-d.

  • Key Features:

    • Methoxyls at C2, C3, C6.[2]

    • Acetyl at C4 (The "Scar" of the linkage).

  • Diagnostic Ions (m/z):

    • m/z 118: Cleavage between C2–C3. (Same as Tetra, confirms it's Glucose).[2][8]

    • m/z 233: Cleavage between C3–C4. This is the "Primary Fragment." It contains the methoxylated top half (C1-C2-C3).

    • Absence of m/z 205: Because the C4 is acetylated, the stable methoxy-rich fragment seen in the Tetra derivative cannot form easily.

    • m/z 45: Standard methoxy fragment (

      
      ), usually lower abundance than in Tetra.
      
3.3 Comparative Data Table
Diagnostic CriteriaTerminal (Tetra-Me)4-Linked (Tri-Me)
Primary Fragment (C1-C2) 118 (High Abundance)118 (High Abundance)
Mid-Chain Fragment 161 / 162 233 (Diagnostic for 4-link)
C4 Status MethylatedAcetylated
Retention Time (RT) Elutes Earlier (More volatile)Elutes Later (More polar acetates)
Part 4: Case Study - Starch vs. Cellulose[2]

A critical limitation of Methylation Analysis is that it destroys stereochemistry at C1 (Anomeric carbon).

  • Starch (Amylose):

    
    -(1→4)-Glucose.[6]
    
  • Cellulose:

    
    -(1→4)-Glucose.[1]
    

If you subject both to the protocol above, both will yield 2,3,6-Tri-O-methyl-D-glucose.

How to distinguish?

  • Enzymatic Digestion (Pre-Methylation): Treat one aliquot with amylase (

    
    -specific) and another with cellulase (
    
    
    
    -specific).
  • NMR Spectroscopy:

    • Use HSQC (Heteronuclear Single Quantum Coherence).

    • 
      -anomer (Starch):  Anomeric proton (
      
      
      
      ) typically
      
      
      5.1–5.4 ppm.
    • 
      -anomer (Cellulose):  Anomeric proton (
      
      
      
      ) typically
      
      
      4.4–4.6 ppm.

Pathway_Differentiation Starch Starch (Alpha 1-4) Methylation Methylation Analysis (Destroys Anomericity) Starch->Methylation NMR Solution: NMR Preserves Anomericity Starch->NMR Delta 5.4 ppm Cellulose Cellulose (Beta 1-4) Cellulose->Methylation Cellulose->NMR Delta 4.5 ppm Result Identical Derivative: 2,3,6-Tri-O-Me-Glc (1,4-linked) Methylation->Result

Figure 2: The "Anomeric Blind Spot" of methylation analysis requires orthogonal validation via NMR.

References
  • Ciucanu, I., & Kerek, F. (1984).[9][10] A simple and rapid method for the permethylation of carbohydrates.[10][11] Carbohydrate Research, 131(2), 209-217.[11]

  • Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl-Linkage Analysis of Polysaccharides. University of Georgia.

  • Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides. Frontiers in Plant Science.

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS.

Sources

2,3,4,6-Tetramethyl-D-glucose CAS number 146-72-5 data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,4,6-Tetramethyl-D-glucose (CAS: 146-72-5)

Introduction

This compound is a methylated derivative of D-glucose, a fundamental molecule in carbohydrate chemistry and various biomedical research fields.[1][] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development. The methylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the molecule's properties compared to its parent, D-glucose, notably increasing its lipophilicity.[1] This modification makes it a valuable tool in organic synthesis as a protected form of glucose and in biological studies as a non-metabolizable analog to investigate glucose transport mechanisms.[]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 146-72-5 (Note: Some sources may incorrectly list 7506-68-5 or 3615-47-2)[3][4]
Molecular Formula C10H20O6[1][3][4]
Molecular Weight 236.26 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 90-93°C (recrystallized once), 98°C (after five recrystallizations)[5]
Solubility Soluble in organic solvents like methanol and ethanol; less soluble in water.[1]
Specific Rotation [α]D20 +81.3° (in water, after equilibration)[5]
pKa 11.85 ± 0.70 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of D-glucose. A well-established method involves the use of methyl sulfate and sodium hydroxide.[5] This process must be conducted with caution due to the high toxicity of methyl sulfate.[5]

Experimental Protocol: Methylation of D-glucose

This protocol is adapted from the procedure detailed in Organic Syntheses.[5]

Causality Behind Experimental Choices:

  • Use of a well-ventilated hood: Methyl sulfate is highly toxic and has a high vapor pressure, necessitating its handling in a fume hood to prevent inhalation.[5]

  • Mechanical Stirring: Vigorous stirring is essential to ensure proper mixing of the multiphasic reaction mixture, promoting efficient methylation.

  • Temperature Control: The reaction temperature is carefully controlled (initially 50-55°C, then raised to 70-75°C) to manage the exothermic reaction and ensure complete methylation without significant side product formation.[5]

  • Solvent Extraction: Chloroform is used for extraction due to the product's solubility in it and its immiscibility with the aqueous layer. Multiple extractions ensure a good yield.

  • Purification with Norite: Norite (activated carbon) is used to decolorize the solution by adsorbing colored impurities.

  • Crystallization: The final product is crystallized from petroleum ether to obtain a pure, solid product.[5]

Step-by-Step Methodology:

  • Preparation: In a 2-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water. Place the flask in a water bath maintained at 55°C.[5]

  • Initial Methylation: With rapid stirring, add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution.[5]

  • Addition of Alkali: Begin the dropwise addition of 400 ml of 40% sodium hydroxide solution. The rate of addition should be controlled to maintain the reaction temperature between 50-55°C.[5]

  • Second Methylation: Once the initial addition of alkali is complete and the distillation of carbon tetrachloride has slowed, raise the bath temperature to 70-75°C. Add another 160 ml of methyl sulfate at a controlled rate.[5]

  • Reaction Completion: After all the methyl sulfate has been added, continue stirring and heating for 30 minutes to ensure the reaction goes to completion.[5]

  • Workup: Cool the reaction mixture and dilute it with water to dissolve the precipitated sodium sulfate.

  • Extraction: Extract the aqueous solution four times with 150 ml portions of chloroform.[5]

  • Hydrolysis of Glucosides: Combine the chloroform extracts and distill off the chloroform while adding 400 ml of 2 N hydrochloric acid. Pass steam through the solution for 1 hour to hydrolyze any methylated methylglucosides.[5]

  • Purification: Decolorize the hot solution with 5 g of Norite, then cool and filter. Saturate the filtrate with sodium sulfate and extract again with four portions of chloroform.

  • Isolation and Crystallization: Dry the combined chloroform extracts with anhydrous sodium sulfate, filter, and remove the solvent. Treat the resulting syrup with 40-50 ml of petroleum ether and shake to induce crystallization. Cool in an ice bath, filter the crystals, wash with cold petroleum ether, and dry under reduced pressure.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Glucose Anhydrous Glucose in Water ReactionVessel Methylation at 55-75°C Glucose->ReactionVessel MethylSulfate_CCl4 Methyl Sulfate & Carbon Tetrachloride MethylSulfate_CCl4->ReactionVessel NaOH 40% Sodium Hydroxide NaOH->ReactionVessel Extraction1 Chloroform Extraction ReactionVessel->Extraction1 Cool & Dilute Hydrolysis Acidic Hydrolysis Extraction1->Hydrolysis Purification Norite Treatment & Filtration Hydrolysis->Purification Extraction2 Final Chloroform Extraction Purification->Extraction2 Crystallization Crystallization from Petroleum Ether Extraction2->Crystallization Dry & Evaporate FinalProduct Pure 2,3,4,6-Tetramethyl- D-glucose Crystals Crystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile molecule with several important applications in scientific research:

  • Study of Glucose Transport: As a non-metabolizable analog of glucose, it is instrumental in studying the kinetics and regulation of glucose transporters, such as those in the blood-brain barrier.[] Its structure allows it to interact with glucose transporters, but the methyl groups prevent it from being processed in glycolysis.

  • Protecting Group in Organic Synthesis: In carbohydrate chemistry, the hydroxyl groups of sugars need to be selectively protected to achieve desired chemical transformations at specific positions. The methylated form serves as a protected glucose derivative, where the methyl ethers are stable under many reaction conditions.[1]

  • Analytical Standard: It can be used as a standard in analytical methods like chromatography for the identification and quantification of methylated sugars, which are often products of polysaccharide analysis.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

Safety Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Use impervious clothing and handle with chemical-resistant gloves.[6]

    • Respiratory Protection: If ventilation is inadequate, use a certified respirator.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Use non-sparking tools to prevent ignition from electrostatic discharge.[6]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse eyes with plenty of water for several minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[6]

Laboratory Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Assess Risks PPE Don Personal Protective Equipment (Gloves, Goggles) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Compound Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Closed, Labeled Containers Decontaminate->Waste RemovePPE Remove and Dispose/Clean PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: General laboratory workflow for the safe handling of chemical solids.

References

  • Organic Syntheses, Coll. Vol. 3, p. 798 (1955); Vol. 25, p. 97 (1945). [Link]

  • PubChem, 2,3,4,6-Tetra-O-methyl-D-glucose Compound Summary. [Link]

Sources

Technical Guide: Anomeric Dynamics & Applications of 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4,6-Tetramethyl-D-glucose (TMG) is a permethylated derivative of D-glucose where the hydroxyl groups at positions C2, C3, C4, and C6 are substituted with methoxy groups, leaving only the anomeric hydroxyl (C1-OH) free.[1] This unique structural modification renders the molecule lipophilic while retaining the ability to mutarotate, making it a critical tool in glycan linkage analysis , glucose transporter (GLUT) kinetic studies , and metabolic stability assays .

This guide provides a rigorous technical examination of the anomeric forms of TMG, detailing their thermodynamic equilibrium, NMR spectral fingerprints, synthesis protocols, and specific utility in drug development.[1]

Structural Chemistry & Anomeric Equilibrium

The Alpha and Beta Anomers

Like its parent molecule D-glucose, TMG exists primarily in the pyranose ring form. The free hydroxyl group at C1 allows the molecule to exist as two distinct diastereomers (anomers):

  • 
    -Anomer:  The C1-OH group is axial , perpendicular to the general plane of the ring.
    
  • 
    -Anomer:  The C1-OH group is equatorial , lying in the plane of the ring.
    

These forms are not static; in solution, they interconvert through an open-chain aldehyde intermediate—a process known as mutarotation .[2]

Thermodynamics: The Anomeric Effect vs. Steric Hindrance

The equilibrium ratio of


 to 

anomers is governed by two opposing forces:
  • Steric Hindrance: Favors the

    
    -anomer (equatorial) because the bulky hydroxyl group is further away from the axial protons at C3 and C5.
    
  • The Anomeric Effect: A stereoelectronic effect that stabilizes the

    
    -anomer (axial). This is due to the hyperconjugation between the lone pair of the ring oxygen (O5) and the antibonding orbital (
    
    
    
    ) of the C1-O1 bond.

In non-polar solvents (e.g., chloroform), the anomeric effect dominates, often shifting the equilibrium towards the


-form compared to water, where solvation stabilizes the 

-form. For TMG, the presence of four methyl groups increases lipophilicity, allowing detailed study of this equilibrium in organic solvents, unlike free glucose.
Mutarotation Mechanism

The interconversion requires an acid or base catalyst (amphoteric catalysis) to facilitate the ring opening to the aldehyde form and subsequent re-closure.

Mutarotation cluster_conditions Catalytic Factors Alpha α-Pyranose (Axial OH) Open Open-Chain Aldehyde Intermediate Alpha->Open Ring Opening (Acid/Base Catalysis) Open->Alpha Reversible Beta β-Pyranose (Equatorial OH) Open->Beta Ring Closure (Rotation about C1-C2) Beta->Open Reversible H_ion H+ (Protonation of O5) OH_ion OH- (Deprotonation of O1)

Figure 1: Mechanism of mutarotation showing the reversible interconversion between anomers via the acyclic aldehyde intermediate.

Analytical Profiling: The "Fingerprint"

Accurate identification of the anomeric form is essential for purity assessment and kinetic studies. NMR spectroscopy is the gold standard for this differentiation.

1H NMR Characterization

The anomeric proton (H1) provides the most diagnostic signal. The coupling constant (


) directly correlates to the dihedral angle between H1 and H2 (Karplus relationship).[3][4]
Featurengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Anomer

-Anomer
Structural Basis
Chemical Shift (

)
~5.3 - 5.4 ppm ~4.6 - 4.7 ppm

-H is equatorial (deshielded);

-H is axial (shielded).[1]
Multiplicity Doublet (d)Doublet (d)Coupling to H2.
Coupling Constant (

)
3.0 - 4.0 Hz 7.0 - 8.0 Hz

: H1(eq)-H2(ax) angle ~60° (Small

).

: H1(ax)-H2(ax) angle ~180° (Large

).[1]
Methoxy Groups 3.4 - 3.6 ppm3.4 - 3.6 ppm4x Singlets (-OCH

).[1]

Note on Solvents: Unlike D-glucose, TMG is soluble in CDCl


  (chloroform-d). This eliminates the problem of hydroxyl proton exchange seen in D

O and often allows for sharper resolution of the anomeric protons.
Physical Properties[1][6][7][8][9][10][11][12]
  • Physical State: White crystalline solid or viscous syrup (depending on purity and anomeric composition).

  • Melting Point: Pure

    
    -form: 87–89°C .[1][5]
    
  • Specific Rotation

    
    : 
    
    • Pure

      
      -form: +151°  (in water).
      
    • Equilibrium mixture: +81° to +85° .

    • Interpretation: A sample with a rotation significantly higher than +85° indicates an enrichment of the

      
      -anomer.
      

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound via the Haworth Methylation method. Precaution: Methyl sulfate is highly toxic. Perform all steps in a high-efficiency fume hood.

Reagents
  • Anhydrous D-Glucose

  • Dimethyl Sulfate (Methylating agent)[6]

  • Sodium Hydroxide (40% w/w aqueous solution)[6]

  • Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) as solvent
    
  • Chloroform (for extraction)

Step-by-Step Methodology
  • Dissolution: Dissolve 25 g of anhydrous glucose in 15 mL of water in a multi-neck flask equipped with a mechanical stirrer. Heat to 55°C.

  • Methylation (The Haworth Reaction):

    • Add 125 mL of

      
       and 90 mL of dimethyl sulfate.
      
    • Critical Step: Dropwise addition of 40% NaOH (400 mL total).[6]

    • Rate Control: Add alkali slowly to maintain temperature at 50–55°C without external heating (exothermic reaction).[6]

    • Mechanism: The base deprotonates the hydroxyl groups, creating alkoxides that nucleophilically attack the methyl sulfate.

  • Post-Reaction Processing:

    • After alkali addition, raise temperature to 70–75°C for 30 minutes to destroy excess dimethyl sulfate.

    • Separate the organic layer. Extract the aqueous layer with chloroform.

  • Hydrolysis (If starting from Methyl Glucoside):

    • Note: Direct methylation often yields the methyl glucoside (C1-OMe).[1] To get the free sugar (C1-OH), acid hydrolysis is required.

    • Reflux the methylated product in 2N HCl for 2-3 hours.

    • Monitor by TLC for the appearance of the reducing sugar (charring with sulfuric acid).

  • Purification:

    • Neutralize with solid

      
      .
      
    • Extract into chloroform, dry over

      
      , and evaporate.
      
    • Crystallization: Recrystallize from petroleum ether to isolate the

      
      -anomer (MP 87-89°C).
      

Synthesis Start D-Glucose Step1 Methylation (Me2SO4 / NaOH / 55°C) Start->Step1 Intermediate Methyl 2,3,4,6-Tetra-O-methyl-glucoside (Mixture of α/β) Step1->Intermediate Step2 Acid Hydrolysis (2N HCl / Reflux) Intermediate->Step2 Demethylation at C1 Extraction Chloroform Extraction & Drying Step2->Extraction Product This compound (Syrup/Solid) Extraction->Product Cryst Recrystallization (Petroleum Ether) Product->Cryst To isolate pure α

Figure 2: Synthetic workflow for the production of this compound from D-glucose.

Applications in Drug Development[4]

Glucose Transporter (GLUT/SGLT) Ligand Studies

TMG is a non-metabolizable glucose analog in many systems. It is transported by Glucose Transporters (GLUTs) but cannot be phosphorylated by hexokinase because the C6-OH is methylated.

  • Application: Use in "zero-trans" kinetic studies to measure the

    
     and 
    
    
    
    of transporters without the confounding factor of intracellular metabolism.
  • Relevance: Critical for screening SGLT2 inhibitors (diabetes drugs) to distinguish between transport inhibition and metabolic inhibition.

Glycan Linkage Analysis (Methylation Analysis)

TMG serves as the reference standard for the terminal non-reducing end of a polysaccharide chain.

  • Workflow: A polysaccharide is permethylated

    
     hydrolyzed 
    
    
    
    reduced
    
    
    acetylated.
  • Result: The terminal glucose unit yields 2,3,4,6-tetramethyl-1,5-di-O-acetyl-glucitol. TMG is the precursor standard used to calibrate GC-MS retention times for this terminal unit.

Lipophilicity & Bioavailability Modeling

Because TMG lacks the hydrogen-bonding capacity of free glucose (except at C1), it is used to model the passive diffusion component of sugar absorption.

  • Drug Design Insight: Comparing TMG permeability vs. Glucose permeability across Caco-2 monolayers helps quantify the contribution of active transport (carrier-mediated) vs. passive lipophilic diffusion.

References

  • Organic Syntheses. "this compound". Org. Synth.1943 , 23, 93.

  • BenchChem. "The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide".

  • Magritek. "Glucose Anomers - Carbon & Proton NMR Analysis". Application Note.

  • National Institutes of Health (PubChem). "2,3,4,6-Tetra-O-methyl-D-glucose Compound Summary".

  • University of Minnesota. "Solvent Effect on the Anomeric Equilibrium in D-Glucose". J. Phys. Chem. B.

Sources

Exhaustive Methylation & Tetramethyl Glucose: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In carbohydrate chemistry and drug development, the theoretical yield of tetramethyl glucose (TMG) is not merely a measure of reaction efficiency; it is a critical structural determinant. When subjecting hexose polymers (like starch, cellulose, or glycogen) to exhaustive methylation, TMG arises exclusively from the non-reducing end groups .

Therefore, the "yield" of TMG is inversely proportional to the Degree of Polymerization (DP) in linear chains and directly proportional to the Degree of Branching (DB) in complex polysaccharides. This guide provides the theoretical framework, quantitative logic, and validated protocols for using TMG yield as a precise analytical tool.

Part 1: Theoretical Framework & Yield Logic

The Two Definitions of "Yield"

To ensure scientific integrity, we must distinguish between the chemical efficiency of the methylation and the structural yield of the marker.

Yield TypeDefinitionTarget ValueSignificance
Chemical Yield Conversion rate of free hydroxyl groups (-OH) to methoxy groups (-OMe).> 98%Essential for "exhaustive" methylation. Undermethylation leads to false branching data.
Structural Yield The molar fraction of TMG relative to total methylated sugars.VariableDetermines chain length (DP) and branching frequency.
Quantitative Analysis: Calculating DP and Branching

The theoretical yield of TMG (


) is the mathematical key to elucidating polymer structure.
Scenario A: Linear Homopolymer (e.g., Amylose)

In a linear chain, TMG is produced only from the single non-reducing end.



  • Example: If GC-MS analysis shows 1 mole of TMG for every 100 moles of 2,3,6-tri-O-methyl glucose, the average chain length is ~101 units.

Scenario B: Branched Polymer (e.g., Amylopectin, Glycogen)

Every branch point creates a new non-reducing end, increasing the TMG yield.



  • Logic: A high yield of TMG (e.g., 4-5%) alongside equivalent amounts of di-O-methyl glucose (branch points) confirms a highly branched structure.

Part 2: Visualization of Structural Logic

The following diagram illustrates how the polysaccharide structure dictates the theoretical yield of methylated products.

MethylationLogic Polymer Polysaccharide (Starch/Cellulose) Methylation Exhaustive Methylation (Hakomori Method) Polymer->Methylation DMSO / NaH / CH3I Hydrolysis Acid Hydrolysis (TFA) Methylation->Hydrolysis Cleavage of Glycosidic Bonds TMG 2,3,4,6-Tetra-O-Methyl Glucose (From Non-Reducing Ends) Hydrolysis->TMG Yield ∝ 1/DP or Branch Count TriMG 2,3,6-Tri-O-Methyl Glucose (From Linear Internal Units) Hydrolysis->TriMG Major Product (Linear) DiMG 2,3-Di-O-Methyl Glucose (From Branch Points) Hydrolysis->DiMG Yield = Branch Count

Figure 1: Structural origin of methylated glucose derivatives. TMG serves as the specific marker for chain termination.

Part 3: Experimental Methodology (The Hakomori Method)

While the Ciucanu-Kerek method (NaOH/DMSO) is popular for simple sugars, the Hakomori method (using methylsulfinyl carbanion) is the gold standard for exhaustive methylation of difficult, high-molecular-weight polysaccharides due to superior solubility and base strength.

Reagents & Safety
  • Dimsyl Anion (Base): Generated in situ or purchased. (Safety: NaH is pyrophoric; reaction produces

    
    ).
    
  • Methyl Iodide (

    
    ):  Methylating agent. (Safety: Neurotoxic, volatile carcinogen. Use exclusively in a fume hood).
    
  • Solvent: Anhydrous DMSO (Must be stored over molecular sieves).

Step-by-Step Protocol

Step 1: Solubilization & Activation

  • Dissolve 2–5 mg of dry polysaccharide in 0.5 mL anhydrous DMSO under Nitrogen (

    
    ).
    
  • Stir for 30 minutes to ensure complete dissolution (critical for yield).

  • Add 0.5 mL of Lithium Methylsulfinyl Carbanion (or NaH/DMSO solution).

  • Stir for 1 hour. The solution should turn clear/viscous. The alkoxide ions are now formed.[1]

Step 2: Methylation

  • Cool the reaction vial in an ice bath (reaction is exothermic).

  • Slowly add 0.5 mL of Methyl Iodide (

    
    ) .
    
  • Stir at room temperature for 1–2 hours.

  • Validation: The solution should become less viscous and clear.

Step 3: Work-up (Partitioning)

  • Add 1 mL of water to quench excess reagent (Caution: Exothermic).

  • Extract the methylated polymer using Chloroform (

    
    ) .
    
  • Wash the organic layer 3x with water to remove DMSO and iodide salts.

  • Evaporate

    
     under a stream of nitrogen.
    

Step 4: Hydrolysis & Derivatization (PMAA Generation) Direct analysis of methylated sugars is difficult. We convert them to Partially Methylated Alditol Acetates (PMAAs) for GC-MS.

  • Hydrolysis: Treat residue with 2M Trifluoroacetic Acid (TFA) at 120°C for 2 hours.

  • Reduction: Reduce aldehydes to alcohols using

    
     (Sodium Borodeuteride) to tag the anomeric carbon (distinguishes C1 from C6).
    
  • Acetylation: Treat with Acetic Anhydride/Pyridine to acetylate the free hydroxyls (positions originally linked).

Part 4: Analytical Workflow & Validation

GC-MS Identification

In the PMAA method, the position of the acetyl groups indicates where the sugar was originally linked, while the methyl groups indicate free positions.[1]

Tetramethyl Glucose (Terminal) Signature:

  • Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

  • Key Fragmentation Ions (m/z):

    • 117 (Cleavage between C2-C3)

    • 161 (Cleavage between C3-C4)

    • 205 (Cleavage between C4-C5)

    • Note: TMG derivatives elute earlier than tri- and di-methyl derivatives on polar GC columns (e.g., DB-225 or SP-2330) due to lower polarity.

Workflow Diagram

Workflow Sample Dry Polysaccharide Hakomori Hakomori Methylation (DMSO/NaH/CH3I) Sample->Hakomori Hydrolysis TFA Hydrolysis (2M, 120°C) Hakomori->Hydrolysis Permethylated Polymer Reduction Reduction (NaBD4) Hydrolysis->Reduction Methylated Monomers Acetylation Acetylation (Ac2O/Pyridine) Reduction->Acetylation Methylated Alditols GCMS GC-MS Analysis (PMAA Detection) Acetylation->GCMS PMAAs

Figure 2: The standard workflow for converting polysaccharides into analyzable PMAA derivatives.

Part 5: Troubleshooting & Scientific Integrity

Undermethylation (The #1 Error)

If the theoretical yield of TMG is lower than expected, or if "unexpected" isomers appear (e.g., 2,3-di-O-methyl glucose in a linear chain), the methylation was likely incomplete.

  • Cause: Poor solubility in DMSO or moisture contamination (NaH is deactivated by water).

  • Solution: Repeat the methylation step (double-methylation) before hydrolysis.

Oxidative Degradation

Using strong bases can sometimes cause "peeling" reactions at the reducing end.

  • Mitigation: Reduce the polysaccharide to its alditol form (

    
    ) before methylation to protect the reducing end.
    
Volatility Losses

TMG derivatives are more volatile than internal residues.

  • Risk: Loss during the evaporation of solvents (Chloroform/TFA).

  • Protocol Fix: Do not evaporate to complete dryness under high vacuum; use a gentle nitrogen stream at room temperature.

References

  • Hakomori, S. (1964).[2][3] A rapid permethylation of glycolipid, and polysaccharide catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide.[2] Journal of Biochemistry, 55(2), 205–208.

  • Ciucanu, I., & Kerek, F. (1984).[2][3] A simple and rapid method for the permethylation of carbohydrates.[2] Carbohydrate Research, 131(2), 209–217.

  • Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl-Linkage Analysis of Polysaccharides and Oligosaccharides. University of Georgia.

  • Pettolino, F. A., et al. (2012). Methods for the analysis of polysaccharides from plant cell walls. Nature Protocols, 7, 1590–1607.

Sources

History of 2,3,4,6-Tetramethyl-D-glucose in carbohydrate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Application of 2,3,4,6-Tetramethyl-D-glucose in Carbohydrate Chemistry

Introduction: Deciphering the Architecture of Polysaccharides

The intricate world of carbohydrate chemistry is dominated by polysaccharides, complex polymers whose biological functions are dictated by their three-dimensional structures. A fundamental challenge for early chemists, and a continuing cornerstone of glycobiology, is the elucidation of this architecture. Unlike linear proteins or nucleic acids, monosaccharides can be linked together in a vast number of ways, creating branched and complex structures. The key to understanding this complexity lies in identifying the specific hydroxyl groups on each sugar residue that participate in these connections, known as glycosidic linkages.

Methylation analysis emerged as the definitive chemical method to solve this puzzle. By strategically "capping" the free hydroxyl groups with stable methyl ethers, scientists could later break down the polysaccharide and identify which positions were originally involved in linkages. Within this analytical framework, 2,3,4,6-Tetra-O-methyl-D-glucose holds a unique and critical role. Its detection after a methylation analysis workflow serves as an unambiguous chemical signal for a non-reducing terminal D-glucose unit—the "full-stop" at the end of a polysaccharide chain or branch. This guide provides a technical overview of the historical development and modern application of this pivotal molecule in carbohydrate science.

The Genesis of a Technique: Pioneering Methylation Methodologies

The ability to determine polysaccharide structure is fundamentally reliant on the capacity to exhaustively methylate all free hydroxyl groups without cleaving the delicate glycosidic bonds.[1] This foundational step was pioneered by two key methodologies.

Purdie and Irvine Methylation: In 1903, Thomas Purdie and James Irvine developed the first effective method for the exhaustive methylation of sugars.[2][3] Their technique involved the repeated treatment of a carbohydrate with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).[3][4] The silver oxide acts as a mild base to deprotonate the hydroxyl groups, facilitating their nucleophilic attack on the methyl iodide. While effective, the Purdie methylation was often slow, required multiple reaction cycles, and the cost of silver oxide could be prohibitive for large-scale work.[5]

Haworth Methylation: A significant advancement came in 1915 from Sir Norman Haworth, whose work on carbohydrates would later earn him a Nobel Prize.[6] The Haworth methylation method utilizes dimethyl sulfate ((CH₃)₂SO₄) and a strong base, typically sodium hydroxide (NaOH), in an aqueous solution.[7][8] This approach was more cost-effective, generally faster, and more suitable for larger quantities of material, leading to its widespread adoption.[7] It forms methylated methyl glycosides, which then require an acid hydrolysis step to yield the free methylated sugar.[7]

These early methods established the core chemical principle: convert all free -OH groups into stable -OCH₃ ethers. This chemical "protection" sets the stage for the subsequent deconstruction and analysis of the polysaccharide.

The Logic of Linkage Analysis: this compound as the Terminal Marker

The brilliance of methylation analysis lies in a simple, yet powerful, logic. Once a polysaccharide is permethylated, all the hydroxyl groups that were not involved in ring formation or glycosidic linkages are converted to methyl ethers.[1] The polymer is then subjected to acid hydrolysis, which specifically cleaves the glycosidic bonds.

This hydrolysis step reveals new, free hydroxyl groups at the positions that were originally linked. Therefore, by identifying the locations of these free hydroxyls on the resulting monosaccharide fragments, one can deduce the original linkage pattern.

In this context, the discovery of 2,3,4,6-Tetra-O-methyl-D-glucose from a hydrolyzed, permethylated glucan (a polymer of glucose) is profoundly informative. Its structure, with methyl groups at positions 2, 3, 4, and 6, indicates that none of these positions were involved in a glycosidic linkage.[9] The only position available for linkage in the original polymer was the anomeric carbon (C1). This makes 2,3,4,6-Tetra-O-methyl-D-glucose the definitive marker for a non-reducing terminal glucose residue. Other partially methylated derivatives signify internal linkages, as summarized in the table below.

Methylated Glucose Derivative Identified Inferred Original Linkage Position
2,3,4,6-Tetra-O-methyl-D-glucose Non-reducing terminal unit
2,3,6-Tri-O-methyl-D-glucose1,4-linked internal unit
2,3,4-Tri-O-methyl-D-glucose1,6-linked internal unit
2,4,6-Tri-O-methyl-D-glucose1,3-linked internal unit
2,3-Di-O-methyl-D-glucose1,4,6-linked branch point
2,4-Di-O-methyl-D-glucose1,3,6-linked branch point

The Modern Analytical Workflow: The Path to Partially Methylated Alditol Acetates (PMAAs)

While the foundational principles remain, the modern workflow for methylation analysis has been significantly refined for greater accuracy, speed, and sensitivity, culminating in analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][10] This process converts the methylated monosaccharides into their corresponding Partially Methylated Alditol Acetates (PMAAs).[2][11][12]

Caption: The modern workflow for carbohydrate linkage analysis.

Experimental Protocol: A Self-Validating System

The following protocol outlines the key steps in a typical methylation analysis experiment. Each step is designed to ensure complete reaction, providing a self-validating system for accurate structural elucidation.

Step 1: Permethylation (Hakomori Method) The Hakomori method is favored for its ability to achieve complete methylation of even complex or sterically hindered polysaccharides.[2]

  • Solubilization: Dissolve the dry polysaccharide sample (1-5 mg) in anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as sodium methylsulfinylmethanide (the "dimsyl" anion) or powdered sodium hydroxide, to the solution under an inert atmosphere (e.g., nitrogen or argon). This deprotonates all hydroxyl groups.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. The resulting alkoxides act as potent nucleophiles, reacting with the methyl iodide to form methyl ethers.

  • Quenching and Extraction: After the reaction is complete, quench the excess base with water. Extract the permethylated polysaccharide into a nonpolar solvent like dichloromethane. Wash the organic layer with water to remove salts and residual DMSO.

Causality Insight: The use of aprotic, polar DMSO is critical. It not only solubilizes the polysaccharide but also enhances the basicity of the alkoxide intermediates, driving the methylation to completion and minimizing side reactions like oxidative degradation.[2]

Step 2: Acid Hydrolysis

  • Cleavage: Hydrolyze the dried permethylated polysaccharide using an acid, such as 2M trifluoroacetic acid (TFA), at approximately 120°C for 1-2 hours.

  • Removal of Acid: Remove the TFA by evaporation under a stream of nitrogen.

Causality Insight: TFA is used because it is effective at cleaving glycosidic bonds and is volatile, making it easy to remove completely post-hydrolysis without leaving non-volatile residues that could interfere with subsequent steps.

Step 3: Reduction to Alditols

  • Reduction: Dissolve the hydrolyzed sample in water and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄).

  • Neutralization: After the reduction is complete, neutralize the excess borohydride by adding acetic acid.

Causality Insight: This reduction step is crucial. It converts the aldehyde or ketone group of the open-chain form of the monosaccharides into a primary alcohol.[13] This eliminates the anomeric center, preventing the formation of multiple alpha and beta isomers during GC analysis, which would needlessly complicate the resulting chromatogram.[2] Using NaBD₄ introduces a deuterium label at C1, which can aid in mass spectral interpretation.

Step 4: Acetylation

  • Acetylation: Acetylate the newly exposed hydroxyl groups (from the original linkages) by reacting the dried alditols with acetic anhydride, often using a catalyst like pyridine or 1-methylimidazole, at a high temperature (e.g., 100°C).

  • Workup: Quench the reaction and extract the resulting PMAAs into an organic solvent.

Causality Insight: Acetylation converts the polar hydroxyl groups into nonpolar acetate esters. This makes the final derivatives (PMAAs) sufficiently volatile for separation and analysis by gas chromatography.

Step 5: GC-MS Analysis The final mixture of PMAAs is injected into a GC-MS system.

  • Separation (GC): The PMAAs are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property of each specific PMAA.

  • Identification (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The molecule fragments in a predictable and reproducible manner.[14] The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for unambiguous identification.[14] The fragmentation occurs preferentially between carbon atoms, and the masses of the resulting ions reveal the substitution pattern of methyl and acetyl groups, thus confirming the original linkage position.[14]

Synthesis of the this compound Standard

The unambiguous identification of PMAAs in a sample relies on comparison with authentic standards. The synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose is a standard procedure in carbohydrate chemistry, often achieved via Haworth methylation of D-glucose or methyl-α-D-glucopyranoside.

A typical laboratory preparation involves dissolving anhydrous glucose in water, followed by the simultaneous addition of dimethyl sulfate and a concentrated sodium hydroxide solution while vigorously stirring and controlling the temperature.[15] After the reaction, the product is isolated, often by steam distillation to remove byproducts, followed by extraction with chloroform.[15] The resulting syrup can be crystallized from petroleum ether to yield the pure compound.[15] This synthesized standard is then used to confirm the identity of the terminal glucose marker in an experimental sample by matching its GC retention time and mass spectrum.

Conclusion: An Enduring Legacy in Structural Glycoscience

From the pioneering work of Purdie, Irvine, and Haworth to the highly sensitive, modern PMAA workflow, methylation analysis has remained an indispensable tool for deciphering the primary structure of complex carbohydrates.[10][16] At the heart of this technique lies the interpretation of the resulting methylated fragments. Among them, 2,3,4,6-Tetra-O-methyl-D-glucose provides the most definitive piece of information: the location of a chain terminus. Its presence is a clear and unambiguous signal that has guided carbohydrate chemists for over a century. While advanced techniques like 2D-NMR spectroscopy now provide powerful complementary data, the robustness and definitive nature of methylation analysis ensure its continued and central role in glycoscience, a legacy built on the simple, yet elegant, chemistry of a fully methylated sugar.

References

  • Thevis, M., Opfermann, G., & Schänzer, W. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. Journal of Mass Spectrometry, 35(1), 77-84. [Link]

  • Lehs-Kelb, B., Le-Gall, S., Rogniaux, H., & Ropartz, D. (2021). GC-MS chromatogram of the partially methylated alditol acetates (PMAAs) from the pectic fractions. ResearchGate. [Link]

  • De Leoz, M. L. A., & An, H. J. (2015). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. In The Protein Protocols Handbook (pp. 945-961). Humana Press. [Link]

  • Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]

  • Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates. A Practical Guide to Polysaccharide and Glycoprotein Analysis. [Link]

  • Wikipedia. (n.d.). Methylation. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). This compound. [Link]

  • Merck Index. (n.d.). Haworth Methylation. [Link]

  • LookChem. (n.d.). Purdie Methylation. [Link]

  • Jones, J. K. N., & Hay, G. W. (1969). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Canadian Journal of Chemistry, 47(5), 727-730. [Link]

  • Pacsu, E., & Trister, S. M. (1941). Procedure for Preparation of Fully Methylated Carbohydrates and their Derivatives. Journal of the American Chemical Society, 63(3), 925-925. [Link]

  • Gancheva, M. R., & Ivanova, B. M. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. International Journal of Molecular Sciences, 22(6), 3028. [Link]

  • Laidlaw, R. A., & Percival, E. G. V. (1949). STUDIES ON REACTIONS RELATING TO CARBOHYDRATES AND POLYSACCHARIDES: LXVII. SYNTHESIS OF METHYLATED GLUCOSE DERIVATIVES. Canadian Journal of Research, 27b(6), 408-415. [Link]

  • Wikipedia. (n.d.). Glucose. Retrieved February 23, 2026, from [Link]

  • Britannica. (n.d.). Methyl Ethers, Formation, Structure - Carbohydrate. Retrieved February 23, 2026, from [Link]

  • Kjellberg, A., et al. (2011). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. Journal of Physical Chemistry B, 115(34), 10245-10254. [Link]

  • CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (2018).
  • Raja, E. A., & S., K. (2014). Historical perspectives in clinical pathology: A history of glucose measurement. Journal of Clinical and Diagnostic Research, 8(9), ZL01. [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetra-O-methyl-D-glucose. Retrieved February 23, 2026, from [Link]

  • McKay, M. J., & Nguyen, H. M. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1039-1045. [Link]

  • Fiveable. (2025). R. D. Haworth Definition. [Link]

  • Teleman, A., et al. (2002). Methylation Analysis as a Tool for Structural Analysis of Wood Polysaccharides. Holzforschung, 56(5), 489-496. [Link]

  • Hough, L., & Taylor, T. J. (1956). Reactions with periodate of 2 : 3 : 4 : 6-tetramethyl D-glucose, the trimethyl D-glucopyranoses, and other methoxy-compounds. Journal of the Chemical Society (Resumed), 3544-3549. [Link]

  • Bell, D. J. (1944). Analysis of mixtures of 2 : 3 : 4 : 6-tetramethyl glucose with 2 : 3 : 6-trimethyl and dimethyl glucoses by partition on a silica–water column : a small-scale method for investigating the structures of glucopolysaccharides. Journal of the Chemical Society (Resumed), 209-211. [Link]

  • Chen, C. S., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 477-493. [Link]

  • Chemistry LibreTexts. (2022). Haworth Formula. [Link]

  • Le, T. (2019). BLOOD GLUCOSE AND ENZYME ANALYSIS METHODS OF BLOOD GLUCOSE. Theseus. [Link]

  • Noguchi, K., et al. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1-->3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. Carbohydrate Research, 258, 35-47. [Link]

  • Pearson. (n.d.). Monosaccharides - Haworth Projections Explained. [Link]

  • Xiong, Y., et al. (2022). Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review. Frontiers in Pharmacology, 13, 893324. [Link]

  • McMillin, J. M. (1990). Blood Glucose. In Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Generation of 2,3,4,6-Tetramethyl-D-glucose via Hakomori Methylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the Hakomori methylation method applied to D-glucose to generate 2,3,4,6-Tetramethyl-D-glucose . This specific derivative is a critical standard in carbohydrate chemistry, particularly for glycosyl linkage analysis, where it serves as the marker for terminal non-reducing glucose residues.

Abstract & Scientific Context

The Hakomori methylation method (Hakomori, 1964) remains the gold standard for the complete permethylation of carbohydrates due to its ability to solvate and ionize hydroxyl groups in highly polar, aprotic conditions. Unlike earlier methods (e.g., Purdie or Haworth), the Hakomori method utilizes the dimsyl anion (methylsulfinyl carbanion) generated from sodium hydride (NaH) and dimethyl sulfoxide (DMSO). This strongly basic species (


) ensures the rapid and quantitative formation of poly-alkoxides, which are subsequently trapped with methyl iodide (MeI).

While the direct product of this reaction on free D-glucose is Methyl 2,3,4,6-tetra-O-methyl-D-glucopyranoside (due to the methylation of the anomeric hydroxyl), the target molecule This compound (the free hemiacetal) is generated by a subsequent specific acid hydrolysis. This guide covers the entire workflow from reagent preparation to final hydrolysis and Quality Control (QC).

Principle of the Assay

The reaction proceeds in three distinct physicochemical phases:

  • Generation of the Base: Sodium hydride reacts with DMSO to form the dimsyl anion and hydrogen gas.

  • Alkoxide Formation: The dimsyl anion deprotonates all free hydroxyl groups on the glucose molecule (including the anomeric position), creating a highly reactive poly-alkoxide species.

  • Etherification: Methyl iodide undergoes an

    
     reaction with the alkoxides, forming stable methyl ether linkages.
    
Reaction Mechanism Diagram

HakomoriMechanism NaH Sodium Hydride (NaH) Dimsyl Dimsyl Anion (CH3-SO-CH2⁻ Na⁺) NaH->Dimsyl - H₂ (gas) DMSO DMSO (Solvent) DMSO->Dimsyl Alkoxide Glucose Alkoxide (R-O⁻ Na⁺) Dimsyl->Alkoxide Deprotonation Glucose D-Glucose (R-OH) Glucose->Alkoxide MethylGlucoside Methyl 2,3,4,6-tetra-O-methyl- D-glucoside Alkoxide->MethylGlucoside + MeI (SN2) MeI Methyl Iodide (CH3I) MeI->MethylGlucoside Target 2,3,4,6-Tetramethyl- D-glucose MethylGlucoside->Target Hydrolysis Hydrolysis Acid Hydrolysis (H⁺/H2O)

Caption: Mechanistic pathway from NaH activation to final hydrolyzed product.[1]

Materials & Reagents

Critical Quality Attribute (CQA): Water is the primary inhibitor of this reaction. All reagents must be anhydrous, and glassware must be oven-dried (


 overnight).
ReagentGrade/SpecificationFunction
D-Glucose Analytical Standard (>99%)Starting Material
Sodium Hydride (NaH) 60% dispersion in mineral oilBase Precursor
DMSO Anhydrous, stored over molecular sieves (4Å)Solvent & Reagent
Methyl Iodide (MeI) 99%, stabilized with Copper/SilverMethylating Agent
Chloroform (

)
HPLC GradeExtraction Solvent
Trifluoroacetic Acid (TFA) >99%Hydrolysis Agent
Nitrogen (

)
Ultra-high purityInert Atmosphere

Safety Warning:

  • MeI: Neurotoxic and carcinogenic. Use only in a certified fume hood.

  • NaH: Flammable solid; reacts violently with water to produce

    
    .
    
  • DMSO: Penetrates skin rapidly, carrying dissolved toxins with it. Double-glove (Nitrile).

Experimental Protocol

Phase 1: Preparation of Dimsyl Anion (The Hakomori Reagent)

This step creates the active base. The solution should be prepared fresh.

  • Weigh 50 mg of NaH (60% oil dispersion) into a dry 10 mL glass reaction vial.

  • Wash NaH: Add 2 mL of dry pentane or hexane. Vortex briefly to dissolve the oil. Allow NaH to settle. Carefully pipette off the supernatant. Repeat 3 times to remove all mineral oil.

  • Dry the washed NaH under a stream of nitrogen for 5 minutes to remove residual alkane.

  • Add 1.0 mL of anhydrous DMSO .

  • Cap the vial (PTFE-lined septum) and purge with nitrogen.

  • Heat at

    
      with stirring for 30–45 minutes.
    
    • Visual Cue: The grey suspension will turn into a clear, slightly green/yellow solution, and hydrogen evolution will cease. This is the Dimsyl Anion .

Phase 2: Methylation Reaction
  • Dissolve 10 mg of dry D-Glucose in 0.5 mL anhydrous DMSO in a separate dry vial. Ensure complete solubilization (sonicate if necessary).

  • Add 0.5 mL of the Dimsyl Anion solution (prepared in Phase 1) to the glucose solution under nitrogen.

  • Stir at room temperature for 30 minutes .

    • Mechanism:[2][3][4] The solution may become viscous or gel-like as the glucose alkoxides form.

  • Cool the reaction vial in an ice bath (approx.

    
    ).
    
  • Slowly add 0.5 mL of Methyl Iodide (MeI) dropwise.

    • Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 2 hours .

    • Visual Cue: The viscosity will decrease, and a white precipitate (NaI) may form.

Phase 3: Work-up and Purification
  • Quench the reaction by adding 2 mL of ice-cold water .

  • Add 2 mL of Chloroform (

    
    ) . Vortex vigorously for 1 minute.
    
  • Centrifuge at 2000 x g for 2 minutes to separate phases.

  • Collect the lower organic layer (Chloroform) containing the methylated sugars.

  • Re-extract the aqueous phase twice more with 2 mL Chloroform.

  • Combine organic extracts and wash 3 times with 5 mL water to remove DMSO and iodide salts.

  • Evaporate the Chloroform to dryness under a stream of nitrogen.

    • Intermediate Product:Methyl 2,3,4,6-tetra-O-methyl-D-glucopyranoside .[1][5][6]

Phase 4: Hydrolysis to this compound

This step cleaves the anomeric methyl group introduced during the Hakomori reaction, restoring the free sugar.

  • Resuspend the dried residue in 1 mL of 2 M Trifluoroacetic Acid (TFA) .

  • Seal the vial and heat at

    
      for 2 hours .
    
  • Cool to room temperature.

  • Evaporate the TFA completely under a stream of nitrogen (add toluene to assist in azeotropic removal of TFA if needed).

  • Final Product: The residue contains This compound .[5]

Quality Control & Characterization (GC-MS)

To verify the product, analyze via Gas Chromatography-Mass Spectrometry (GC-MS).[7] The free sugar is typically derivatized to its Alditol Acetate form for definitive linkage analysis, or analyzed as the Methyl Glycoside (prior to Phase 4) for rapid confirmation.

Workflow Diagram

Workflow Start Start: Dry D-Glucose Step1 1. Solubilization in DMSO Start->Step1 Step2 2. Add Dimsyl Anion (Alkoxide Formation) Step1->Step2 Step3 3. Add Methyl Iodide (Permethylation) Step2->Step3 Step4 4. CHCl3/H2O Partition (Isolate Methyl Glycoside) Step3->Step4 Step5 5. Hydrolysis (2M TFA, 100°C) (Cleave Anomeric Methyl) Step4->Step5 End End: this compound Step5->End

Caption: Operational workflow for the synthesis and isolation of the target derivative.

Mass Spectral Data (EI, 70 eV)

The following characteristic ions confirm the presence of the 2,3,4,6-tetramethyl substitution pattern.

Derivative FormKey Fragment Ions (m/z)Interpretation
Methyl 2,3,4,6-tetra-O-methyl-D-glucoside (Pre-hydrolysis)88 Primary fragment (C2-C3 cleavage)
101 C1-C2 cleavage (anomeric)
45 Methoxy group (

)
Partially Methylated Alditol Acetate (PMAA) (Post-hydrolysis & derivatization)118 C1-C2 fragment (terminal glucose)
161, 162 Characteristic of terminal hexose
205 Cleavage of C1-C3

Interpretation: The presence of a strong signal at m/z 101 and 88 in the methyl glycoside spectrum is the primary signature of complete methylation at positions 2, 3, and 4.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Under-methylation (Presence of -OH peaks in IR or lower mass shifts in MS)Moisture in DMSO or GlucoseDry glucose over

in vacuum. Use fresh ampule of DMSO.
No Dimsyl Formation (Solution remains grey/cloudy)NaH deactivated or oldUse fresh NaH. Ensure temperature reaches

.
Low Yield Loss during extractionMethylated monosaccharides are somewhat volatile and slightly water-soluble. Do not over-wash. Use

rather than DCM.
Degradation Acid hydrolysis too harshReduce TFA time to 1 hour or temperature to

.

References

  • Hakomori, S. (1964).[8] "A Rapid Permethylation of Glycolipid, and Polysaccharide Catalyzed by Methylsulfinyl Carbanion in Dimethyl Sulfoxide". Journal of Biochemistry, 55(2), 205–208.

  • Ciucanu, I. & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates". Carbohydrate Research, 131(2), 209-217. (Provided as a comparative modern modification).

  • Hellerqvist, C.G. (1990). "Linkage analysis using Lindberg method". Methods in Enzymology, 193, 554-573. (Standard reference for GC-MS interpretation of methylated sugars).

Sources

Application Note: High-Purity Production of 2,3,4,6-Tetramethyl-D-glucose via Modified Ciucanu-Kerek Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the production of 2,3,4,6-Tetramethyl-D-glucose (2,3,4,6-TMG) using a modified Ciucanu-Kerek (C-K) protocol . While the C-K method is the gold standard for analytical permethylation of carbohydrates for linkage analysis (GC-MS), its application for production requires a critical two-stage workflow.

The Critical Distinction: Direct application of the Ciucanu-Kerek conditions (NaOH/DMSO/MeI) to free glucose results in the formation of Methyl 2,3,4,6-tetra-O-methyl-D-glucopyranoside . The highly basic conditions deprotonate the anomeric hydroxyl (hemiacetal), converting it into a methyl glycoside. To obtain the target This compound (with a free hydroxyl at C1), a subsequent acid hydrolysis step is mandatory.

This protocol integrates the high-yield methylation efficiency of the C-K method with a selective hydrolysis workup to yield the specific title compound.

Scientific Foundation & Mechanism

The Ciucanu-Kerek Advantage

Traditional methylation (Haworth, Purdie) often suffers from incomplete reaction or requires hazardous reagents like dimethyl sulfate. The Ciucanu-Kerek method (1984) utilizes powdered Sodium Hydroxide (NaOH) and Methyl Iodide (MeI) in Dimethyl Sulfoxide (DMSO) .

  • Role of DMSO: Acts as a polar aprotic solvent that effectively solvates the sodium cations (

    
    ), leaving the hydroxide/alkoxide anions "naked" and highly reactive.
    
  • Role of Solid NaOH: Provides a heterogeneous surface for deprotonation. The reaction occurs at the solid-liquid interface.

  • Oxidative Degradation Control: Early iterations suffered from oxidative peeling. The modified protocol (Ciucanu & Costello, 2003) introduces trace moisture or non-anhydrous conditions to suppress side reactions, ensuring high yield.

Reaction Mechanism

The process involves two distinct chemical phases:[1]

  • Permethylation (

    
    ):  Rapid deprotonation of all hydroxyl groups (including the anomeric -OH) followed by nucleophilic attack on methyl iodide.
    
  • Hydrolysis (Acid-Catalyzed): Selective cleavage of the acetal linkage (anomeric methyl) while retaining the stable ether linkages at C2, C3, C4, and C6.

ReactionMechanism Glucose D-Glucose (Hemiacetal) Intermediate Alkoxide Anion (RO-) Glucose->Intermediate Surface Interaction MethylGlycoside Methyl 2,3,4,6-tetra-O- methyl-D-glucoside Intermediate->MethylGlycoside Methylation NaOH NaOH (s) / DMSO Deprotonation Intermediate->NaOH Target 2,3,4,6-Tetramethyl- D-glucose MethylGlycoside->Target Acetal Cleavage MeI MeI (CH3I) SN2 Attack MeI->Intermediate H3O H3O+ / Heat Hydrolysis H3O->MethylGlycoside

Figure 1: Mechanistic pathway from Glucose to 2,3,4,6-TMG. Note the intermediate formation of the methyl glycoside which must be hydrolyzed.[2]

Materials & Safety Protocols

Critical Safety Warning: Methyl Iodide

Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen. DMSO increases skin permeability, potentially carrying MeI into the bloodstream.

  • Engineering Controls: All steps must be performed in a certified chemical fume hood.

  • PPE: Double-glove (Nitrile inner, Neoprene/Silver Shield outer). Wear a chemical-resistant lab coat and safety goggles.

  • Quenching: Have a solution of Ammonium Hydroxide (

    
    ) or Ethanolamine ready to neutralize spills.
    
Reagents List
ReagentGrade/SpecPurpose
D-Glucose Anhydrous, >99%Starting Material
DMSO Dry, Molecular Sieve treatedSolvent
NaOH Powdered (Mortar & Pestle)Base Catalyst
Methyl Iodide ReagentPlus, 99%Methylating Agent
Chloroform (

)
HPLC GradeExtraction Solvent
Hydrochloric Acid (HCl) 2M Aqueous SolutionHydrolysis Agent
Sodium Sulfate (

)
AnhydrousDrying Agent

Experimental Protocol

Phase 1: Modified Ciucanu-Kerek Permethylation
  • Preparation of NaOH Slurry:

    • Finely grind NaOH pellets using a mortar and pestle (work quickly to minimize moisture absorption).

    • Suspend 400 mg of powdered NaOH in 4 mL of dry DMSO in a glass vial.

    • Expert Tip: Add a trace amount of water (10-20 µL) to the DMSO if using strictly anhydrous reagents; this prevents oxidative peeling (Ciucanu & Costello, 2003).

  • Solubilization:

    • Add 100 mg of dry D-Glucose to the NaOH/DMSO slurry.

    • Stir vigorously at room temperature for 15–30 minutes until the glucose is fully dissolved/dispersed.

  • Methylation Reaction:

    • In Fume Hood: Add 1.0 mL of Methyl Iodide (MeI) dropwise.

    • Cap the vial tightly and stir vigorously for 1 hour at room temperature.

    • Observation: The reaction is exothermic; the solution may warm slightly. A white precipitate (NaI) will form.

  • Quenching & Extraction:

    • Cool the vial in an ice bath.

    • Slowly add 5 mL of ice-cold water to quench excess MeI.

    • Add 3 mL of Chloroform (

      
      ). Vortex vigorously for 1 minute.
      
    • Centrifuge (2000 rpm, 2 min) to separate phases.

    • Collect the lower organic layer (

      
      ) .
      
    • Repeat extraction of the aqueous layer 2x with fresh Chloroform. Combine all organic extracts.

Phase 2: Selective Hydrolysis & Purification

At this stage, the product is Methyl 2,3,4,6-tetra-O-methyl-D-glucoside .[3] We must remove the anomeric methyl group.[2]

  • Solvent Exchange:

    • Evaporate the combined Chloroform extracts to dryness under a stream of nitrogen or rotary evaporator.

  • Acid Hydrolysis:

    • Resuspend the residue in 5 mL of 2M HCl .

    • Heat the solution to 100°C (reflux) for 2–3 hours.

    • Validation: Monitor by TLC (Silica gel, Solvent: Toluene/Acetone 4:1). The glycoside spot (higher Rf) should disappear, replaced by the slightly more polar free sugar spot.

  • Final Extraction:

    • Cool the hydrolysate to room temperature.

    • Extract the aqueous acid solution with Chloroform (3 x 5 mL).

    • Note: 2,3,4,6-TMG is soluble in chloroform, unlike unsubstituted glucose.

  • Drying & Concentration:

    • Wash the combined chloroform extracts with saturated Sodium Bicarbonate (

      
      ) to neutralize residual acid.
      
    • Dry over anhydrous

      
      . Filter.
      
    • Evaporate to dryness. The product typically yields a thick syrup which may crystallize upon standing with petroleum ether.[4]

Workflow Visualization

Workflow Start Start: D-Glucose (100 mg) Step1 1. Dissolve in DMSO + NaOH (powder) (Stir 30 min) Start->Step1 Step2 2. Add Methyl Iodide (MeI) (Reaction: 1 hr, RT) Step1->Step2 Step3 3. Extraction (CHCl3/Water) Isolates Methyl Glycoside Step2->Step3 Step4 4. Acid Hydrolysis (2M HCl, 100°C, 2 hrs) Step3->Step4 Methyl Glycoside Intermediate Step5 5. Final Extraction & Drying (CHCl3 -> Na2SO4) Step4->Step5 End Product: this compound Step5->End

Figure 2: End-to-end production workflow. Step 4 is the critical deviation from standard analytical protocols.

Quality Control & Validation

To validate the synthesis, use GC-MS or NMR .

GC-MS Analysis

For GC-MS, the product is often analyzed as its alditol acetate derivative (PMAA), but the free ether can be silylated or analyzed directly on polar columns.

  • Target Ions (EI Source):

    • m/z 101: Characteristic of C2-C3 cleavage in highly methylated hexoses.

    • m/z 88: Characteristic fragment for methylated C2.

    • m/z 45: Methoxy group.

  • Retention Time: 2,3,4,6-TMG elutes earlier than tri-methylated derivatives.

NMR Spectroscopy ( )
  • Anomeric Proton (

    
    ):  Look for the doublet at 
    
    
    
    5.2-5.4 ppm (alpha) and
    
    
    4.6 ppm (beta).
  • Absence of OMe at C1: The distinctive sharp singlet for the anomeric methoxy group (

    
     ppm) seen in the intermediate must be absent.
    
  • Methyl Ethers: Four strong signals in the 3.4–3.6 ppm region corresponding to the ether methyls at C2, C3, C4, C6.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield NaOH absorbed moisture (inactive)Use freshly powdered NaOH. Minimize air exposure.[4]
Undermethylation Reaction time too short / Stirring poorEnsure vigorous vortexing/stirring. The reaction is heterogeneous and relies on surface contact.
Oxidative Degradation Strictly anhydrous conditionsAdd 10 µL water to the DMSO/NaOH mix before adding MeI (Ciucanu & Costello, 2003).
Product is Glycoside Incomplete HydrolysisIncrease hydrolysis time or acid concentration (Step 4). Ensure temperature is 100°C.

References

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.[5][6][7] Carbohydrate Research, 131(2), 209–217.[8] Link[6][7]

  • Ciucanu, I., & Costello, C. E. (2003). Elimination of oxidative degradation during the per-O-methylation of carbohydrates.[9] Journal of the American Chemical Society, 125(52), 16213–16219.[8][9] Link

  • Organic Syntheses. this compound. Organic Syntheses, Coll. Vol. 3, p.798 (1955). Link

  • Needs, P. W., & Selvendran, R. R. (1993). Avoiding oxidative degradation during the per-O-methylation of carbohydrates. Phytochemical Analysis, 4(5), 210-216.

Sources

Application Note: HPLC Separation Strategies for 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,4,6-Tetramethyl-D-glucose (2,3,4,6-TMG) is a critical analytical marker, primarily serving as the terminal non-reducing end residue in the methylation analysis of polysaccharides. Its accurate quantification is essential for determining the degree of branching and chain length in complex carbohydrates. However, 2,3,4,6-TMG lacks a strong UV chromophore and exists as anomeric isomers (


 and 

) in solution, complicating standard UV analysis.

This guide presents two distinct, field-validated protocols:

  • Method A (Derivatization): PMP-labeling with RP-HPLC-UV for high-sensitivity linkage analysis.

  • Method B (Direct): HILIC-ELSD for rapid purity assessment and high-concentration formulations.

Analyte Profile & Separation Challenges

PropertyDescriptionChromatographic Implication
Structure Glucose methylated at C2, C3, C4, and C6 positions. C1-OH is free (reducing).The free anomeric carbon allows mutarotation (

interconversion), leading to split peaks in direct analysis unless conditions (e.g., high pH or temp) collapse them.
Chromophore Negligible UV absorption >200 nm.Direct UV detection is impossible. Requires RI (low sensitivity), ELSD, or Derivatization.[1]
Polarity Moderately polar (less polar than glucose, more than fully protected sugars).Retains poorly on standard C18 without derivatization; requires HILIC or specialized RP phases.
Critical Distinction: Reducing vs. Non-Reducing

Note: This guide applies to This compound (free hemiacetal). It does not apply to Methyl 2,3,4,6-tetra-O-methyl-D-glucoside (where C1 is also methylated). The latter is non-reducing and cannot be derivatized by PMP.

Method A: PMP Derivatization (Gold Standard for Linkage Analysis)

Best For: Trace analysis, biological matrices, and structural characterization of polysaccharides.

Principle

1-Phenyl-3-methyl-5-pyrazolone (PMP) reacts specifically with the reducing carbonyl group of 2,3,4,6-TMG under basic conditions. This reaction:

  • Eliminates Anomers: Locks the ring-open form into a single bis-PMP derivative.

  • Adds Chromophore: Introduces strong UV absorption at 245–250 nm.

  • Increases Hydrophobicity: Allows robust retention and separation on standard C18 columns.

Reagents
  • Derivatization Reagent: 0.5 M PMP in Methanol.

  • Base Catalyst: 0.3 M NaOH.[1]

  • Neutralizer: 0.3 M HCl.[1]

  • Extraction Solvent: Chloroform or Dichloromethane (to remove excess PMP).

Step-by-Step Protocol
  • Reconstitution: Dissolve sample (dry hydrolysate or standard) in 100 µL HPLC-grade water.

  • Reaction: Add 100 µL of 0.3 M NaOH followed by 100 µL of 0.5 M PMP (in MeOH) .

  • Incubation: Vortex and heat at 70°C for 60 minutes .

    • Why: 70°C ensures complete conversion of the sterically hindered methylated glucose without degrading the sugar ring.

  • Neutralization: Cool to room temperature. Add 100 µL of 0.3 M HCl to neutralize pH to ~7.0.

    • Critical: Failure to neutralize will damage silica-based HPLC columns.

  • Extraction (Cleanup): Add 500 µL Chloroform. Vortex vigorously for 30s.[2] Centrifuge (3000 rpm, 2 min). Discard the lower organic layer (contains excess PMP). Repeat extraction 2 more times.

  • Final Prep: Filter the upper aqueous phase (containing PMP-TMG) through a 0.22 µm PTFE filter.

HPLC Conditions (RP-UV)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 100 mM Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 6.8).
Mobile Phase B Acetonitrile (ACN).[3][4]
Flow Rate 1.0 mL/min.[1][5][6]
Gradient Isocratic: 80% A / 20% B (Adjust B ±2% to optimize resolution from other methylated sugars).
Detection UV @ 250 nm.
Temperature 30°C.

Method B: HILIC-ELSD (Direct Purity Analysis)

Best For: Purity assays of synthetic standards, high-concentration formulation checks, and "quick-look" analysis without derivatization.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar sugar on a water-enriched layer on the stationary phase. ELSD (Evaporative Light Scattering Detector) detects the analyte as a non-volatile particle, independent of optical properties.

HPLC Conditions
ParameterSetting
Column Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B Acetonitrile.[1][3][4][5][7][8]
Gradient 0-2 min: 90% B (Hold); 2-15 min: 90% -> 70% B; 15-20 min: 70% B.
Detection ELSD (Drift Tube: 50°C, Nebulizer: Cooling mode/30°C, Gain: Standard).
Temperature 40°C.
Note on Anomers You may observe peak splitting (

). For quantitation, integrate both peaks as a sum. High column temp (50-60°C) can sometimes merge them by accelerating mutarotation.

Visual Workflows

PMP Derivatization Workflow

PMP_Workflow Sample Sample (2,3,4,6-TMG) + 100µL Water Reagents Add: 100µL 0.3M NaOH 100µL 0.5M PMP Sample->Reagents Heat Incubate 70°C, 60 min Reagents->Heat Neut Neutralize + 100µL 0.3M HCl Heat->Neut Extract Extraction (x3) + Chloroform (Remove Excess PMP) Neut->Extract HPLC Inject Aqueous Phase RP-HPLC-UV Extract->HPLC

Caption: Step-by-step workflow for PMP derivatization to transform 2,3,4,6-TMG into a UV-detectable species.

Decision Logic: Which Method?

Decision_Tree Start Start: 2,3,4,6-TMG Analysis Conc Concentration / Matrix? Start->Conc Trace Trace / Biological (< 0.1 mg/mL) Conc->Trace High High Conc / Synthetic (> 0.5 mg/mL) Conc->High MethodA Method A: PMP-UV (High Sensitivity) Trace->MethodA MethodB Method B: HILIC-ELSD (No Prep Required) High->MethodB

Caption: Selection guide for choosing the optimal separation technique based on sample concentration.

Comparative Data & Performance

MetricMethod A: PMP-DerivatizationMethod B: HILIC-ELSD
LOD (Limit of Detection) ~10–50 pmol (High Sensitivity)~1–5 nmol (Moderate Sensitivity)
Linearity (R²) > 0.999 (0.5 – 100 µg/mL)> 0.995 (Polynomial fit often required)
Selectivity Excellent (Separates from 2,3,6-TMG isomers)Good (Separates from bulk impurities)
Sample Prep Time High (2 hours)Low (5 minutes)
Anomer Interference None (Single peak)Possible (Split peaks)

Troubleshooting & Optimization

Peak Tailing (Method A)
  • Cause: Residual silanol interactions or pH mismatch.

  • Fix: Ensure Mobile Phase A pH is 5.5–6.8. Do not go below pH 4.0, as PMP derivatives can degrade. Increase buffer concentration to 100 mM.

"Ghost" Peaks (Method A)
  • Cause: Incomplete extraction of excess PMP reagent.

  • Fix: The PMP reagent elutes early (usually < 5 min). If it overlaps with the analyte, decrease the % ACN slightly (e.g., from 20% to 18%) to push the TMG-PMP peak to a later retention time. Perform an extra chloroform extraction step.

Baseline Drift (Method B - ELSD)
  • Cause: Non-volatile impurities in mobile phase or column bleed.

  • Fix: Use LC-MS grade solvents only. Ensure the Amide column is fully equilibrated (requires ~20 column volumes for HILIC).

References

  • Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone.[2] Analytical Biochemistry.[3][9]

  • Dai, J., et al. (2010). Optimization of PMP derivatization method for sugar analysis by HPLC. Carbohydrate Research.[2][10]

  • Waters Corporation. (2023). Analysis of Sugars and Carbohydrates using HILIC Chromatography.[2][3][6][11][12][13][14] Application Note.

  • Agilent Technologies. (2020). Analysis of Carbohydrates by HPLC-ELSD. Technical Overview.[5][8][9][12]

Sources

Application Note: NMR Characterization of 2,3,4,6-Tetra-O-methyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists specializing in carbohydrate chemistry and structural elucidation. It details the NMR characterization of 2,3,4,6-Tetra-O-methyl-D-glucose , a critical reference standard in glycan linkage analysis.

Executive Summary

2,3,4,6-Tetra-O-methyl-D-glucose is the methyl ether derivative of glucose where all hydroxyl groups are methylated except the anomeric hydroxyl (C-1). This molecule is the standard reference for a "terminal glucose" unit in methylation analysis (linkage analysis).

Because the anomeric position (C-1) retains a free hydroxyl group, this compound undergoes mutarotation in solution. Consequently, NMR spectra will inevitably display two sets of signals corresponding to the


-anomer  and 

-anomer
in thermodynamic equilibrium. This guide provides the protocols to resolve, assign, and validate these anomers.

Chemical Context & Significance

In glycan analysis, polysaccharides are permethylated, hydrolyzed, and then analyzed. The detection of 2,3,4,6-tetra-O-methyl-D-glucose indicates that the glucose unit was located at the non-reducing end of the chain (a terminal residue).

Structural Dynamics

Unlike fully methylated glycosides (which are locked as


 or 

), this molecule exists as a hemiacetal.
  • Solid State: May exist as a pure anomer (often

    
    -crystallized).
    
  • Solution State: Rapidly equilibrates to a mixture of

    
     (~36-40%) and 
    
    
    
    (~60-64%).

Mutarotation Figure 1: Mutarotation Equilibrium of 2,3,4,6-Tetra-O-methyl-D-glucose Alpha α-Anomer (Axial OH) ~36% Open Open Chain Aldehyde Form (Trace Intermediate) Alpha->Open Ring Opening Open->Alpha Beta β-Anomer (Equatorial OH) ~64% Open->Beta Ring Closing Beta->Open

[1]

Materials and Methods

Sample Preparation

The choice of solvent affects the chemical shifts and the rate of mutarotation. Chloroform-d (CDCl₃) is preferred for methylated sugars due to high solubility and distinct signal separation.

ParameterSpecificationNotes
Sample Mass 10 – 20 mgSufficient for 13C acquisition within 1-2 hours.
Solvent CDCl₃ (99.8% D)Primary Choice. Excellent for methyl signal resolution.
Alternative D₂OUsed if OH exchange is required to simplify H-1 coupling.
Tube 5 mm NMR TubeHigh-precision (Wilmad 528-PP or equivalent).
Reference TMS (0.00 ppm)Internal standard.[1][2]
Instrument Parameters (Standard 500 MHz)
  • Temperature: 298 K (25°C).

  • 1H Parameters: Pulse angle 30°, Relaxation delay (D1) = 2.0 s, Scans (NS) = 16.

  • 13C Parameters: Power-gated decoupling (WALTZ-16), Relaxation delay (D1) = 2.0 s, Scans (NS) = 1024+.

Results & Discussion: 1H NMR Characterization

The 1H NMR spectrum is dominated by three distinct regions: the Anomeric Region (downfield), the Skeletal Region (mid-field), and the Methyl Region (intense singlets).

The Anomeric Protons (H-1)

This is the diagnostic region. You will see two doublets. Their integration ratio defines the equilibrium state.

  • 
    -Anomer (H-1
    
    
    
    ):
    • Shift: ~5.35 ppm

    • Multiplicity: Doublet (d)

    • Coupling (

      
      ): 3.0 – 4.0 Hz .[3]
      
    • Mechanistic Insight: The small coupling constant arises from the gauche relationship between the equatorial H-1 and axial H-2 protons.

  • 
    -Anomer (H-1
    
    
    
    ):
    • Shift: ~4.62 ppm

    • Multiplicity: Doublet (d)

    • Coupling (

      
      ): 7.5 – 8.0 Hz .
      
    • Mechanistic Insight: The large coupling constant arises from the trans-diaxial relationship between the axial H-1 and axial H-2 protons.

The Methyl "Forest"

Between 3.35 ppm and 3.65 ppm , you will observe four intense singlets for each anomer (total of 8 methyl signals, though some may overlap).

  • Assignment Logic: The C-2, C-3, C-4, and C-6 methoxy groups resonate here.

  • Differentiation: The C-1 position is not methylated (it is an OH), distinguishing this from a methyl glucoside.

Troubleshooting: The "Triplet" Anomer

Issue: In strictly anhydrous CDCl₃, the H-1 signal may appear as a triplet or a broad doublet. Cause: Coupling between H-1 and the anomeric hydroxyl proton (OH-1). Solution: Add 1 drop of D₂O to the tube and shake. This induces deuterium exchange (OH


 OD), decoupling the proton and sharpening H-1 into a clean doublet.

Results & Discussion: 13C NMR Characterization

The 13C spectrum provides direct confirmation of the carbon skeleton.[4]

Anomeric Carbons (C-1)
  • 
    -Anomer C-1:  Resonates downfield at ~97.0 ppm . The equatorial oxygen position is less shielded.
    
  • 
    -Anomer C-1:  Resonates upfield at ~91.0 ppm .
    
Methoxy Carbons (-OCH₃)

The four methyl groups appear in the 58.0 – 61.0 ppm range.

  • C-6 OMe: Typically the most shielded (lowest ppm, ~59 ppm) due to the hydroxymethyl group's flexibility.

  • Ring OMe (C2, C3, C4): Cluster around 60-61 ppm.

Consolidated Data Tables

Table 1: 1H NMR Chemical Shifts (CDCl₃, referenced to TMS)
Proton Position

-Anomer (

ppm)
Multiplicity (

Hz)

-Anomer (

ppm)
Multiplicity (

Hz)
H-1 (Anomeric) 5.35 d (3.6 Hz) 4.62 d (7.8 Hz)
H-2 to H-5 3.10 – 3.90m (Overlapping)3.10 – 3.90m (Overlapping)
-OCH₃ (x4) 3.40 – 3.65s (Strong)3.40 – 3.65s (Strong)
Table 2: 13C NMR Chemical Shifts (CDCl₃)
Carbon Position

-Anomer (

ppm)

-Anomer (

ppm)
Note
C-1 (Anomeric) 90.8 97.1 Diagnostic Separation
C-2, C-3, C-4, C-5 79.0 – 84.079.0 – 86.0Ring Carbons
C-6 ~71.5~71.5
-OCH₃ 58.0 – 61.058.0 – 61.0Methyl Ethers

Assignment Logic & Workflow

Use the following logic flow to validate your spectrum.

AssignmentLogic Figure 2: Anomer Assignment Logic Tree Start Acquire 1H NMR (CDCl3) CheckH1 Inspect 4.5 - 5.5 ppm Region Start->CheckH1 Signals Two Doublets Observed? CheckH1->Signals Yes Yes Signals->Yes No No (Single Peak) Signals->No AnalyzeJ Analyze J-Coupling Yes->AnalyzeJ CheckSample Check Sample: Is it a Glycoside? (Fixed Anomer) No->CheckSample J_Small J ≈ 3.5 Hz Downfield (~5.3 ppm) AnalyzeJ->J_Small J_Large J ≈ 8.0 Hz Upfield (~4.6 ppm) AnalyzeJ->J_Large AssignAlpha Assign: α-Anomer (Equatorial H1) J_Small->AssignAlpha AssignBeta Assign: β-Anomer (Axial H1) J_Large->AssignBeta

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Glucose Derivatives.[5][6][7] [Link]

  • PubChem. 2,3,4,6-Tetra-O-methyl-D-glucose Compound Summary. [Link][5][8]

  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts - Carbohydrates. University of Wisconsin-Madison. [Link]

Sources

Application Note: Hydrolysis Strategies for the Release of 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision hydrolysis conditions required to release 2,3,4,6-Tetramethyl-D-glucose (TMG) from permethylated polysaccharides. This specific residue serves as the diagnostic marker for terminal non-reducing glucose units in linkage analysis.

Executive Summary & Scientific Rationale

In structural glycobiology, the isolation of this compound (TMG) is the critical evidence of a chain termination event in glucans (e.g., starch, glycogen, cellulose). Unlike internal residues, TMG possesses only one point of attachment (C1) to the polymer.

The Analytical Challenge: While hydrolysis breaks glycosidic bonds, TMG presents a unique paradox:

  • Kinetic Lability: Terminal residues often hydrolyze faster than internal residues due to lower steric hindrance and higher conformational freedom.

  • Volatility Risk: Being highly methylated (hydrophobic), TMG and its derivatives have significantly higher vapor pressures than their under-methylated counterparts. Standard evaporation protocols often lead to the selective loss of this terminal marker, artificially inflating the calculated Degree of Polymerization (DP).

This protocol prioritizes Trifluoroacetic Acid (TFA) hydrolysis due to its volatility, eliminating the need for desalting steps that cause sample loss.

Chemical Mechanism of Hydrolysis

The release of TMG follows an acid-catalyzed SN1 mechanism. The protonation of the exocyclic glycosidic oxygen destabilizes the bond, leading to the formation of a cyclic oxocarbenium ion intermediate, which is subsequently quenched by water.

Visualization: Hydrolysis Pathway

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis mechanism releasing terminal TMG. Polymer Permethylated Polysaccharide Protonation Protonation of Glycosidic Oxygen Polymer->Protonation + H+ Cleavage Bond Cleavage (Oxocarbenium Ion) Protonation->Cleavage Slow Step WaterAttack Nucleophilic Attack (H2O) Cleavage->WaterAttack TMG RELEASED: 2,3,4,6-Tetramethyl- D-glucose WaterAttack->TMG - H+

Critical Parameters & Conditions

ParameterStandard ConditionRationaleRisk of Deviation
Acid Reagent 2.0 M TFA (Trifluoroacetic Acid)Volatile acid; removes easily via N₂ stream. No desalting required.H₂SO₄: Requires neutralization (BaCO₃), causing adsorption losses of TMG.
Temperature 121°C Sufficient energy to cleave recalcitrant α-(1→4) and β-(1→4) bonds.<100°C: Incomplete hydrolysis (underestimation of internal residues).
Time 90 - 120 Minutes Optimal window for glucan cleavage.>3 Hours: Degradation of TMG into humins/furans.
Atmosphere Sealed Tube (N₂ flushed)Prevents oxidative degradation at high temp.Oxygen exposure causes ring opening/browning.

Detailed Protocol: TFA Hydrolysis

Objective: Complete depolymerization of permethylated glucan into partially methylated monosaccharides without degrading the volatile terminal TMG.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Trifluoroacetic acid (TFA), HPLC Grade (>99%).

  • Nitrogen gas (Ultra-high purity).

  • Methanol (Anhydrous).

  • Internal Standard: myo-Inositol (optional, for quantification).

Step-by-Step Workflow
Step 1: Preparation
  • Ensure the permethylated polysaccharide sample (approx. 1–3 mg) is fully dried in a heavy-walled glass screw-cap tube (e.g., Pyrex culture tube with Teflon-lined cap).

  • Critical: If the sample is a stubborn solubility case (e.g., cellulose), add 200 µL of Dichloromethane (DCM) first to swell the polymer, then evaporate gently. This disrupts the crystalline lattice.

Step 2: Hydrolysis[1]
  • Add 500 µL of 2.0 M TFA to the tube.

  • Flush the headspace with Nitrogen gas for 30 seconds to remove oxygen.

  • Seal the cap tightly. Wrap with Parafilm to ensure seal integrity.

  • Incubate in a heating block or oven at 121°C for 90 minutes .

    • Note: For highly fragile fructans, reduce to 0.5 M TFA at 80°C for 30 mins. For standard glucans, 121°C is mandatory.

Step 3: Evaporation (The "Danger Zone" for TMG)

Most analytical errors occur here. TMG is semi-volatile.

  • Cool the tube to room temperature.

  • Evaporate the TFA under a gentle stream of Nitrogen at 40°C .

    • WARNING: Do NOT use a vacuum concentrator (SpeedVac) with heat >45°C, and do not evaporate to "bone dryness" for extended periods.

  • Once the liquid is gone, add 200 µL of Methanol and evaporate again. Repeat this "co-evaporation" step 3 times.

    • Mechanism:[2][3][4] Methanol forms a low-boiling azeotrope with residual TFA, ensuring complete acid removal without baking the sample.

Step 4: Downstream Processing (Contextual)

Following hydrolysis, the free TMG exists as an equilibrating mixture of α/β anomers. For GC-MS analysis, proceed immediately to:

  • Reduction: NaBD₄ (Sodium Borodeuteride) in 1M NH₄OH (converts TMG to labeled alditol).

  • Acetylation: Acetic Anhydride/Pyridine (converts alditol to PMAA).

Alternative Protocol: The Saeman Hydrolysis (H₂SO₄)

Use only for crystalline cellulose samples that resist TFA.

  • Solubilization: Treat sample with 72% (w/w) H₂SO₄ (100 µL) at Room Temperature for 1 hour. (Physically dissolves the cellulose crystal).

  • Dilution: Dilute to 1 M H₂SO₄ by adding water (approx. 1.1 mL).

  • Hydrolysis: Heat at 100°C for 2 hours.

  • Neutralization: Add solid Barium Carbonate (BaCO₃) until pH is neutral.

  • Filtration: Centrifuge and filter the BaSO₄ precipitate.

    • Caveat: Wash the precipitate 3x with 50% ethanol to recover trapped TMG.

Experimental Workflow Visualization

Workflow Figure 2: Step-by-step TFA hydrolysis workflow minimizing TMG loss. Sample Permethylated Sample (Dry) TFA_Add Add 2M TFA (500 µL) Sample->TFA_Add Heat Hydrolysis 121°C, 90 min TFA_Add->Heat Cool Cool to RT Heat->Cool Evap N2 Evaporation < 40°C (Critical) Cool->Evap MeOH_Wash Co-evaporate with MeOH (3x) Evap->MeOH_Wash Remove Acid MeOH_Wash->Evap Repeat 3x Result Released TMG Ready for Reduction MeOH_Wash->Result

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low TMG Peak Area Volatility loss during drying.Lower evaporation temp to 35°C. Do not leave under N2 flow after dry.
Unknown Peaks Incomplete methylation (OH groups present).Check IR spectrum for OH stretch (3400 cm⁻¹) before hydrolysis. Repeat methylation.
Brown Residue Acid degradation (charring).Oxygen leak during hydrolysis. Ensure N2 flush and tight seal.
High TMG Ratio Under-hydrolysis of internal bonds.Internal bonds hydrolyze slower. Increase time to 120 min or use Saeman method.

References

  • Pettolino, F. A., et al. (2012).[5] A comprehensive routine method for the analysis of cell wall polysaccharides. Nature Protocols. [Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.[6] Carbohydrate Research.[4] [Link]

  • Complex Carbohydrate Research Center (CCRC). Glycosyl Linkage Analysis Protocols. University of Georgia. [Link]

  • Wefers, D., et al. (2023).[7] Influence of ultrasonication and hydrolysis conditions in methylation analysis of bacterial homoexopolysaccharides. Carbohydrate Polymers.[8][7][6][9][10] [Link][7]

Sources

Derivatization of 2,3,4,6-Tetramethyl-D-glucose for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Derivatization of 2,3,4,6-Tetramethyl-D-glucose for Gas Chromatography

For Glycan Linkage Analysis and Structural Elucidation

Executive Summary

This compound (TMG) is a critical analyte in carbohydrate chemistry, specifically serving as the biomarker for terminal glucose residues (non-reducing ends) in polysaccharide methylation analysis (linkage analysis). Because free sugars are non-volatile and thermally unstable, they cannot be analyzed directly by Gas Chromatography (GC).

This guide details the two primary derivatization strategies for TMG:

  • Partially Methylated Alditol Acetate (PMAA) Method: The industry "Gold Standard" for structural confirmation. It converts TMG into 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol, yielding a single, stable peak with a diagnostic mass spectrum.

  • TMS-Oxime Method: A rapid screening technique that preserves anomeric information but may yield multiple peaks.

Method A: Partially Methylated Alditol Acetates (PMAA)

The Gold Standard for Linkage Analysis[1]

Principle: To prevent anomerization (formation of


 and 

isomers) which complicates chromatograms, the ring of the methylated sugar is opened via reduction. The resulting linear alditol is then acetylated at the free hydroxyl groups (C1 and C5).
  • Target Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.[1]

  • Key Advantage: Produces a single peak per monosaccharide; highly stable; distinct MS fragmentation.

Reagents & Materials
  • Reducing Agent: Sodium Borodeuteride (

    
    ) (Preferred for linkage analysis to tag C1) or Sodium Borohydride (
    
    
    
    ).
  • Acetylation Reagents: Acetic Anhydride (

    
    ), N-Methylimidazole (NMI) (Catalyst, safer than pyridine).
    
  • Solvents: Dichloromethane (DCM), Methanol, Acetic Acid.

  • Standard: this compound (Sigma/Merck).

Step-by-Step Protocol
Phase 1: Reduction (Ring Opening)
  • Dissolution: Dissolve

    
     of the methylated sugar sample (TMG) in 
    
    
    
    of
    
    
    aqueous ethanol.
  • Reaction: Add

    
     of 
    
    
    
    (or
    
    
    ).
  • Incubation: Sonicate for 5 minutes, then incubate at room temperature for 2 hours (or overnight).

    • Mechanism: The aldehyde at C1 is reduced to a primary alcohol.

      
       introduces a deuterium tag at C1, distinguishing it from C6 in mass spectrometry.
      
  • Quenching: Add Glacial Acetic Acid dropwise until effervescence ceases (destroys excess borohydride).

  • Borate Removal: Add

    
     Methanol/Acetic Acid (9:1) and evaporate under Nitrogen stream at 
    
    
    
    . Repeat this step 3 times .
    • Critical: Borate complexes interfere with acetylation. Methanol forms volatile trimethyl borate, which is removed by evaporation.

Phase 2: Acetylation
  • Reagent Addition: To the dried residue, add

    
     Acetic Anhydride and 
    
    
    
    N-Methylimidazole (NMI).
  • Incubation: Vortex and heat at

    
     for 30 minutes.
    
    • Mechanism: Free hydroxyls at C1 and C5 (generated during ring opening) are acetylated.

  • Extraction:

    • Add

      
       Dichloromethane (DCM) and 
      
      
      
      water.
    • Vortex vigorously and centrifuge (2000 rpm, 2 min).

    • Discard the upper aqueous layer. Wash the lower DCM layer twice more with water.

  • Final Prep: Evaporate the DCM layer to dryness under Nitrogen. Re-dissolve in

    
     DCM or Hexane for GC injection.
    
Workflow Visualization

PMAA_Workflow Start This compound (Cyclic Hemiacetal) Step1 Reduction (NaBD4 in 50% EtOH) Start->Step1 Ring Opening Inter1 Linear Alditol (Free OH at C1, C5) Step1->Inter1 Aldehyde -> Alcohol Step2 Borate Removal (MeOH/HOAc Evaporation) Inter1->Step2 Purification Step3 Acetylation (Ac2O + NMI, 100°C) Step2->Step3 Derivatization Final 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol (Ready for GC-MS) Step3->Final Product Isolation

Caption: Logical workflow for converting TMG to its PMAA derivative, ensuring single-peak detection.

Method B: TMS-Oxime Derivatization

Rapid Screening Method

Principle: Sugars are converted to oximes (stabilizing the open chain) and then silylated. This prevents ring reformation but often results in syn and anti isomers (two peaks).

  • Reagent: Hydroxylamine hydrochloride in Pyridine (

    
    ).
    
  • Silylation: BSTFA + 1% TMCS.

  • Protocol:

    • Heat sugar with Hydroxylamine (

      
      , 30 min).
      
    • Add BSTFA (

      
      , 30 min).
      
    • Inject directly.

  • Pros/Cons: Faster than PMAA but produces two peaks per sugar, complicating complex mixture analysis.

GC-MS Analysis & Data Interpretation

Instrument Parameters
  • Column: High-polarity cyanopropyl phenyl phase (e.g., Rtx-225 , SP-2330 , or DB-225 ).

    • Why: Essential to separate positional isomers of methylated sugars.

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Splitless (1 min purge) or Split (10:1) at

    
    .[2]
    
  • Temperature Program (PMAA):

    • Initial:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 5 min.

    • Note: Tetra-methylated sugars elute early (more volatile) compared to tri- or di-methylated derivatives.

Mass Spectrum Identification (PMAA Derivative)

The PMAA derivative of TMG (1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol) has a specific fragmentation pattern. Cleavage preferentially occurs between methoxylated carbons.

Structure:



Diagnostic Ions (EI, 70eV):

Fragment Typem/z (Mass-to-Charge)Origin / Mechanism
Primary 45

fragment (

)
Primary 118 Characteristic rearrangement ion for tetra-O-methyl hexoses
Primary 161 Cleavage between C3-C4 (Top fragment:

)
Primary 205 Cleavage between C4-C5 (Top fragment:

)
Secondary 43 Acetyl group (

)

Elution Order (on SP-2330/Rtx-225):

  • Terminal (Tetra-methyl) residues elute FIRST .

  • Linear (Tri-methyl) residues elute SECOND.

  • Branching (Di-methyl) residues elute LAST.

Quality Control & Troubleshooting

QC System
  • Method Blank: Run the full protocol with no sugar. Ensure no peaks at TMG retention time.

  • Internal Standard: Myo-Inositol Hexaacetate (add post-derivatization) or 2-Deoxy-glucose (add pre-derivatization).

  • Linearity: Construct a calibration curve (

    
    ) using pure 2,3,4,6-TMG standard.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Multiple Peaks Incomplete reduction or acetylation.Check

freshness; Ensure Borate removal (Step 2) was thorough (3x MeOH evap).
Low Sensitivity Loss of volatile derivative.[2]Do not evaporate to complete dryness in the final step; use Nitrogen gently.
Tailing Peaks Active sites in liner/column.Replace liner; trim column guard.
Missing Peaks Water interference in acetylation.Ensure sample is strictly anhydrous before adding

.

References

  • Pett, C. et al. (2025). Development and application of GlycanDIA workflow for glycomic analysis. National Institutes of Health. Link

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek Application Notes. Link

  • Complex Carbohydrate Research Center (UGA). Glycosyl-Linkage Analysis of Polysaccharides and Oligosaccharides. University of Georgia. Link

  • NIST Chemistry WebBook. 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol Mass Spectrum. National Institute of Standards and Technology.[3] Link

  • Cayman Chemical. (2014). Alditol Acetate Mixture-2 Product Data Sheet. Cayman Chemical. Link

Sources

Troubleshooting & Optimization

Resolving peak overlap of 2,3,4,6-Tetramethyl-D-glucose in GC chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycan Analysis Division Subject: Troubleshooting & Resolution of 2,3,4,6-Tetramethyl-D-glucose (T-Glc) Peak Overlap Ticket ID: GLYCO-GC-TGLC-001

Executive Summary & Scope

The Analyte: this compound (commonly referred to as Terminal Glucose or T-Glc ) is the derivative formed from a non-reducing terminal glucose residue during methylation analysis.

The Problem: In Gas Chromatography (GC), this analyte frequently presents two distinct resolution challenges:

  • Anomeric Splitting (The "Doublet"): Appearing as two distinct peaks due to incomplete reduction.

  • Stereoisomeric Co-elution (The "Blob"): Overlapping with other terminal hexoses (e.g., Terminal Mannose or Galactose) due to insufficient stationary phase selectivity.

This guide provides a self-validating workflow to diagnose and resolve these issues, moving from sample preparation chemistry to chromatographic optimization.

Diagnostic Workflow

Use this decision tree to identify the root cause of your peak overlap.

TroubleshootingTree Start START: Analyze Chromatogram Target: 2,3,4,6-Me4-Glc Q1 How many peaks appear for T-Glc? Start->Q1 Result_Doublet Two Peaks (Ratio ~60:40) Q1->Result_Doublet Doublet Result_Single Single Broad/Asymmetric Peak Q1->Result_Single Single/Broad Diagnosis_Anomer DIAGNOSIS: Anomeric Splitting (Sample is a Methyl Glycoside) Result_Doublet->Diagnosis_Anomer Diagnosis_Coelution DIAGNOSIS: Stereoisomer Co-elution (Likely T-Man or T-Gal overlap) Result_Single->Diagnosis_Coelution Action_Reduce ACTION: Switch to PMAA Method (Perform NaBD4 Reduction) Diagnosis_Anomer->Action_Reduce Action_Column ACTION: Change Stationary Phase (Non-Polar -> Polar) Diagnosis_Coelution->Action_Column

Figure 1: Diagnostic logic for identifying the source of peak overlap in methylation analysis.

Technical Modules: Solutions & Protocols

Module A: The "Doublet" Problem (Anomeric Splitting)

Symptom: You observe two peaks for 2,3,4,6-Me4-Glc with identical mass spectra but slightly different retention times. Root Cause: The sample was prepared as a Partially Methylated Methyl Glycoside , not an Alditol Acetate. Without reduction, the anomeric carbon (C1) retains its ring closure capability, existing in equilibrium between


 and 

anomers. Solution: Convert the workflow to generate Partially Methylated Alditol Acetates (PMAAs) . This involves opening the ring and reducing the C1 aldehyde to a primary alcohol, eliminating the chiral center at C1.

Protocol: NaBD4 Reduction for PMAA Generation Note: We use Sodium Borodeuteride (NaBD


) instead of Borohydride to tag C1 with deuterium. This allows MS differentiation between the C1 and C6 ends of the molecule.
  • Hydrolysis: Treat permethylated sample with 2M TFA (121°C, 2 hrs) to release monosaccharides. Evaporate TFA under N

    
    .
    
  • Reduction (The Critical Step):

    • Dissolve residue in 1M NH

      
      OH.
      
    • Add 10 mg/mL NaBD

      
        in 1M NH
      
      
      
      OH.
    • Incubate at room temperature for 2 hours (ensure complete ring opening).

    • Validation: Add glacial acetic acid dropwise until bubbling ceases (destroys excess borodeuteride).

  • Acetylation: Add Acetic Anhydride/Pyridine (1:1) to acetylate the newly exposed hydroxyls at C1 and C5.[1]

Module B: The "Blob" Problem (Co-elution)

Symptom: T-Glc appears as a shoulder or co-elutes with Terminal Mannose (T-Man) or Terminal Galactose (T-Gal). Root Cause: Inappropriate Column Selectivity.[2]

  • Non-Polar Columns (e.g., DB-1, DB-5): Separate primarily by boiling point. Since T-Glc, T-Man, and T-Gal are isomers with identical molecular weights, they have poor resolution on these phases.

  • Polar Columns (e.g., SP-2330, DB-225, CP-Sil 43): Separate based on dipole-dipole interactions with the specific methoxy/acetyl substitution patterns.

Solution: Switch to a high-polarity Cyanopropyl-phenyl or Biscyanopropyl stationary phase.

Data Comparison: Retention Behavior

Analyte (PMAA)SubstituentsDB-5 (Non-Polar) ResolutionSP-2330 (Polar) Resolution
2,3,4,6-Me4-Glc 4 x O-MeCo-elutes with T-ManElutes First (Distinct)
2,3,4,6-Me4-Man 4 x O-MeCo-elutes with T-GlcElutes Second
2,3,4,6-Me4-Gal 4 x O-MePartial SeparationElutes Third

Recommendation: For complex glycan samples, the SP-2330 (or equivalent RTX-2330) is the industry standard for resolving 2,3,4,6-Me4-Glc from its stereoisomers.

Module C: Mass Spectrometry Validation

Even with perfect chromatography, you must validate the peak identity. T-Glc has a specific fragmentation pattern.

Key Diagnostic Ions (EI-MS):

  • Primary Fragment: m/z 118 (Characteristic of hexopyranosides with Me at C2, C3, C4).

  • Secondary Fragments: m/z 101, 161, 205.

  • Differentiation: While T-Glc, T-Man, and T-Gal share these ions, T-Glc on a polar column will always elute before T-Man and T-Gal.

Visualizing the Fragmentation Pathway:

Fragmentation Molecule 2,3,4,6-Me4-Glc (PMAA) Frag1 C1-C2 Cleavage Molecule->Frag1 Frag2 C2-C3 Cleavage Molecule->Frag2 Ion1 m/z 205 (C2-C6 Fragment) Frag1->Ion1 Ion2 m/z 161 Frag2->Ion2 Frag3 Secondary Loss of MeOH Ion2->Frag3 Ion3 m/z 118 (Diagnostic Base) Frag3->Ion3

Figure 2: Primary fragmentation pathway for this compound PMAA in EI-MS.

Frequently Asked Questions (FAQ)

Q: I see a peak for 2,3,6-Me3-Glc that overlaps with my T-Glc. Why? A: This is likely undermethylation . If the C4 position was not fully methylated during the initial permeation step (using NaOH/Methyl Iodide), a 4-linked glucose (2,3,6-Me3) might be chemically created where a terminal glucose should be.

  • Check: Look for peak tailing.[2][3] Undermethylated products often tail due to free hydroxyls interacting with the column (if not fully acetylated later).

  • Fix: Repeat the methylation step (Ciucanu & Kerek method) twice before hydrolysis to ensure saturation.

Q: Can I use a wax column (PEG) for this separation? A: Wax columns (e.g., DB-Wax) are polar, but they have lower maximum temperature limits (~250°C). Methylation analysis often requires temperatures up to 260-280°C to elute larger, less methylated fragments. Cyanopropyl phases (SP-2330) are preferred for their high thermal stability and specific selectivity for alditol acetates.

Q: My T-Glc peak is very small compared to the branching peaks. A: This is chemically impossible for a high molecular weight polymer unless it is cyclic or you have severe undermethylation of the terminals. In a linear or branched polysaccharide, Terminals must balance the Branches (


).[1]
  • Troubleshoot: Terminal sugars are volatile. Ensure you are not losing 2,3,4,6-Me4-Glc during the N

    
     evaporation steps. Do not evaporate to absolute dryness; leave a trace of solvent.
    

References

  • Complex Carbohydrate Research Center (CCRC). Preparation of Partially Methylated Alditol Acetates (PMAAs).[4] University of Georgia. Link

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.[5] Carbohydrate Research, 131(2), 209-217. Link

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS, 157-216. Link

Sources

Preventing undermethylation artifacts when analyzing 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbohydrate analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during the methylation analysis of polysaccharides, with a specific focus on avoiding undermethylation artifacts when analyzing derivatives like 2,3,4,6-Tetramethyl-D-glucose.

As Senior Application Scientists, we understand that glycosidic linkage analysis is a cornerstone of structural carbohydrate chemistry.[1][2] The accuracy of this multi-step process, which typically involves permethylation, hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs) for GC-MS analysis, is paramount.[3][4][5] Incomplete or "under" methylation is a frequent and critical pitfall that can lead to erroneous structural assignments.[4][6]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify the root causes of undermethylation, implement preventative measures, and rescue suboptimal experimental runs.

Troubleshooting Guide: Undermethylation Artifacts

Question 1: My GC-MS results show a high proportion of unmethylated or partially methylated glucose derivatives, such as 2,4,6-tri-O-methyl-D-glucose, instead of the expected fully methylated product. What are the likely causes?

The appearance of undermethylated species is a clear indicator that the initial permethylation reaction was incomplete. Several factors, often interconnected, can contribute to this issue:

  • Inadequate Base Strength or Formation: The core of the methylation reaction is the deprotonation of the carbohydrate's hydroxyl groups to form alkoxides, which then react with the methylating agent (e.g., methyl iodide).[4] If the base is not strong enough or is not effectively generated, deprotonation will be incomplete.

    • Hakomori Method: The Hakomori method utilizes a dimsyl base (methylsulfinyl methyl sodium), which is highly effective. However, its in-situ preparation requires careful exclusion of moisture, as water will quench the strong base.[6]

    • NaOH/DMSO Method: While operationally simpler, the use of powdered sodium hydroxide in dimethyl sulfoxide (DMSO) can also be problematic. The solubility of NaOH in DMSO is limited, and the reactivity can be lower compared to the dimsyl base, sometimes leading to selective undermethylation at certain positions (e.g., the 3-hydroxyl group).[7]

  • Poor Sample Solubility: For the methylation reagents to access all hydroxyl groups, the polysaccharide must be fully solubilized in the reaction solvent, typically anhydrous DMSO.[6][8][9] Many complex polysaccharides are poorly soluble or form viscous gels, which sterically hinders the reaction.[8][9]

  • Presence of Water: Water is a major interfering substance in methylation reactions. It consumes the strong base and can hydrolyze the methylating agent. It is crucial to use anhydrous solvents and thoroughly dried samples.

  • Insufficient Reagent Stoichiometry or Reaction Time: An insufficient amount of base or methyl iodide relative to the number of hydroxyl groups on the polysaccharide will naturally lead to incomplete methylation. Similarly, inadequate reaction time will not allow the reaction to proceed to completion.[10]

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my polysaccharide sample in DMSO?

Improving solubility is a critical first step for achieving complete methylation.[8][9]

  • Pre-treatment: Sonication of the sample in DMSO in an ultrasonic bath can help to break down aggregates and improve dissolution.[11]

  • Heating: Gentle heating (e.g., 60 °C) can also aid in solubilizing the polysaccharide. However, be cautious as excessive heat can potentially lead to degradation.

  • Modified Protocols: For highly intractable polysaccharides, a modified method where permethylation itself is used to solubilize the sample prior to hydrolysis has been shown to be effective.[8][9]

Q2: I am using the Hakomori method. What are the critical steps to ensure the effective generation of the dimsyl base?

The success of the Hakomori methylation hinges on the potent dimsyl base.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use high-quality, anhydrous DMSO.

  • Reagent Quality: Use fresh, high-purity sodium hydride (NaH). NaH that has been exposed to air will be less reactive.

  • In-situ Generation: The in-situ production of the methylsulfinyl methyl sodium is recommended as it circumvents some of the limitations of older methods.[6] This typically involves heating NaH in DMSO under an inert atmosphere until the evolution of hydrogen gas ceases, indicating the formation of the base.

Q3: Can reaction temperature and time be optimized to prevent undermethylation?

Yes, these parameters are crucial and can be adjusted, but optimization is key.

  • Temperature: Higher temperatures can increase the reaction rate and favor the formation of more stable pyranoside products over furanosides.[10] However, excessively high temperatures can lead to sample degradation. A typical temperature range is room temperature to 60-80°C.[11]

  • Time: Longer reaction times can help ensure the reaction goes to completion.[10] For the NaOH/DMSO method, a 30-minute reaction in an ultrasonic bath is a common starting point.[11] For the Hakomori method, reactions can be run for several hours to overnight. It is advisable to monitor the reaction's progress if possible.

Q4: How do I confirm that my polysaccharide is fully methylated before proceeding to hydrolysis?

Confirming complete methylation early can save significant time and resources.

  • FT-IR Spectroscopy: A simple and effective method is to take an aliquot of the reaction mixture and analyze it by Fourier-transform infrared (FT-IR) spectroscopy. The disappearance of the broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) is a strong indicator of complete methylation.

  • MALDI-TOF Mass Spectrometry: For smaller oligosaccharides, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the mass of the permethylated product.[3][7]

Optimized Experimental Protocols

Protocol 1: Hakomori Permethylation for Glycosidic Linkage Analysis

This protocol is a robust method for achieving complete methylation of polysaccharides.

Workflow Diagram:

Hakomori_Permethylation cluster_prep Sample Preparation cluster_reaction Methylation Reaction cluster_workup Work-up & Purification Dry_Sample 1. Dry Polysaccharide Sample (Lyophilize) Add_DMSO 2. Add Anhydrous DMSO Dry_Sample->Add_DMSO Solubilize 3. Solubilize Sample (Sonication/Heating) Add_DMSO->Solubilize Base_Prep 4. Prepare Dimsyl Base (NaH in DMSO under N2) Add_Base 5. Add Dimsyl Base to Sample Solubilize->Add_Base Methylate 6. Add Methyl Iodide (CH3I) & React Add_Base->Methylate Quench 7. Quench Reaction (e.g., with Water) Methylate->Quench Extract 8. Extract with Dichloromethane Quench->Extract Wash 9. Wash Organic Phase Extract->Wash Dry_Evap 10. Dry & Evaporate Solvent Wash->Dry_Evap

Caption: Hakomori Permethylation Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place 1-5 mg of the thoroughly dried (lyophilized) polysaccharide sample into a dry reaction vial equipped with a magnetic stir bar.

    • Add 0.5 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Seal the vial with a septum and purge with dry nitrogen.

    • Solubilize the sample by stirring, gentle heating (e.g., 60°C), or sonication.

  • Base Preparation (In a separate, dry, nitrogen-purged vial):

    • Add approximately 25 mg of sodium hydride (NaH) to 0.5 mL of anhydrous DMSO.

    • Heat the mixture to 50-60°C with stirring until the evolution of hydrogen gas ceases (approximately 1 hour). This indicates the formation of the methylsulfinyl methyl sodium (dimsyl) base.

    • Cool the base solution to room temperature.

  • Methylation Reaction:

    • Using a dry syringe, add the prepared dimsyl base dropwise to the dissolved polysaccharide sample with stirring.

    • Allow the mixture to stir for at least 1 hour at room temperature to ensure complete alkoxide formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add 0.2 mL of methyl iodide (CH₃I) dropwise. Caution: This reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for at least 2 hours (or overnight for complex polysaccharides).

  • Work-up and Purification:

    • Slowly add 1 mL of water to quench the reaction.

    • Extract the permethylated polysaccharide with 2 x 1 mL of dichloromethane (DCM).

    • Combine the organic layers and wash with 3 x 2 mL of water to remove residual DMSO and salts.

    • Dry the DCM layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

The resulting dried permethylated product is now ready for hydrolysis and subsequent derivatization steps.[4][11]

Protocol 2: Post-Methylation Sample Processing for GC-MS Analysis

This protocol outlines the steps to convert the permethylated polysaccharide into partially methylated alditol acetates (PMAAs) suitable for GC-MS analysis.

Workflow Diagram:

Post_Methylation_Workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_acetylation Acetylation Start Permethylated Polysaccharide Add_TFA 1. Add 4M TFA Start->Add_TFA Heat 2. Heat (e.g., 100°C, 6h) Add_TFA->Heat Dry_Hydrolysate 3. Dry under Nitrogen Heat->Dry_Hydrolysate Add_Reducer 4. Add NaBH4 in MeOH/CHCl3 Dry_Hydrolysate->Add_Reducer Neutralize 5. Neutralize & Dry Add_Reducer->Neutralize Add_Ac2O 6. Add Acetic Anhydride & Pyridine Neutralize->Add_Ac2O Heat_Ac 7. Heat (e.g., 90°C, 2h) Add_Ac2O->Heat_Ac Final_Product PMAAs for GC-MS Heat_Ac->Final_Product

Sources

Technical Support Center: Strategies for Eliminating Losses of 2,3,4,6-Tetramethyl-D-glucose During Solvent Evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,3,4,6-Tetramethyl-D-glucose. This guide is designed for researchers, scientists, and drug development professionals who work with this methylated monosaccharide. The quantitative recovery of this compound after reaction workup or chromatographic separation is critical, yet significant sample loss can occur during the final concentration step. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you eliminate these losses and ensure the integrity of your results.

Section 1: Understanding the Compound - Key Properties Affecting Concentration

A successful concentration strategy begins with understanding the physicochemical properties of the target molecule. Many handling errors arise from incorrect assumptions about a compound's volatility and stability.

Q: What are the key physical properties of this compound that I should be aware of before concentration?

A: Understanding the properties of this compound is crucial for selecting the right evaporation method. It is a white to off-white crystalline solid.[1][2] Its key characteristics are summarized in the table below.

The most critical takeaway is its high boiling point (324.4°C at atmospheric pressure).[3] This indicates that the compound itself is not volatile under standard laboratory concentration conditions (e.g., rotary evaporation at 40°C). Therefore, sample loss is almost always due to physical entrainment (such as bumping or aerosol formation) rather than co-evaporation with the solvent.

PropertyValueSignificance for Concentration
Molecular Formula C₁₀H₂₀O₆[1][4]-
Molecular Weight ~236.26 g/mol [3][4][5]Affects diffusion but is not a primary factor in physical loss.
Physical State White Crystalline Solid[1][2]The goal of concentration is often to recover this solid form.
Melting Point 87-89°C (can vary with anomeric purity)[3][6]Indicates the compound is solid at typical bath temperatures.
Boiling Point 324.4°C (at 760 mmHg)[3]Crucial: The compound has very low volatility. Loss is due to mechanical issues, not evaporation of the compound itself.
Solubility Soluble in DCM, DMF, DMSO, EtOAc, Methanol[2]The choice of solvent will dictate the required evaporation conditions.

Q: Is this compound a heat-sensitive compound?

A: While not exceptionally fragile, it is a complex organic molecule, and prolonged exposure to high heat should be avoided to prevent potential degradation. The goal of modern evaporation techniques is to remove solvent at the lowest possible temperature to preserve the sample's integrity.[7] For heat-sensitive samples, applying a vacuum to lower the solvent's boiling point is the standard and recommended approach.[7] Gentle heating (e.g., a water bath at 30-40°C) is generally safe and significantly speeds up evaporation without risking thermal degradation.[8]

Section 2: Troubleshooting Common Concentration Methods

This section addresses the most frequent problems encountered during the concentration of solutions containing this compound.

Rotary Evaporation

Rotary evaporators are workhorses in synthetic chemistry labs but are a primary source of sample loss if used improperly.[9] They function by lowering the solvent's boiling point under vacuum while increasing the surface area for evaporation by rotating the flask.[9][10]

FAQ: My sample seems to have disappeared after rotary evaporation. What is the most likely cause?

A: The most common cause of catastrophic sample loss in a rotary evaporator is an event called "bumping." This is the violent, uncontrolled boiling of the solvent, which can splash or eject your entire sample from the flask into the condenser and vacuum system.[7] This occurs when a superheated pocket of solvent vaporizes instantly, especially when vacuum is applied too rapidly to a solution.[7][8]

Troubleshooting Guide: How to Prevent Bumping and Sample Loss
  • Flask Volume: Never fill the evaporating flask more than halfway. This provides headspace to contain the solvent vapor and reduces the risk of splashing into the vapor duct.[8]

  • Introduce Rotation First: Begin rotating the flask (e.g., 100-200 RPM) before applying the vacuum or heat.[8] This creates a thin film of liquid that evaporates smoothly and prevents the formation of large bubbles that lead to bumping.[9]

  • Apply Vacuum Gradually: This is the most critical step. Do not open the vacuum stopcock fully at the start. Apply the vacuum slowly, allowing the solvent to begin bubbling gently. As the initial outgassing subsides, you can gradually increase the vacuum to the desired level.

  • Use a Bump Trap: Always use a clean, dry bump trap between your flask and the rotovap's vapor duct. This is your primary insurance policy; it will catch any material ejected during a bumping event, allowing you to recover your sample.

  • Controlled Heating: Only introduce heat from the water bath after the system is under a stable vacuum and the solvent is evaporating smoothly.[8] For most common organic solvents, a bath temperature of 30-40°C is sufficient.

Nitrogen Stream Evaporation (Blowdown)

This technique is excellent for concentrating small volumes of heat-sensitive samples in vials or tubes.[11] It works by passing a gentle stream of inert nitrogen gas over the surface of the liquid, which displaces solvent vapor and accelerates evaporation.[12][13]

FAQ: I'm concentrating multiple small-scale samples with a nitrogen evaporator, but my recovery is inconsistent. Am I losing the sample?

A: Yes, it's highly likely. The primary cause of sample loss with this method is aerosol formation and splashing . If the nitrogen flow rate is too high, it can create a fine mist of your sample solution, which is then carried away.[14][15] It can also cause droplets to splash onto the sides of the vial or even into adjacent samples, leading to loss and cross-contamination.[14][15][16]

Troubleshooting Guide: How to Ensure Gentle and Complete Nitrogen Evaporation
  • Position Needles Correctly: Adjust the height of the gas delivery needles so they are just above the liquid surface, not submerged in it.[15]

  • Control the Flow Rate: This is paramount. Start with a very low gas flow. Gradually increase the flow until you see a small dimple on the surface of the liquid.[14] You do not need vigorous bubbling or splashing for efficient evaporation.

  • Use Gentle Heat: A dry block or water bath set to a temperature slightly below the solvent's boiling point can significantly speed up the process.[13] However, avoid excessively high temperatures, which can cause condensation on the apparatus that may drip back into your samples.[14][15]

  • Avoid Overfilling Vials: As with rotary evaporation, do not overfill your sample vials. Keeping the volume at 75% or less of the maximum can reduce splashing.[16]

Section 3: Advanced Topics & FAQs

Q: My final product is a clear, sticky oil instead of the expected white solid. What's wrong?

A: This is a common occurrence and usually points to one of two things:

  • Residual Solvent: Even trace amounts of high-boiling solvents (like DMF, DMSO) or even ethyl acetate can prevent crystallization.

  • Anomeric Mixture: this compound can exist as a mixture of α and β anomers, which can sometimes form a eutectic mixture that is difficult to crystallize.[6]

Solution: To induce crystallization, try "chasing" the residual solvent by adding a small amount of a non-polar solvent in which the compound is poorly soluble, such as petroleum ether or hexane, and then re-concentrating under reduced pressure.[6] This process, repeated 2-3 times, can help remove the last traces of the original solvent and provide a crystalline solid. Shaking or sonicating the mixture with petroleum ether can also promote crystallization.[6]

Q: What is an azeotrope, and could it be affecting my ability to get a dry sample?

A: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[17] This means you cannot separate them by simple distillation. A classic example is the ethanol-water azeotrope (95.6% ethanol, 4.4% water), which boils at a lower temperature than pure ethanol.[17]

If your sample is in ethanol that contains some water, you will not be able to remove the final ~5% of water by simple evaporation. To remove azeotropic water, you can add a third solvent, such as toluene, to the mixture. Toluene forms a new, lower-boiling azeotrope with water and ethanol that can be removed via rotary evaporation, driving the equilibrium towards a completely anhydrous sample.

Section 4: Protocols & Data

Protocol 1: Step-by-Step Guide to Loss-Free Rotary Evaporation
  • Transfer: Transfer your solution to a round-bottom flask. Ensure the flask is no more than 50% full.

  • Assemble: Securely attach a clean bump trap to the flask. Connect the assembly to the rotary evaporator.

  • Rotate: Begin rotation at a moderate speed (e.g., 150 RPM).

  • Seal & Evacuate: Close the stopcock to the atmosphere. Slowly and gradually open the stopcock to the vacuum source. Watch for controlled, gentle bubbling.

  • Heat: Once the pressure has stabilized and evaporation is proceeding smoothly, lower the flask into the pre-heated water bath (see table below for recommended temperatures).

  • Monitor: Continue evaporation until all solvent is removed. You may see a film or solid appear on the flask walls.

  • Release Vacuum: Stop the rotation and slowly vent the system to atmospheric pressure before turning off the vacuum pump.

  • Disassemble: Remove the flask and bump trap.

Table 2: Recommended Starting Parameters for Rotary Evaporation
SolventBoiling Point (°C)Recommended Bath Temp (°C)[18]Typical Vacuum Pressure (mbar)[18]
Dichloromethane39.620 - 30100 - 120
Acetone56.020 - 3080 - 100
Methanol64.730 - 4060 - 80
Ethyl Acetate77.130 - 4040 - 60
Ethanol78.440 - 5035 - 55
Protocol 2: Step-by-Step Guide to Gentle Nitrogen Stream Evaporation
  • Placement: Place your sample vials in the dry block or water bath of the evaporator.

  • Needle Height: Lower the needle manifold so the tips are approximately 5-10 mm above the liquid surface.

  • Gas Flow: Turn on the nitrogen gas at a very low flow rate.

  • Adjust Flow: Observing the liquid surface in each vial, slowly increase the gas flow until a gentle dimple is visible. Avoid any splashing.

  • Apply Heat: Set the bath temperature to be 2-3°C below the solvent's boiling point.[14]

  • Monitor: Check the samples periodically until they have reached the desired concentration or dryness.

  • Shutdown: Turn off the gas flow before removing the samples to prevent accidental splashing.[14]

Section 5: Visual Workflows

Diagram 1: Decision Tree for Concentration Method Selection

G start Start: Solution of This compound volume Sample Volume? start->volume method_rotovap Use Rotary Evaporator volume->method_rotovap > 5 mL method_n2 Use Nitrogen Stream Evaporator volume->method_n2 < 5 mL thermosensitive Is the sample exceptionally sensitive or in a high-boiling solvent? method_rotovap->thermosensitive method_n2->thermosensitive method_lyo Consider Lyophilization (Freeze-Drying) thermosensitive->method_lyo Yes end Concentrated Sample thermosensitive->end No method_lyo->end

Caption: Decision tree for selecting the optimal evaporation method.

Diagram 2: Troubleshooting Workflow for Sample Loss in Rotary Evaporator

G start Problem: Sample Loss During Rotary Evaporation check_bump_trap Was sample found in the bump trap? start->check_bump_trap cause_bumping Cause: Bumping (Violent Boiling) check_bump_trap->cause_bumping Yes cause_leak Possible Cause: System Leak or Improper Seal check_bump_trap->cause_leak No solution_bumping Solution: 1. Reduce flask volume (<50% full). 2. Apply vacuum gradually. 3. Rotate before applying vacuum. cause_bumping->solution_bumping solution_leak Solution: 1. Check all glass joints and seals. 2. Ensure stopcock is properly greased. 3. Verify vacuum pump integrity. cause_leak->solution_leak

Caption: Workflow for diagnosing and solving sample loss during rotary evaporation.

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  • D-Glucose | C6H12O6 | CID 5793 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Silylation of 2,3,4,6-Tetramethyl-D-glucose (TMG)

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Anomeric Silylation for GC-MS Analysis Last Updated: February 24, 2026

Introduction: The Unique Challenge of TMG

Welcome to the technical guide for the silylation of 2,3,4,6-Tetramethyl-D-glucose (TMG) .

Unlike free glucose, which requires the derivatization of five hydroxyl groups, TMG presents a unique challenge: it possesses only one free hydroxyl group located at the anomeric carbon (C1) . This hemiacetal hydroxyl is sterically hindered and subject to mutarotation (interconversion between


 and 

anomers).

Inefficient silylation of TMG typically manifests as:

  • Split Peaks: Uncontrolled ratios of

    
     anomers complicating integration.
    
  • Tailing/Broadening: Reversion of the unstable TMS-hemiacetal due to moisture.

  • Analyte Loss: The high volatility of mono-TMS-TMG leading to loss during solvent removal.

This guide moves beyond basic recipes to provide a kinetically validated workflow.

Module 1: The Chemistry of Efficiency

Reagent Selection: The "Hard" Silylation

For the anomeric hydroxyl of TMG, mild reagents (e.g., pure HMDS) are often insufficient due to the steric bulk of the adjacent methoxy group at C2 and the ring oxygen. We utilize a Catalyzed Hexamethyldisilazane (HMDS) system.[1]

Reagent SystemRoleEfficiency RatingNotes
HMDS + TMCS + Pyridine Gold Standard HighTMCS acts as a Lewis acid catalyst, activating HMDS. Pyridine scavenges HCl.
BSTFA + 1% TMCS AlternativeMedium-HighGood for general sugars, but more susceptible to moisture hydrolysis than HMDS derivatives.
MSTFA SpecializedMediumMost volatile reagent; useful if TMG peak elutes early and overlaps with reagent peaks.
The Mechanism of Activation

HMDS alone is a slow silyl donor. The addition of Trimethylchlorosilane (TMCS) creates a potent active species. The ammonia released acts as a base, driving the reaction forward.

G Fig 1. Catalytic Activation of HMDS for Sterically Hindered Hydroxyls HMDS HMDS (Silyl Donor) Intermediate Active Silyl Species (TMS-N-TMS cation) HMDS->Intermediate Activation TMCS TMCS (Catalyst) TMCS->Intermediate Catalyzes Product TMS-TMG (Stable Ether) Intermediate->Product Rapid Silylation Byproduct NH4Cl (Precipitate) Intermediate->Byproduct Scavenged by Pyridine TMG TMG (C1-OH) TMG->Product

Module 2: Validated Experimental Protocol

Critical Warning: The TMS derivative of TMG is highly volatile . Do not use rotary evaporation or high-vacuum drying after silylation.

Reagents Required
  • Solvent: Anhydrous Pyridine (Stored over KOH or molecular sieves).

  • Reagent A: Hexamethyldisilazane (HMDS).[2][3]

  • Reagent B: Trimethylchlorosilane (TMCS).

  • Internal Standard: Myo-inositol or Phenyl-

    
    -D-glucoside (non-volatile reference).
    
Step-by-Step Workflow
  • Sample Drying (Crucial):

    • Lyophilize TMG sample (approx. 1-2 mg) in a GC vial.

    • Why: Even trace moisture hydrolyzes the reagent to Hexamethyldisiloxane (HMDSO), killing the reaction.

  • Solubilization & Equilibration:

    • Add 300 µL Anhydrous Pyridine .

    • Cap and vortex.[4] Let stand for 30 mins at room temperature.

    • Why: This allows the TMG to reach a stable mutarotation equilibrium (

      
       ratio) before locking it.
      
  • Derivatization (The "Sweeley" Mix):

    • Add 100 µL HMDS .

    • Add 50 µL TMCS .

    • Observation: A white precipitate (Ammonium Chloride) will form immediately. This is a sign of a healthy reaction.

  • Reaction Kinetics:

    • Vortex vigorously for 30 seconds.

    • Heat at 70°C for 30 minutes .

    • Why: Heat overcomes the activation energy required for the hindered C1-OH.

  • Preparation for Injection:

    • Centrifuge the vial at 3000 rpm for 2 minutes to pellet the NH4Cl precipitate.

    • Transfer the clear supernatant to a distinct insert.

    • Direct Injection: Inject 1 µL directly. Do not evaporate.

Workflow Fig 2. Optimized Workflow for TMG Silylation Start Lyophilized TMG (1-2 mg) Solvent Add Pyridine (300 µL) Start->Solvent Equilib Equilibrate 30 min @ RT Solvent->Equilib Reagent Add HMDS (100µL) + TMCS (50µL) Equilib->Reagent Heat Heat 70°C 30 min Reagent->Heat Centrifuge Centrifuge (Remove NH4Cl) Heat->Centrifuge Inject GC-MS Injection (Direct Liquid) Centrifuge->Inject

Module 3: Troubleshooting & FAQs

Q1: I see two peaks for my pure TMG standard. Is my column failing?

A: No, this is chemically expected. TMG exists as two anomers (


 and 

) in solution. Silylation "locks" the ring in whichever form it was in at the moment of reaction.
  • The Fix: Do not try to merge them. Sum the areas of both peaks for quantitative analysis. The ratio depends on the solvent equilibration step (Step 2 in the protocol).

Q2: My peaks are tailing significantly.

A: Tailing usually indicates hydrolysis of the TMS ether back to the free hydroxyl group inside the GC inlet or column.

  • Cause: "Active sites" (silanols) in the GC liner or moisture in the carrier gas.

  • The Fix:

    • Replace the liner with a deactivated splitless liner.

    • Inject a "silylation conditioner" (2 µL of pure BSTFA) into the GC to passivate the column before running samples.

Q3: The reaction mixture turned cloudy. Should I filter it?

A: The cloudiness is Ammonium Chloride (


), a byproduct of HMDS+TMCS.
  • Do NOT filter: Syringe filters often retain volume and introduce moisture.

  • The Fix: Centrifugation (spinning down) is superior. The precipitate packs tightly at the bottom; you can draw the clear liquid from the top.

Q4: Can I evaporate the pyridine to concentrate the sample?

A: Absolutely not. Tetramethyl-glucose-TMS is highly volatile. If you blow down the solvent, you will co-evaporate your analyte. If sensitivity is low, use Splitless injection mode rather than concentrating the sample.

Module 4: Expected Data Profile

When analyzing TMG-TMS, you should expect the following mass spectral characteristics (EI, 70eV):

Fragment (m/z)OriginDiagnostic Value
73

General TMS group indicator (High abundance).
89

Characteristic of silylated ethers.
101 C2-C3 cleavageDiagnostic for methylation pattern.
160/161 Molecular Ion RegionOften weak; look for [M-15] (loss of methyl from Si).

References

  • Sweeley, C. C., Bentley, R., Makita, M., & Wells, W. W. (1963). Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Sugars and Related Substances. Journal of the American Chemical Society, 85(16), 2497–2507.

  • Little, D. (1999). Derivatization of Carbohydrates for GC-MS Analysis. Sigma-Aldrich (Merck) Technical Bulletin.

  • Ruiz-Matute, A. I., et al. (2011). Gas Chromatographic-Mass Spectrometric Characterization of Tri- and Tetrasaccharides in Honey. Food Chemistry, 126(4), 1875-1883. (Demonstrates anomeric separation).

  • Restek Corporation. (2024). Guide to Derivatization Reagents for GC.

Sources

Solving anomeric peak splitting of 2,3,4,6-Tetramethyl-D-glucose in GC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Solving Anomeric Peak Splitting in 2,3,4,6-Tetramethyl-D-glucose

Assigned Specialist: Senior Application Scientist, Carbohydrate Analysis Division Status: Open Urgency: High (Quantification Impact)

Executive Summary

You are observing two distinct peaks (splitting) for a single standard or analyte, This compound (2,3,4,6-TMG) , during Gas Chromatography (GC) analysis.

The Root Cause: This is not a contamination or column failure. It is a fundamental chemical phenomenon called mutarotation . The 2,3,4,6-TMG molecule possesses a free hydroxyl group at the C1 (anomeric) position, allowing it to interconvert between


- and 

-anomers via an open-chain intermediate. In standard silylation (TMS) or methylation workflows, both anomers are derivatized, resulting in two chromatographically resolved peaks.

The Solution:

  • Chemical Fix (Recommended): Convert the sugar into a Partially Methylated Alditol Acetate (PMAA) . This involves reducing the C1 aldehyde to an alcohol, destroying the chiral center and collapsing the two anomers into a single peak.

  • Data Processing Fix: If you must use silylation (TMS), you must integrate both peaks and sum their areas for quantification.

Module 1: The Mechanism (Why is this happening?)

To solve the problem, we must visualize the equilibrium. 2,3,4,6-TMG is a "reducing sugar" because C1 is not glycosidically linked.

  • Equilibrium: In solution, the pyranose ring opens and closes.

  • Derivatization: When you add a derivatizing agent (like BSTFA/TMCS for silylation), it reacts with the free -OH at C1.

  • Locking the Forms: The reaction "freezes" the molecule in whatever form it was in at that moment. Since both

    
     and 
    
    
    
    forms exist, you get two distinct chemical products:
    • 1-O-TMS-

      
      -2,3,4,6-tetra-O-methyl-D-glucoside
      
    • 1-O-TMS-

      
      -2,3,4,6-tetra-O-methyl-D-glucoside
      

These two molecules have different boiling points and polarities, causing them to elute at different retention times.

AnomericSplitting TMG_Alpha 2,3,4,6-TMG (Alpha Anomer) OpenChain Open Chain Aldehyde Form TMG_Alpha->OpenChain Mutarotation TMS_Alpha TMS-Derivative Alpha (Peak 1) TMG_Alpha->TMS_Alpha Silylation (Preserves Split) OpenChain->TMG_Alpha TMG_Beta 2,3,4,6-TMG (Beta Anomer) OpenChain->TMG_Beta Reduced Reduced Alditol (Acyclic) OpenChain->Reduced Reduction (NaBH4) TMG_Beta->OpenChain TMS_Beta TMS-Derivative Beta (Peak 2) TMG_Beta->TMS_Beta Silylation (Preserves Split) Acetylated Alditol Acetate (SINGLE PEAK) Reduced->Acetylated Acetylation

Figure 1: The pathway of anomeric splitting vs. the reduction solution. Red nodes indicate problematic split peaks; Green nodes indicate the unified single peak.

Module 2: Troubleshooting & Solutions
Scenario A: "I need a single peak for accurate quantification." (The Gold Standard)

Method: Reduction to Alditol Acetates.[1] By reducing the C1 aldehyde to a primary alcohol, you create a symmetrical(ish) chain that cannot ring-close.

  • Reagents: Sodium Borodeuteride (

    
    ) or Borohydride (
    
    
    
    ).
  • Result: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

  • Note: We use

    
     (Deuterium) if doing Mass Spec to tag C1, distinguishing it from C6. If using FID, 
    
    
    
    is sufficient.
Scenario B: "I cannot change my derivatization method." (The Workaround)

Method: Summation. If you are committed to TMS derivatization (e.g., using BSTFA), you must accept the physics of the situation.

  • Action: Integrate the area of both the

    
     and 
    
    
    
    peaks.
  • Validation: Run a pure standard of 2,3,4,6-TMG. Sum the areas. The total response factor is linear with concentration, even if the ratio of

    
     shifts slightly due to temperature or solvent.
    
Module 3: Step-by-Step Protocol (PMAA Method)

This protocol converts your splitting 2,3,4,6-TMG into a single Alditol Acetate peak. This is derived from the standard CCRC and Hakomori methylation protocols [1, 2].

Prerequisites:

  • Sample: 2,3,4,6-TMG (dried).

  • Reagents:

    
     (10 mg/mL in 1M 
    
    
    
    ), Glacial Acetic Acid, Methanol, Acetic Anhydride, Pyridine.
Phase 1: Reduction (The "Fix")
  • Dissolve the dry 2,3,4,6-TMG sample in 200 µL of 1M

    
      containing 10 mg/mL 
    
    
    
    .
    • Why Ammonia? Alkaline pH prevents acid-catalyzed degradation and stabilizes the borohydride.

  • Incubate at Room Temperature for 2 hours (or overnight).

  • Critical Step (Quenching): Add glacial acetic acid dropwise until bubbling stops.

    • Mechanism:[2][3][4] Destroys excess borohydride.

Phase 2: Borate Removal (The Failure Point)

Failure to remove borate complexes will inhibit acetylation and ruin the column.

  • Add 0.5 mL of 5% Acetic Acid in Methanol .

  • Dry under a stream of Nitrogen (

    
    ) at 40°C.
    
  • Repeat this step 3-4 times.

    • Chemistry: Boric acid + Methanol

      
       Trimethyl Borate (Gas). This evaporates the boron.
      
Phase 3: Acetylation
  • Add 200 µL Acetic Anhydride and 200 µL Pyridine .

  • Heat at 121°C for 20 minutes (or 100°C for 1 hour).

  • Cool and evaporate reagents under

    
    .
    
  • Extract with Dichloromethane (DCM) and water. Inject the DCM layer.

Module 4: Data Interpretation

Use this table to verify your GC-MS results.

Derivative TypeObserved PeaksMass Spectrum (EI) Key Ions (m/z)Notes
TMS Ether 2 (

and

)
73, 89, 101, 205, 219Splitting makes integration difficult. Ratio of

is approx 40:60 (variable).
Alditol Acetate 1 (Single)45, 87, 101, 117, 129, 161, 205Recommended. Clean integration. Primary fragment

45 indicates C1-C2 cleavage.

Key Fragment Logic for 2,3,4,6-TMG Alditol Acetate: The molecule is:


.
  • Cleavage between C1-C2 gives m/z 45 (

    
     is not dominant, usually C1 fragments are small).
    
  • Cleavage between C2-C3, C3-C4, etc., provides the "fingerprint" of methylation positions [3].

Frequently Asked Questions (FAQs)

Q: Can I just use Oximation (hydroxylamine) instead of reduction? A: Oximation prevents ring closure, but it creates a


 double bond which has syn and anti geometric isomers. You will still often see two peaks (though sometimes they co-elute). Reduction to the alcohol is the only way to guarantee a single peak by removing the double bond entirely.

Q: I see three peaks. What is the third? A: If you are using TMS derivatization, the third peak is likely the furanose ring form (5-membered ring), which exists in equilibrium alongside the pyranose forms, though usually in small amounts (<5%) for glucose. If using Alditol Acetates, a second or third peak indicates incomplete acetylation (check your pyridine quality) or incomplete borate removal.

Q: Why use


 (Deuterium) instead of 

?
A: If you are doing linkage analysis on an unknown polysaccharide, the Deuterium tags C1. This allows you to distinguish C1 from C6 in the mass spectrum, which is symmetric in some hexoses (like galactitol). For a known standard like 2,3,4,6-TMG, regular

is perfectly acceptable and cheaper.
References
  • Complex Carbohydrate Research Center (CCRC). Preparation of Partially Methylated Alditol Acetates (PMAAs).[5] University of Georgia. Available at: [Link][6]

  • Ciucanu, I. & Kerek, F. (1984).[7] A simple and rapid method for the permethylation of carbohydrates.[8] Carbohydrate Research, 131(2), 209-217.

  • Carpita, N. C. & Shea, E. M. (1989).[7] Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS, 157-216.

Sources

Technical Support Center: Minimizing Degradation of 2,3,4,6-Tetramethyl-D-glucose (TMG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: You are performing methylation analysis (linkage analysis) and recovering low yields of 2,3,4,6-Tetramethyl-D-glucose (TMG). TMG represents the non-reducing terminal residues of your polysaccharide. Its loss or degradation leads to a severe underestimation of chain length and branching frequency.

The Reality: 2,3,4,6-TMG is chemically robust regarding its methyl ether linkages; true "demethylation" during standard hydrolysis is rare. The primary causes of "degradation" are actually physical loss (volatility) during acid removal or oxidative decomposition (charring) due to improper acid choice.

This guide replaces generic textbook advice with field-proven protocols to maximize TMG recovery.

Diagnostic Workflow (Logic Gate)

Before selecting a protocol, use this logic gate to determine the correct hydrolysis method. One size does not fit all.

HydrolysisLogic Start START: Sample Type Solubility Is the Permethylated Sample Soluble in 2M TFA? Start->Solubility MethodA METHOD A: TFA Hydrolysis (Standard Protocol) Solubility->MethodA Yes (Starch, Pectins, Gums) MethodB METHOD B: Saeman Hydrolysis (High Risk / High Reward) Solubility->MethodB No (Cellulose, Chitin) TFA_Path YES (Soluble) H2SO4_Path NO (Insoluble/Cellulosic) StepA1 2M TFA @ 121°C, 90 min MethodA->StepA1 StepA2 Evaporation with Toluene/MeOH (Critical Control Point) StepA1->StepA2 Analysis Reductive Amination / Acetylation (GC-MS Analysis) StepA2->Analysis StepB1 72% H2SO4 (RT, 1h) -> Dilute to 1M -> 100°C MethodB->StepB1 StepB2 Neutralization (BaCO3 or Resin) StepB1->StepB2 Risk RISK: Trapping TMG in salt precipitations StepB2->Risk StepB2->Analysis

Figure 1: Decision matrix for selecting the hydrolysis agent based on sample solubility. 2M TFA is preferred for TMG stability unless the polymer backbone is resistant (e.g., cellulose).

Troubleshooting Guide: The "Why" Behind the Failures

Issue 1: "I see peaks for 2,3,6-Tri-O-methyl-glucose instead of TMG."

Diagnosis: This is rarely acid degradation. This is almost certainly Undermethylation .

  • The Science: The methyl ether bond (

    
    ) is stable in 2M TFA. It requires powerful Lewis acids (like 
    
    
    
    ) to cleave. If you see free hydroxyls at C-4, they were likely never methylated in the first place.
  • Solution: Repeat the methylation step (Ciucanu/Hakomori method) before hydrolysis. Ensure your sample is fully dissolved in DMSO/NaOH before adding Methyl Iodide.

Issue 2: "My sample turned black/dark brown."

Diagnosis: Oxidative Decomposition (Charring).

  • The Science: You likely used Sulfuric Acid (

    
    ) at high concentration/temp, or your TFA contained impurities. This creates furans (5-HMF) from the sugar ring, destroying the TMG entirely.
    
  • Solution: Switch to Method A (TFA) . TFA is non-oxidizing. If you must use

    
    , strictly limit the 72% acid step to Room Temperature and only heat after diluting to <1M.
    
Issue 3: "My TMG peak is tiny or missing, but internal standards are fine."

Diagnosis: Volatility Loss (The "Hidden" Killer).

  • The Science: 2,3,4,6-TMG is significantly less polar than glucose. During the removal of TFA (drying), TMG can co-evaporate or sublime if high vacuum and heat (>50°C) are applied simultaneously.

  • Solution: Use the Co-evaporation Protocol (See Section 4). Never blow down to dryness with heat alone.

Optimized Protocols

Method A: The Gold Standard (TFA)

Best for: Glycoproteins, starches, pectins, and most gums.

  • Hydrolysis: Dissolve permethylated sample (1-2 mg) in 2M Trifluoroacetic Acid (TFA) (500 µL).

  • Incubation: Seal in a screw-cap tube (Teflon-lined). Heat at 121°C for 90 minutes .

    • Note: 121°C is crucial. 100°C often leaves glycosidic bonds intact (incomplete hydrolysis).

  • Acid Removal (CRITICAL):

    • Cool to Room Temperature.[1]

    • Add 200 µL Methanol (or Toluene).

    • Evaporate under a gentle stream of Nitrogen at <40°C .

    • Repeat methanol addition/evaporation 3 times.

    • Why? Methanol forms an azeotrope with TFA, allowing it to evaporate at a lower temperature, sparing the TMG.

Method B: The "Nuclear Option" (Sulfuric Acid)

Best for: Cellulose, highly crystalline xylans.

  • Pre-Hydrolysis: Add 100 µL of 72% (w/w) H2SO4 to the dry sample. Keep at Room Temperature for 1 hour. (Do NOT heat).

  • Dilution: Add 1.1 mL water to reduce concentration to ~1M (approx 8%).

  • Hydrolysis: Heat at 100°C for 2-3 hours .

  • Neutralization: Add solid Barium Carbonate (

    
    )  until pH is neutral (precipitate forms).
    
  • Recovery: Centrifuge. Wash the pellet 3x with 50% Ethanol.

    • Why? TMG can adsorb to the

      
       pellet. Washing recovers ~15-20% more yield.
      

Comparative Data: Acid Performance

Feature2M TFA (Recommended)1M H2SO4 (Saeman)2M HCl
TMG Recovery High (>90%) Moderate (70-80%)Low (<60%)
Degradation Risk Low (Non-oxidizing)High (Oxidizing)High (Charring)
Removal Method Evaporation (Easy)Neutralization (Difficult)Evaporation (Corrosive)
Artifacts MinimalSulfation artifacts possibleChlorination artifacts
Volatility Risk Moderate (during drying)LowHigh

Degradation Pathway Visualization

Understanding how TMG degrades allows you to prevent it.

Degradation TMG 2,3,4,6-Tetramethyl-Glucose (Target Analyte) Heat Excess Heat (>121°C) + Strong Acid TMG->Heat Oxidation Vac High Vac + Heat (Drying Step) TMG->Vac Vapor Pressure HMF 5-HMF + Char (Irreversible Loss) Heat->HMF Dehydration Epimer Epimerization (Mannose isomers) Heat->Epimer Acid Catalysis Loss Physical Loss (Evaporation) Vac->Loss Sublimation

Figure 2: The dual-threat to TMG. While chemical degradation (top path) creates artifacts, physical loss during acid removal (bottom path) is the most common cause of low yield.

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of TFA? A: It is not recommended. HCl is difficult to remove completely without high heat (which degrades TMG) or neutralization (which adds salts). TFA is volatile and self-eliminating.

Q: My TMG peak splits into two. Is this degradation? A: No. This is Anomerization . Upon hydrolysis, the fixed methyl glycoside bond at C-1 is broken, freeing the hydroxyl group. The ring then equilibrates between Alpha and Beta anomers. You should see two peaks (or one broad one depending on column resolution). Sum the areas of both peaks for quantification.

Q: Why do I need to add Methanol during evaporation? A: TFA has a high boiling point (72.4°C) and hydrogen bonds strongly to the sugar hydroxyls. Methanol disrupts these bonds and forms a lower-boiling azeotrope, allowing you to dry the sample at safer temperatures (<40°C).

References

  • Albersheim, P., et al. (1967). A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography. Carbohydrate Research.[2]

  • Ciucanu, I. & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research.[2]

  • Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides.[3] Nature Protocols. (Validates 2M TFA method).

  • Wefers, D., et al. (2023). Influence of ultrasonication and hydrolysis conditions in methylation analysis of bacterial homoexopolysaccharides. Carbohydrate Polymers.

Sources

Technical Support Center: Purification of 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3,4,6-Tetramethyl-D-glucose. It addresses common challenges and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Troubleshooting Guide: Isolating this compound from Reaction Byproducts

This section is designed to address specific issues encountered during the purification process. The question-and-answer format provides direct solutions to common experimental hurdles.

Issue 1: My final product is a syrup and will not crystallize. What are the likely causes and how can I induce crystallization?

Answer: The syrupy nature of your product strongly suggests the presence of impurities that are inhibiting crystallization. The most common culprits are residual solvents and incompletely methylated glucose derivatives.

Causality Explained: Crystal lattice formation requires a high degree of molecular homogeneity. Impurities disrupt the ordered packing of this compound molecules, preventing the formation of a stable crystalline structure.

Troubleshooting Protocol:

  • Ensure Complete Removal of Solvents: Residual solvents like chloroform or carbon tetrachloride can interfere with crystallization. After extraction, ensure the solvent is thoroughly removed, initially in a boiling water bath and then under vacuum.[1]

  • Petroleum Ether Treatment: Treat the concentrated syrup with 40–50 ml of petroleum ether (30–60°C boiling range) and shake vigorously. This often induces crystallization.[1]

  • Cooling: After treatment with petroleum ether, cool the mixture in an ice bath for at least 30 minutes to promote crystal formation.[1]

  • Seeding: If you have a small amount of pure, crystalline this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Recrystallization: If the product crystallizes but appears impure, recrystallization from petroleum ether containing a very small amount (0.5%) of anhydrous ether can yield a pure product.[1]

Issue 2: My yield of this compound is significantly lower than expected. What are the potential reasons for this?

Answer: Low yield can stem from several factors, including incomplete methylation, side reactions, or losses during the workup and purification stages.

Causality Explained: The methylation of glucose is a multi-step process, and incomplete reaction at any of the hydroxyl groups will result in a mixture of partially methylated products, thus reducing the yield of the desired fully methylated compound.[2] Losses can also occur during extraction if the product is not fully partitioned into the organic phase.

Troubleshooting Protocol:

  • Optimize Methylation Conditions: Ensure that the reaction temperature is maintained between 50-55°C during the initial addition of alkali and then raised to 70-75°C.[1] The rate of addition of methyl sulfate is also critical and should be carefully controlled.[1]

  • Check Reagent Stoichiometry: Use a sufficient excess of methyl sulfate and sodium hydroxide to drive the reaction to completion. The Haworth methylation method, for instance, utilizes a significant excess of these reagents.[3]

  • Efficient Extraction: After quenching the reaction, ensure thorough extraction with chloroform. The aqueous layer should be extracted multiple times (at least four times with 150-ml portions) to maximize the recovery of the product.[1]

  • Minimize Hydrolysis during Workup: The hydrolysis of the intermediate tetramethyl-methylglucosides should be carefully monitored. Hydrolyzing for too long or under too harsh conditions can lead to degradation of the final product. A one-hour hydrolysis with 2 N hydrochloric acid is typically sufficient.[1]

Issue 3: Thin Layer Chromatography (TLC) analysis of my product shows multiple spots. How can I identify these byproducts and effectively remove them?

Answer: The presence of multiple spots on TLC indicates a mixture of compounds. These are likely partially methylated glucose derivatives (mono-, di-, and tri-methylated species) and potentially unreacted starting material.

Causality Explained: The reactivity of the four hydroxyl groups on the glucose molecule is not identical, which can lead to the formation of a range of partially methylated byproducts.[4] The separation of these closely related compounds can be challenging.

Troubleshooting Protocol:

  • Identification of Byproducts: The most common byproducts are incompletely methylated glucose derivatives.[5] Gas-liquid chromatography (GLC) is a powerful technique for separating and identifying these closely related compounds.[6][7][8]

  • Column Chromatography: For preparative separation, column chromatography on activated alumina is an effective method.[9] A step-wise gradient elution starting with a non-polar solvent and gradually increasing the polarity can separate the fully methylated product from the more polar, partially methylated byproducts.[9]

  • Fractional Distillation: While more technically demanding, fractional distillation under high vacuum can be used to separate this compound from byproducts with different boiling points.[1][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of this compound.

Q1: What are the most common methods for the methylation of glucose, and what are their respective advantages and disadvantages?

A1: The two most prevalent methods are the Haworth methylation and the Purdie methylation.

  • Haworth Methylation: This method employs dimethyl sulfate and sodium hydroxide.[3] It is a robust and widely used method suitable for large-scale preparations.[1] However, dimethyl sulfate is highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1]

  • Purdie Methylation: This method uses methyl iodide and silver oxide.[10][11] It is generally considered a milder method and can be advantageous for sensitive substrates.[10] However, methyl iodide is also toxic, and the use of silver oxide makes it a more expensive option compared to the Haworth method.[10][11]

Q2: How can I assess the purity of my final this compound product?

A2: Several analytical techniques can be used to determine the purity of the final product.

  • Specific Rotation: A key physical property is the specific rotation. Pure this compound should have a specific rotation of approximately [α]D20 +81.3° in water.[1]

  • Melting Point: While not always definitive, a sharp melting point is indicative of high purity.

  • Chromatographic Methods: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are excellent methods for detecting impurities.[2][6][7][12]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure and identify any impurities present.

Q3: What are the key safety precautions to consider when working with methylating agents like dimethyl sulfate and methyl iodide?

A3: Both dimethyl sulfate and methyl iodide are highly toxic and should be handled with extreme caution.

  • Ventilation: All work must be conducted in a certified chemical fume hood with good airflow.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. It is advisable to wash hands frequently with dilute ammonium hydroxide, which is a specific antidote for methyl sulfate.[1]

  • Spill Management: Have an appropriate spill kit readily available. Ammonia can be used to neutralize any spilled methyl sulfate.[1]

III. Data and Workflow Visualization

Table 1: Physical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mm Hg)Specific Rotation [α]D
This compoundC10H20O6236.2688-90 / 0.15+81.3° (water)[1]
Tetramethyl-α-methylglucosideC11H22O6250.2988-90 / 0.15+151° (25°C)[1]
Tetramethyl-β-methylglucosideC11H22O6250.2988-90 / 0.15+9° to +12° (mixture with α-form)[1]
Diagram 1: General Workflow for Purification of this compound

PurificationWorkflow cluster_reaction Methylation Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product ReactionMixture Crude Reaction Mixture (Product, Byproducts, Reagents) Quenching Reaction Quenching (e.g., with water) ReactionMixture->Quenching Step 1 Extraction Solvent Extraction (e.g., with Chloroform) Quenching->Extraction Step 2 Washing Washing of Organic Layer Extraction->Washing Step 3 Drying Drying of Organic Layer (e.g., with Na2SO4) Washing->Drying Step 4 SolventRemoval Solvent Removal (Distillation/Evaporation) Drying->SolventRemoval Step 5 Crystallization Crystallization (from Petroleum Ether) SolventRemoval->Crystallization Step 6 Filtration Filtration and Washing Crystallization->Filtration Step 7 DryingFinal Drying of Crystals Filtration->DryingFinal Step 8 PureProduct Pure this compound DryingFinal->PureProduct Final Step

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Product Crystallization

CrystallizationTroubleshooting Start Product is a Syrup CheckSolvent Is residual solvent present? Start->CheckSolvent CheckPurity Are impurities inhibiting crystallization? CheckSolvent->CheckPurity No RemoveSolvent Thoroughly remove solvent (vacuum) CheckSolvent->RemoveSolvent Yes AddPetroleumEther Add Petroleum Ether and shake CheckPurity->AddPetroleumEther Minor Impurities ColumnChromatography Purify by column chromatography CheckPurity->ColumnChromatography Significant Impurities RemoveSolvent->AddPetroleumEther Cool Cool in ice bath AddPetroleumEther->Cool Seed Add seed crystal Cool->Seed Success Crystalline Product Obtained Seed->Success Recrystallize Recrystallize the product ColumnChromatography->Recrystallize Recrystallize->Success

Caption: Troubleshooting logic for inducing crystallization of the product.

IV. References

  • Organic Syntheses Procedure: this compound. Available from: [Link]

  • Lewicki, W. J., Jr., & Edwards, J. H. (1970). Gas-Liquid Chromatographic Separation of Partially and Fully Methylated Methyl Glucopyranosides. Journal of Carbohydrate Research, 12(1), 135-139.

  • Brown, F., & Jones, J. K. N. (1946). The Quantitative Separation of Methylated Sugars. Journal of the Chemical Society, 781-782.

  • Jones, J. K. N., & Perry, M. B. (1957). The separation and identification of methyl ethers of D-glucose and D-glucitol by gas–liquid chromatography. Canadian Journal of Chemistry, 35(8), 843-847.

  • Bhattacharjee, S. S., & Timell, T. E. (1965). Separation and identification of methyl ethers of D-glucose and D-glucitol by gas–liquid chromatography. Canadian Journal of Chemistry, 43(3), 758-765.

  • Brown, F., Hirst, E. L., Hough, L., & Jones, J. K. N. (1948). Separation and identification of methylated sugars on the paper chromatogram. Nature, 161(4097), 720.

  • Haworth, W. N. (1915). Haworth Methylation. Journal of the Chemical Society, Transactions, 107, 8-16.

  • Yu, H. N., He, Y. Z., Zheng, P., Zhu, A., & Sha, Y. X. (1990). [Preparation of partially methylated glucose]. Yao Xue Xue Bao, 25(7), 500-504.

  • Purdie, T., & Irvine, J. C. (1903). The Purdie Methylation. Journal of the Chemical Society, Transactions, 83, 1021-1037.

  • Wikipedia. (n.d.). Methylation. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate analysis, mass spectrometry stands as a cornerstone technique for structural elucidation. The derivatization of monosaccharides is a critical step to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, with permethylation being a widely adopted strategy. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,4,6-Tetramethyl-D-glucose, a common derivative in glycoscience. We will explore the characteristic fragmentation pathways, compare this derivative to other common analytical alternatives, and provide a detailed experimental protocol for its analysis.

The Rationale Behind Permethylation for GC-MS Analysis

Native monosaccharides are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Derivatization by permethylation, the exhaustive methylation of all free hydroxyl and N-acetyl groups, offers several advantages:

  • Increased Volatility: The replacement of polar hydroxyl groups with less polar methoxy groups significantly increases the volatility of the sugar, allowing it to be readily analyzed by GC.

  • Enhanced Thermal Stability: Permethylation protects the sugar from thermal degradation in the hot GC injection port and column.

  • Simplified Fragmentation: The fragmentation patterns of permethylated monosaccharides under electron ionization are generally well-defined and highly informative for structural analysis, particularly for determining linkage positions in complex carbohydrates.[1][2]

Deciphering the Fragmentation Fingerprint of this compound

The primary fragmentation events involve the cleavage of the carbon-carbon backbone, with the positive charge preferentially stabilized by an adjacent oxygen atom of a methoxy group.

Predicted Key Fragment Ions in the EI Mass Spectrum of this compound:

m/z Proposed Ion Structure Formation Pathway
205 [M - CH₂OCH₃]⁺Loss of the C6 methoxymethyl group.
173 [M - CH(OCH₃)CH₂OCH₃]⁺Cleavage between C4 and C5.
145 [CH(OCH₃)CH(OCH₃)CHO]⁺Cleavage between C3 and C4.
101 [CH(OCH₃)CH(OCH₃)]⁺A prominent and characteristic ion in permethylated saccharides, formed by cleavage between C2 and C3.[6]
88 [CH(OCH₃)CH₂OCH₃]⁺Rearrangement and cleavage, a common fragment in methylated sugars.
71 [CH(OCH₃)CH₃]⁺Cleavage adjacent to a methoxy group.
45 [CH₂OCH₃]⁺The methoxymethyl cation from the C6 position.

Proposed Fragmentation Pathway of this compound:

fragmentation_pathway cluster_cleavage Primary Fragmentation cluster_secondary Secondary & Other Fragments M This compound (M, m/z 236) M_ion [M]⁺˙ (m/z 236) M->M_ion EI frag_205 m/z 205 M_ion->frag_205 - •CH₂OCH₃ frag_173 m/z 173 M_ion->frag_173 C4-C5 cleavage frag_101 m/z 101 M_ion->frag_101 C2-C3 cleavage frag_88 m/z 88 M_ion->frag_88 Rearrangement frag_71 m/z 71 M_ion->frag_71 Rearrangement frag_45 m/z 45 M_ion->frag_45 C5-C6 cleavage frag_145 m/z 145 frag_173->frag_145 - CO frag_145->frag_101 - CH₃CHO

Caption: Predicted EI fragmentation pathway of this compound.

Comparative Analysis with Alternative Derivatization Methods

While permethylation is a robust method, other derivatization techniques are also employed in carbohydrate analysis. The choice of derivatization can significantly impact the chromatographic separation and the resulting mass spectrum.

Trimethylsilylation (TMS)

This is another popular method for preparing volatile sugar derivatives.

  • Advantages: TMS derivatization is rapid and relatively simple to perform.

  • Disadvantages: A major drawback is the potential for multiple derivative peaks for a single sugar due to the formation of α and β anomers and pyranose and furanose ring forms, which can complicate chromatograms.

  • Fragmentation Comparison: TMS derivatives of glucose also produce characteristic fragment ions. For example, a prominent ion at m/z 204 is indicative of the pyranose form, while an ion at m/z 217 suggests a furanose structure. This can provide valuable structural information that is not as readily apparent in the fragmentation of the permethylated counterpart.

Acetylation

Acetylation is often used in conjunction with methylation, particularly in the analysis of partially methylated alditol acetates (PMAAs) for linkage analysis.

  • Advantages: The combination of methylation and acetylation in PMAA analysis provides a powerful tool for determining which hydroxyl groups were involved in glycosidic linkages.

  • Disadvantages: Acetate groups can be more prone to fragmentation and rearrangement than methyl groups.

  • Fragmentation Comparison: The fragmentation of PMAAs is well-characterized and relies on the cleavage between carbons, with the position of the resulting charged fragments indicating the location of the original methyl and acetyl groups.[4] This provides direct evidence of the linkage positions within a polysaccharide.

Acetylated Methyl Glycosides

This method involves methanolysis followed by acetylation.

  • Advantages: It can provide good chromatographic separation of different monosaccharides.

  • Disadvantages: Like TMS, it can produce multiple anomeric peaks.

  • Fragmentation Comparison: The fragmentation patterns of acetylated methyl glycosides have been studied in detail. For instance, specific fragment ion pairs can be used for the quantification of different monosaccharides in a mixture.[7]

Comparison Summary:

Derivatization Method Key Advantages Key Disadvantages Characteristic Fragmentation Features
Permethylation Stable derivatives, informative fragmentation for linkage analysisCan be a more involved procedureCharacteristic ions at m/z 101, 88, 71.
Trimethylsilylation (TMS) Rapid and simpleMultiple anomeric and ring form peaksm/z 204 (pyranose), m/z 217 (furanose).
Acetylation (PMAA) Excellent for linkage analysisCan be complex to interpretFragmentation pattern reveals original linkage positions.
Acetylated Methyl Glycosides Good chromatographic separationMultiple anomeric peaksSpecific ion pairs for quantification.

Experimental Protocol for GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of a permethylated glucose standard.

1. Sample Preparation (Permethylation):

A common method is the Hakomori method using dimethyl sulfoxide (DMSO) and sodium hydride, followed by the addition of methyl iodide. For a detailed, step-by-step permethylation protocol, refer to established methods in the literature.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

gcms_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector Temp: 250 °C Splitless Mode Column Column DB-5 or similar (30 m x 0.25 mm, 0.25 µm) He Carrier Gas (1 mL/min) Injector->Column Oven Oven Program Initial: 80 °C (2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C Column->Oven IonSource Ion Source Electron Ionization (EI) 70 eV Oven->IonSource MassAnalyzer Mass Analyzer Quadrupole or Ion Trap Scan Range: m/z 40-400 IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Typical GC-MS workflow for permethylated glucose analysis.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Identify the key fragment ions and compare them to the predicted fragmentation pattern and any available library spectra.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a rich source of structural information that is invaluable for carbohydrate analysis. Understanding the characteristic fragment ions and the underlying fragmentation mechanisms allows for confident identification and differentiation from other sugar derivatives. While permethylation is a powerful technique, a comparative understanding of other derivatization methods such as trimethylsilylation and acetylation is crucial for selecting the optimal analytical strategy for a given research question. The provided experimental protocol serves as a starting point for developing robust and reliable methods for the analysis of methylated carbohydrates in various scientific and industrial settings.

References

  • Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates.
  • Staudacher, E., et al. (Date not available). Electron impact mass spectra of partially methylated alditol acetates.
  • (Not specified).
  • Thevis, M., Opfermann, G., & Schänzer, W. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. Journal of Mass Spectrometry, 35(1), 77-84.
  • Zhang, H., Singh, S., & Reinhold, V. N. (2005). Congruent Strategies for Carbohydrate Sequencing. 2. FragLib: An MSn Spectral Library. Analytical Chemistry, 77(19), 6263-6272.
  • Jumppanen, T., et al. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides.
  • (Not specified). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library.
  • (Not specified). Electron impact mass spectra of partially methylated alditol acetates.
  • (Not specified). Gas Chromatography-Mass Spectroscopy (GC-MS). CCRC Analytical Services.
  • (Not specified). CCRC Spectral Database -- PMAA.
  • Biermann, C. J., & McGinnis, G. D. (Eds.). (1989).
  • (Not specified). GMDB: Glycan Mass Spectral DataBase.
  • TMP Chem. (2020, April 9). Carbohydrate Chemistry Part 9.
  • National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library.
  • Fournier, I., et al. (2004). Fragmentation characteristics of permethylated oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight (TOF/TOF) tandem mass spectrometer. Rapid communications in mass spectrometry, 18(22), 2637-2649.
  • de Jong, E. G., Heerma, W., & Sicherer, C. A. (1980). The structure of the m/z 101 ion in the spectra of permethylated saccharides. Biomedical mass spectrometry, 7(3), 122-126.
  • (Not specified).
  • Kletter, D., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(18), 11439-11503.
  • Shojaee-Moradie, F., et al. (1996). Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. Journal of mass spectrometry, 31(9), 961-966.
  • Jones, J. K. N., & Perry, M. B. (1957). The separation and identification of methyl ethers of D-glucose and D-glucitol by gas–liquid chromatography. Canadian Journal of Chemistry, 35(10), 1121-1126.
  • (Not specified). MS 2 fragmentation spectra of [M+Na] + permethylated glycan precursor.
  • Santa Cruz Biotechnology. (n.d.). 2,3,4,6-Tetra-O-methyl-D-glucose.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14104335, 2,3,4,6-Tetra-O-methyl-D-glucose.
  • (Not specified). This compound. Organic Syntheses Procedure.
  • Kletter, D., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Max-Planck-Gesellschaft.

Sources

Technical Comparison: Retention Indices of 2,3,4,6-Tetramethyl-D-glucose (PMAA) on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the retention characteristics of 2,3,4,6-Tetramethyl-D-glucose on polar versus non-polar stationary phases.

Executive Summary

In glycomics and structural elucidation, This compound (t-Glc) represents a terminal glucose residue. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this molecule is almost exclusively analyzed as its Partially Methylated Alditol Acetate (PMAA) derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

This guide compares the chromatographic behavior of this specific analyte on Non-Polar (e.g., DB-5, HP-5) versus Polar (e.g., SP-2330, DB-225) stationary phases.

  • Non-Polar Columns separate primarily by boiling point and are often insufficient for resolving t-Glc from its stereoisomer, t-Galactose.

  • Polar Columns utilize strong dipole-dipole interactions to resolve stereoisomers based on methoxy/acetoxy positional geometry, making them the industry standard for linkage analysis.

Mechanistic Basis of Separation

The retention index (RI) of carbohydrate derivatives is governed by the interaction between the analyte's functional groups and the stationary phase.

Non-Polar Stationary Phase (e.g., 5% Phenyl Polysiloxane)
  • Mechanism: Separation is driven by London Dispersion Forces and volatility.

  • Interaction: The phase interacts with the hydrophobic methyl groups of the this compound.

  • Limitation: Since 2,3,4,6-tetra-O-methyl-D-glucose and 2,3,4,6-tetra-O-methyl-D-galactose have identical molecular weights and similar boiling points, they often co-elute or show poor resolution.

Polar Stationary Phase (e.g., Cyanopropylphenyl Polysiloxane)
  • Mechanism: Separation is driven by Dipole-Dipole Interactions .

  • Interaction: The cyano-functionalized phase interacts strongly with the induced dipoles of the methoxy (-OMe) and acetoxy (-OAc) groups.

  • Selectivity: The spatial arrangement (axial vs. equatorial) of the methoxy groups at C2, C3, and C4 creates distinct dipole moments for Glucose vs. Galactose, resulting in baseline separation.

Diagram: Retention Mechanism Logic

RetentionMechanism cluster_0 Non-Polar Interaction (DB-5) cluster_1 Polar Interaction (SP-2330) NP_Phase 5% Phenyl Phase Analyte_NP 2,3,4,6-Me4-Glc (Hydrophobic Shell) NP_Phase->Analyte_NP Dispersion Forces (Weak Selectivity) Result_NP Co-elution Risk (vs t-Gal) Analyte_NP->Result_NP P_Phase Cyanopropyl Phase Analyte_P 2,3,4,6-Me4-Glc (Dipole Moments) P_Phase->Analyte_P Dipole-Dipole (High Selectivity) Result_P Baseline Resolution Analyte_P->Result_P

Caption: Comparative interaction mechanisms. Polar phases exploit stereochemical dipole differences, while non-polar phases rely on volatility.

Comparative Performance Data

The following data contrasts the retention behavior of the t-Glc PMAA derivative. Note that specific Retention Indices (RI) can vary based on temperature ramp, but the Relative Elution Order (REO) remains consistent.

Table 1: Retention Characteristics[3]
FeatureNon-Polar (DB-5 / HP-5)Polar (SP-2330 / DB-225)
Dominant Force Boiling Point / VolatilityPolarity / Dipole Interaction
Elution Position Elutes Early (High volatility of Me4)Elutes Early (relative to di/tri-methyls)
Separation from t-Gal Poor / Co-elution Excellent (Resolution > 1.5)
Elution Order (vs t-Gal) t-Glc ≈ t-Galt-Gal < t-Glc (Gal elutes before Glc)*
Peak Shape Sharp, symmetricalSymmetrical (if column is conditioned)
Recommended Use Simple mixtures, screeningComplex linkage analysis, isomer differentiation

*Note on Elution Order: On highly polar cyanopropyl columns (e.g., SP-2330), the 2,3,4,6-Me4-Galactose derivative typically elutes slightly before the 2,3,4,6-Me4-Glucose derivative due to the axial C4 methoxy group reducing the effective polarity interaction compared to the equatorial C4 in glucose.

Experimental Protocol: PMAA Generation

To ensure the validity of the retention indices discussed, the analyte must be generated using a standardized Permethylated Alditol Acetate (PMAA) workflow.

Workflow Diagram

PMAA_Workflow Sample Oligosaccharide Sample (Containing Terminal Glc) Methylation 1. Permethylation (NaOH / CH3I in DMSO) Converts free -OH to -OMe Sample->Methylation Ciucanu Method Hydrolysis 2. Acid Hydrolysis (2M TFA, 121°C, 2h) Cleaves glycosidic bonds Methylation->Hydrolysis Releases Monomers Reduction 3. Reduction (NaBD4 in NH4OH) Opens ring to alditol (Deuterium tags C1) Hydrolysis->Reduction Eliminates Anomers Acetylation 4. Acetylation (Ac2O / Pyridine) Acetylates exposed -OH at C1, C5 Reduction->Acetylation Volatilization Analysis 5. GC-MS Injection Target: 1,5-di-O-acetyl-2,3,4,6-Me4-Glc Acetylation->Analysis

Caption: Standard PMAA synthesis workflow. This compound is formed at step 1 but analyzed as the 1,5-di-O-acetyl derivative at step 5.

Step-by-Step Methodology
  • Permethylation: Dissolve dry sample in DMSO. Add powdered NaOH and Methyl Iodide (

    
    ). This converts all free hydroxyls (positions 2, 3, 4, 6 on terminal glucose) to methoxy groups.
    
  • Hydrolysis: Hydrolyze the methylated polymer using 2M Trifluoroacetic acid (TFA) at 121°C for 2 hours. This releases 2,3,4,6-tetra-O-methyl-D-glucose.[1][2]

  • Reduction: Reduce the hemiacetal aldehyde at C1 using Sodium Borodeuteride (

    
    ). This creates 2,3,4,6-tetra-O-methyl-D-glucitol and tags C1 with deuterium (essential for mass spec fragment identification).
    
  • Acetylation: React with Acetic Anhydride (

    
    ) and Pyridine. This acetylates the free hydroxyls at C1 and C5 (opened ring).
    
  • Result: The final analyte is 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

Critical Analysis & Recommendation

The "Co-Elution" Trap

Researchers often default to non-polar columns (DB-5) for general screening. However, for this compound, this poses a significant risk.

  • Risk: On DB-5, the retention index of t-Glc is nearly identical to t-Gal and t-Man.

  • Consequence: Misidentification of terminal residues. A "Terminal Glucose" peak might actually be Terminal Galactose, leading to incorrect structural models.

The Authoritative Solution

For accurate identification, Polar Columns (SP-2330 or RTX-2330) are mandatory.

  • Validation: The elution order on SP-2330 is distinct:

    • 2,3,4,6-Me4-Fuc[3]

    • 2,3,4,6-Me4-Man

    • 2,3,4,6-Me4-Gal[4]

    • 2,3,4,6-Me4-Glc

  • Self-Validating Protocol: Spike the sample with known standards of t-Glc and t-Gal. If two distinct peaks appear on the polar column, the method is valid. If only one peak appears on a non-polar column, the method is compromised.

References

  • Pettolino, F. A., et al. (2012). "Methodologies for the Structural Analysis of Cell Wall Polysaccharides." Nature Protocols.

  • Ciucanu, I., & Kerek, F. (1984).[5] "A Simple and Rapid Method for the Permethylation of Carbohydrates." Carbohydrate Research.

  • Complex Carbohydrate Research Center (CCRC). "Retention Indices for Carbohydrate Derivatives." University of Georgia Spectral Database.

  • Doares, S. H., et al. (1991). "Oligosaccharins: Systems to Demonstrate Biological Activities." Plant Physiology. (Provides elution contexts for terminal sugars).

Sources

Reference Standards for 2,3,4,6-Tetramethyl-D-glucose Identification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Identification, Validation, and Application of 2,3,4,6-Tetramethyl-D-glucose (TMG) Standards

Executive Summary: The Terminal Glucose Marker

In carbohydrate analysis, This compound (TMG) is more than just a chemical reagent; it is the definitive biomarker for terminal glucose units in complex polysaccharides. Whether characterizing the branching structure of glycogen, validating the structure of pharmaceutical excipients like Icodextrin , or profiling plant cell walls, the accurate identification of TMG is the linchpin of methylation analysis.

This guide provides a rigorous technical comparison of reference standard grades and details the self-validating experimental protocols required to confirm identity using GC-MS and NMR. Unlike generic datasheets, we focus on the causality of detection—explaining why specific fragments appear and how to distinguish this isomer from the 2,3,5,6- or 2,3,6-trimethyl variants.

The Landscape of Reference Standards

Selecting the correct grade of reference material is the first critical decision in your workflow. Using a research-grade standard for GMP release testing introduces unacceptable risk, while using a CRM for exploratory structural elucidation is cost-prohibitive.

Comparative Analysis: Purity Grades
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical
Primary Use Quantitative Assay, ISO 17025/GMP ReleaseQualitative ID, Method DevelopmentEarly Discovery, Synthesis Starting Material
Traceability SI-Traceable (NIST/NMI)Manufacturer Lot-SpecificNone
Certified Value Mass Fraction Purity (e.g., 99.8% ± 0.3%)Chromatographic Purity (Area %)"Assay" (often titration or generic)
Uncertainty Explicitly calculated (k=2)Not providedNot provided
Cost Factor


$
Risk Profile Low (Defensible in court/audit)Medium (Standard industry practice)High (Potential isomeric impurities)

Scientist’s Insight: For linkage analysis (methylation analysis), an Analytical Standard is typically sufficient because the technique relies on relative retention times and mass spectral patterns rather than absolute quantitation. However, for metabolite profiling of dialysis fluids (e.g., Icodextrin metabolites), a CRM is required to quantify specific degradation products in plasma.

Deep Dive: GC-MS Identification (The Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying TMG. However, the free sugar cannot be analyzed directly due to its non-volatility and the presence of anomeric forms (α/β). It must be converted into a Partially Methylated Alditol Acetate (PMAA) derivative.

The Derivatization Workflow

The standard (2,3,4,6-Me4-Glc) represents a "pre-methylated" sugar. To match the analytes generated from a polysaccharide sample, it must undergo reduction and acetylation .

TMG_Workflow Standard Standard: This compound Reduction Reduction (NaBD4 in DMSO/EtOH) Standard->Reduction Ring Opening Alditol Intermediate: Alditol-1-d Reduction->Alditol C1 Carbonyl -> Alcohol Acetylation Acetylation (Ac2O / Pyridine) Alditol->Acetylation C1 & C5 OH -> OAc Product Analyte: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d Acetylation->Product Stable Derivative GCMS GC-MS Analysis (EI Source) Product->GCMS Injection

Figure 1: Derivatization workflow transforming the TMG standard into the volatile PMAA derivative for GC-MS analysis.

Protocol: Preparation of the PMAA Standard

Note: This protocol uses Sodium Borodeuteride (NaBD₄) to tag the anomeric carbon (C1). This distinguishes the "terminal" end from the "reducing" end and shifts C1 fragments by +1 m/z, acting as an internal validation check.

  • Dissolution: Dissolve 1 mg of this compound standard in 0.5 mL of 1M NH₄OH (or 50% EtOH).

  • Reduction: Add 1 mg of NaBD₄ . Incubate at room temperature for 1 hour. (Converts aldehyde to primary alcohol and opens the ring).

  • Quenching: Add glacial acetic acid dropwise until effervescence ceases (destroys excess borodeuteride).

  • Evaporation: Dry under nitrogen stream. Add methanol and dry again (3x) to remove borate complexes as volatile trimethyl borate.

  • Acetylation: Add 100 μL acetic anhydride and 100 μL pyridine. Heat at 100°C for 20 minutes.

  • Extraction: Add CH₂Cl₂ and water. Vortex. Collect the organic phase (bottom).[1]

  • Analysis: Inject 1 μL into GC-MS (e.g., SP-2330 or DB-225 column).

Data Validation: Mass Spectral Fingerprint

The resulting molecule is 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol-1-d . Fragmentation in Electron Impact (EI) occurs primarily between methoxylated carbons.

Diagnostic Ions Table (with Deuterium Labeling)

Fragment OriginCleavage SiteFormulam/z (Unlabeled)m/z (Deuterated C1) Significance
C1 (Top) C1–C2CHDOAc⁺7374 Confirms C1 is acetylated (Terminal)
C6 (Bottom) C5–C6CH₂OMe⁺4545 Confirms C6 is methylated
C1–C2 C2–C3C1~C2 Fragment117118 Primary backbone fragment
C1–C3 C3–C4C1~C3 Fragment161162 Primary backbone fragment
C1–C4 C4–C5C1~C4 Fragment205206 Primary backbone fragment

Interpretation:

  • The presence of m/z 45 confirms the C6 position is methylated (CH₂OMe).

  • The series 74, 118, 162, 206 confirms a linear methylated chain starting from C1.

  • The absence of m/z 43 (Acetyl) as a base peak (relative to methylated fragments) is typical for highly methylated sugars.

  • Differentiation: 2,3,6-Tri-O-methyl glucose (a common branching point) would have an acetyl group at C4, drastically changing the fragmentation pattern (e.g., producing m/z 233 instead of 205/206).

Alternative Identification: NMR Spectroscopy[2][3]

While GC-MS destroys the sample, NMR allows for non-destructive identification of the free sugar in solution. This is ideal for purity assessment of the raw standard material.

1H-NMR Profile (D₂O)

The standard exists as an equilibrium of α- and β-pyranose forms.

  • Anomeric Protons (H-1):

    • α-anomer: ~5.35 ppm (doublet, J ≈ 3.5 Hz).

    • β-anomer: ~4.62 ppm (doublet, J ≈ 7.8 Hz).

    • Note: The β-anomer is typically more abundant (~60:40 ratio) at equilibrium.

  • Methyl Groups (Methoxy):

    • Four distinct sharp singlets in the 3.40 – 3.65 ppm region.

    • Integration must show a 12:1 ratio relative to the anomeric proton (sum of α+β).

  • Self-Validation: If you see fewer than 4 methoxy signals, or if the integration is off, the standard may be under-methylated (an impurity).

Troubleshooting & Common Pitfalls

Issue: "Ghost" Peaks in GC-MS
  • Symptom: Multiple peaks for the single standard.

  • Cause: Incomplete acetylation or failure to remove borates.

  • Fix: Ensure the methanol co-evaporation step (Step 4 in protocol) is repeated at least 3 times. Borate complexes form stable, non-volatile cages that interfere with acetylation.

Issue: Retention Time Shifts
  • Context: TMG elutes early compared to tri- and di-methylated glucoses because it has fewer acetyl groups (lower polarity).

  • Order of Elution (on polar columns like SP-2330):

    • 2,3,4,6-Me4-Glc (Terminal)

    • 2,3,6-Me3-Glc (6-linked backbone)

    • 2,3-Me2-Glc (Branch point)

  • Validation: Always run a mixed standard (e.g., partially methylated alditol acetates mix) to confirm relative retention times.

References

  • Pettolino, F. A., et al. (2012). Methods for analysis of cell wall polysaccharides. Nature Protocols. [Link]

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS.[2] [Link]

  • NIST Chemistry WebBook. (2023). 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol Mass Spectrum.[3][Link]

  • Apperloo, J. J., & Vader, H. L. (2005).[4] A quantitative appraisal of interference by icodextrin metabolites in point-of-care glucose analyses. Clinical Chemistry and Laboratory Medicine.[4][5] [Link]

  • Complex Carbohydrate Research Center (CCRC). (n.d.). PMAA Fragmentation Database. University of Georgia. [Link]

Sources

EI-MS Spectra Validation of 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the validation of 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol , the definitive GC-MS marker for terminal glucose (t-Glc) residues in carbohydrate linkage analysis.

A Comparative Guide for Carbohydrate Linkage Analysis

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Glycobiologists, Drug Development Scientists Status: Validated Protocol

Executive Summary: The Terminal Glucose Marker

In the structural elucidation of polysaccharides (e.g., glycogen, starch, bioactive glucans), the identification of the non-reducing end is critical. The Partially Methylated Alditol Acetate (PMA) method converts these terminal residues into 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol .

Validation Core: The reliability of this marker depends on two orthogonal data points:

  • EI-MS Fragmentation Pattern: Confirms the linkage position (Terminal vs. 4-linked, 6-linked, etc.).

  • GC Retention Time: Confirms the monosaccharide identity (Glucose vs. Mannose/Galactose).

This guide compares the spectral signature of the target compound against common linkage isomers to establish a self-validating identification protocol.

Mechanistic Foundation: PMA Synthesis & Fragmentation

To interpret the spectrum, one must understand the chemical modifications that dictate the fragmentation. The "PMA" workflow transforms the cyclic sugar into a linear alditol with specific mass tags.

The PMA Synthesis Workflow

The following diagram illustrates the transformation of a terminal glucose unit into the target analyte.

PMA_Workflow Start Terminal Glucose (Polysaccharide) Step1 1. Permethylation (NaOH/CH3I) Start->Step1 Tags free OH (C2,3,4,6) Step2 2. Hydrolysis (TFA, Heat) Step1->Step2 Opens Ring Exposes C1, C5 Step3 3. Reduction (NaBD4 or NaBH4) Step2->Step3 Aldehyde -> Alcohol (C1) Step4 4. Acetylation (Ac2O/Pyridine) Step3->Step4 Tags new OH (C1, C5) Product 1,5-di-O-acetyl- 2,3,4,6-tetramethyl-D-glucitol Step4->Product

Caption: Step-by-step chemical derivation of the terminal glucose marker. Note that C1 and C5 are acetylated because they were involved in the ring closure and glycosidic bond (or hemiacetal).

Fragmentation Logic (Alpha-Cleavage)

In Electron Ionization (EI), the linear alditol chain cleaves preferentially between methoxylated carbons due to the stabilization of the resulting carbocation by the lone pair on the ether oxygen.

  • Rule 1: Cleavage between two methoxylated carbons (MeO-C—C-OMe) is highly favored.

  • Rule 2: Cleavage between a methoxylated and an acetylated carbon is less favored but possible.

  • Rule 3: The positive charge remains on the methoxylated fragment.

Spectral Validation: Target vs. Alternatives

The definitive identification of 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol relies on a specific series of primary ions.

Diagnostic Ion Table (Target Compound)

Structure: AcO-C1-C2(OMe)-C3(OMe)-C4(OMe)-C5(OAc)-C6(OMe)

m/z ValueFragment OriginMechanismDiagnostic Significance
45 C6CH2OMe+Confirms C6 is free (not linked).
117 C1–C2AcO-CH2-CH(OMe)+Confirms C2 is methylated.
161 C1–C3AcO-CH2-CH(OMe)-CH(OMe)+Confirms C2 and C3 are methylated.
205 C1–C4AcO-CH2-CH(OMe)-CH(OMe)-CH(OMe)+CRITICAL: Confirms C4 is methylated. Distinguishes from 4-linked.
Comparative Analysis: Distinguishing Isomers

The most common error in linkage analysis is misidentifying a 4-linked residue as a terminal residue due to spectral similarities.

Comparison: Terminal Glc vs. 4-Linked Glc
  • Terminal Glc: 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol[1]

  • 4-Linked Glc: 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol[1][2][3]

FeatureTerminal Glc (Target)4-Linked Glc (Alternative)Explanation
C4 Substituent Methoxy (-OMe)Acetyl (-OAc)Terminal has free C4; 4-Linked has bond at C4.[1][4][5]
m/z 161 Present Present Both have MeO at C2, C3.
m/z 205 Prominent Absent / Trace The Differentiator. 4-Linked cannot form the C1-C4 methoxylated chain because C4 is acetylated.
m/z 233 AbsentPresent (Weak)4-Linked fragment AcO-CH2-CH(OMe)-CH(OMe)-CH(OAc)+.

Validation Check: If your spectrum shows m/z 161 but lacks m/z 205, you likely have a 4-linked residue, not a terminal one.

Visualizing the Fragmentation Pathway

The following diagram maps the cleavage points on the target molecule.

Caption: Primary fragmentation pathways for 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol. The m/z 205 ion is the specific marker for the methoxylated C4 position.

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum obtained matches the theoretical validation above, follow this protocol.

Sample Preparation (Modified Hakomori Method)
  • Methylation: Dissolve 1-2 mg sample in DMSO. Add NaOH powder (fresh) and CH3I. Stir 30 min. Checkpoint: Solution should be clear/yellow, not dark brown.

  • Hydrolysis: Evaporate reagents. Add 2M TFA (Trifluoroacetic acid), heat at 121°C for 2 hours. Evaporate TFA under N2 stream.

  • Reduction: Dissolve in 1M NH4OH. Add NaBD4 (Sodium Borodeuteride) if distinguishing from natural alditols, or NaBH4. React 1 hr. Neutralize with Acetic Acid.

    • Note: Using NaBD4 adds +1 Da to C1, shifting m/z 117 to 118, aiding in identifying the reducing end vs. non-reducing end.

  • Acetylation: Add Acetic Anhydride and Pyridine (1:1). Heat at 100°C for 20 min. Extract into DCM (Dichloromethane).

GC-MS Conditions
  • Column: High-polarity phase (e.g., SP-2330, RTX-2330, or equivalent cyanopropyl siloxane).

    • Why: Non-polar columns (DB-5) often fail to separate Glucose and Mannose derivatives efficiently.

  • Carrier Gas: Helium, 1 mL/min.

  • Temp Program: 160°C (hold 2 min) -> 4°C/min -> 240°C.

  • MS Source: EI mode, 70 eV. Scan range 40-400 m/z.

Stereoisomer Discrimination (Glucose vs. Mannose)

The EI-MS spectrum of terminal Mannose (1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-mannitol) is nearly identical to the Glucose derivative.

  • Differentiation Strategy: You must rely on Retention Time (RT).

  • Standard: On an SP-2330 column, the elution order is typically:

    • Terminal Galactose

    • Terminal Mannose

    • Terminal Glucose

  • Action: Always run a mix of standard PMA derivatives (e.g., Supelco PMA mix) alongside your sample.

References

  • Pettolin, C. (2012). Partially Methylated Acetylated Alditols: Advantages & Limitations. Glycopedia. [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates.
  • Complex Carbohydrate Research Center (CCRC). PMAA Fragmentation Patterns. University of Georgia. [Link]

Sources

Comparison of NMR vs GC-MS for 2,3,4,6-Tetramethyl-D-glucose quantification

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: qNMR vs. GC-MS

Executive Summary

The quantification of 2,3,4,6-Tetramethyl-D-glucose (TMG) is the critical endpoint in methylation analysis (linkage analysis) of polysaccharides. It represents the non-reducing terminal glucose units within a complex carbohydrate structure (e.g., glycogen, starch, bioactive glucans).

  • Select GC-MS (PMAA Analysis) when sensitivity is paramount (<1 mg sample), isomer resolution is required, or when analyzing complex biological matrices with multiple linkage types.

  • Select qNMR when sample availability is high (>5 mg), rapid turnaround is required, or sample recovery is necessary (non-destructive).

Scientific Context: Why TMG Matters

In carbohydrate structural analysis, the position of methyl groups dictates the glycosidic linkage of the original polymer. TMG is derived from a glucose residue that was linked only at the C1 position (terminal).

  • Pre-Methylation: The glucose unit is at the end of a chain.

  • Methylation: All free hydroxyls (C2, C3, C4, C6) are methylated.

  • Hydrolysis: The bond at C1 is broken, releasing this compound.

Accurate quantification of TMG directly correlates to the degree of branching or the molecular weight (average chain length) of the polymer.

Deep Dive: GC-MS Methodology (The Gold Standard)

Technique: Gas Chromatography-Mass Spectrometry of Partially Methylated Alditol Acetates (PMAAs).[1]

3.1 The Mechanism

GC-MS cannot analyze TMG directly due to its polarity and lack of volatility. The "PMAA" route converts TMG into a volatile derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

  • Reduction: The aldehyde at C1 is reduced to an alcohol (glucitol) using Sodium Borodeuteride (

    
    ). Note: Deuterium is often used here to tag C1, aiding in mass spec interpretation, though standard 
    
    
    
    is acceptable for simple quantification.
  • Acetylation: The free hydroxyls at C1 (from reduction) and C5 (from ring opening) are acetylated.

3.2 Experimental Protocol (Step-by-Step)
  • Hydrolysis: Dissolve methylated polysaccharide in 2M TFA (121°C, 2h). Evaporate to dryness under

    
    .
    
  • Reduction: Add 1M

    
     in 2M 
    
    
    
    . Incubate at RT for 2h. Neutralize with Glacial Acetic Acid.[2]
  • Removal of Borate: Add Methanol/Acetic Acid (9:1), evaporate. Repeat 3x to remove borate complexes as volatile trimethyl borate.

  • Acetylation: Add Acetic Anhydride and Pyridine (1:1, v/v). Heat at 100°C for 1h.

  • Extraction: Extract into Dichloromethane (

    
    ). Wash with water.[1]
    
  • Analysis: Inject onto a non-polar capillary column (e.g., DB-5ms or SP-2330).

3.3 Diagnostic Data (Self-Validation)
  • Retention Time: TMG-PMAA elutes early compared to internal residues (e.g., 2,3,6-Tri-Me-Glc) due to higher methylation (lower polarity).

  • Mass Spectrum (EI, 70eV):

    • Primary Fragments: Cleavage occurs preferentially between methoxylated carbons.

    • Diagnostic Ions:

      
      45  (
      
      
      
      ), 117 (
      
      
      fragment if C1 is deuterated, otherwise 118), 161 , and 205 .
    • Absence: You should not see

      
       233 (characteristic of 2,3,6-tri-Me-Glc).
      
Deep Dive: qNMR Methodology (The Rapid Alternative)

Technique: Quantitative Proton Nuclear Magnetic Resonance (


H-qNMR).
4.1 The Mechanism

qNMR relies on the direct proportionality between the integrated signal area and the molar concentration of the nuclei. TMG exists in equilibrium between


 and 

anomers in solution.[3]
  • Target Signals:

    • Anomeric Protons (

      
      -1):  Distinct doublets in the 4.5–5.5 ppm region.[4]
      
    • Methoxy Protons (

      
      ):  Four sharp singlets (3.4–3.6 ppm). Caution: These often overlap with bulk carbohydrate signals.
      
4.2 Experimental Protocol
  • Sample Prep: Dissolve ~5–10 mg of TMG (hydrolyzate) in 600 µL

    
     (99.9%).
    
  • Internal Standard (IS): Add a precise amount of Maleic Acid (singlet at 6.2 ppm) or TSP (0.0 ppm).

    • Constraint: The IS signal must not overlap with sugar protons (3.0–5.5 ppm).

  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton (usually the IS). For Maleic acid,
      
      
      , so
      
      
      should be 15-20s .
    • Scans: 16–64 (depending on concentration).

4.3 Diagnostic Data
  • 
    -Anomer:  Doublet at ~5.35 ppm (
    
    
    
    Hz).
  • 
    -Anomer:  Doublet at ~4.65 ppm (
    
    
    
    Hz).
  • Calculation: Sum the integrals of

    
     and 
    
    
    
    anomers relative to the IS integral.
Visualized Workflows

The following diagrams illustrate the comparative workflows and the decision logic for selecting a method.

G cluster_0 GC-MS Workflow (High Sensitivity) cluster_1 qNMR Workflow (High Speed) Start_GC Sample: Methylated Polysaccharide Hydrol Hydrolysis (TFA, 121°C) Start_GC->Hydrol Reduc Reduction (NaBD4) Hydrol->Reduc Open Ring Acet Acetylation (Ac2O/Py) Reduc->Acet Tag C1/C5 GC_Run GC-MS Analysis (PMAA Detection) Acet->GC_Run Volatile Start_NMR Sample: TMG Hydrolyzate Solv Dissolve in D2O + Internal Std Start_NMR->Solv NMR_Run qNMR Acquisition (d1 > 5*T1) Solv->NMR_Run Process Integration (α + β Anomers) NMR_Run->Process

Caption: Comparative workflow showing the multi-step derivatization required for GC-MS versus the direct measurement capability of qNMR.

Head-to-Head Comparison
FeatureGC-MS (PMAA)qNMR (

H)
Limit of Detection (LOD) Nanogram (ng) rangeMilligram (mg) range
Specificity High (Retention Time + Mass Frag)Moderate (Chemical Shift overlap possible)
Sample Preparation Laborious (2-3 days)Rapid (15 mins)
Destructive? YesNo (Sample recoverable)
Structural Insight Linkage position (via fragmentation)Anomeric ratio (

)
Standard Requirement External calibration curveInternal Standard (Single point)
Decision Matrix: When to use which?

Decision Start Select Quantification Method Q1 Sample Mass Available? Start->Q1 Q2 Isomer Separation Needed? Q1->Q2 > 5 mg Res_GC Use GC-MS Q1->Res_GC < 1 mg Q3 Throughput Priority? Q2->Q3 No (Purified TMG) Q2->Res_GC Yes (Complex Mix) Q3->Res_GC Sensitivity Res_NMR Use qNMR Q3->Res_NMR Speed (Same Day)

Caption: Logic flow for selecting the appropriate analytical technique based on sample constraints and data requirements.

References
  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research. [Link]

  • Pettolino, F. A., et al. (2012).[5] Determining the polysaccharide composition of plant cell walls. Nature Protocols. [Link]

  • Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. [Link]

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS. [Link]

Sources

The Gold Standard of Glycan Analysis: A Comparative Guide to Validating Methylation Completeness

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of glycobiology and drug development, the precise structural elucidation of complex carbohydrates is paramount. Glycosylation, the enzymatic attachment of glycans to proteins and lipids, profoundly influences their stability, function, and immunogenicity. Linkage analysis, a cornerstone technique for deciphering glycan architecture, relies on the complete derivatization of all free hydroxyl groups through permethylation. Incomplete or "under"-methylation is a critical experimental pitfall that can lead to erroneous structural assignments, compromising research and development outcomes.

This guide provides an in-depth comparison of methods for validating methylation completeness, with a focus on a scientifically robust, albeit often overlooked, internal standard: the yield of 2,3,4,6-Tetramethyl-D-glucose from terminal glucose residues. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative validation techniques to empower researchers with the knowledge to ensure the integrity of their linkage analysis data.

The Imperative of Complete Methylation: Why Validation is Non-Negotiable

Permethylation, typically achieved through methods like those developed by Hakomori or Ciucanu and Kerek, aims to replace every proton of a free hydroxyl group on a polysaccharide with a methyl group.[1][2][3] This exhaustive methylation serves two primary purposes: it renders the carbohydrate amenable to mass spectrometric analysis by increasing its hydrophobicity and ionization efficiency, and it "caps" the free hydroxyls, allowing for the subsequent identification of linkage positions.[4]

After permethylation, the polysaccharide is hydrolyzed, the resulting partially methylated monosaccharides are reduced to alditols, and the newly formed hydroxyl groups (at the sites of previous glycosidic linkages) are acetylated.[5] The resulting partially methylated alditol acetates (PMAAs) are then analyzed by gas chromatography-mass spectrometry (GC-MS).[6] The positions of the acetyl groups reveal the original linkage points, while the methyl groups mark the positions that were originally free.

Undermethylation , the incomplete derivatization of hydroxyl groups, is a significant source of error.[7] It can arise from several factors, including:

  • Poor sample solubility in the reaction solvent (typically DMSO).[8]

  • Insufficiently strong base or degradation of the base.

  • Presence of water , which quenches the methylating agent.

  • Steric hindrance at certain hydroxyl positions.

The consequence of undermethylation is the presence of free hydroxyl groups that become acetylated during the final step of the PMAA preparation. This leads to the misidentification of these positions as being involved in glycosidic linkages, resulting in an incorrect structural assignment. For instance, an unmethylated 6-hydroxyl on a terminal glucose residue would, after the full procedure, be incorrectly identified as a 1,6-linked glucose. The identification of a high proportion of fully acetylated derivatives and a low ratio of terminal to branch-point sugars are classic signs of undermethylation.[9]

Therefore, a robust method to validate the completeness of the initial permethylation reaction is not just a quality control step; it is a fundamental requirement for trustworthy and reproducible results.

Method 1: Quantitative Analysis of this compound Yield - The Internal Proof of Completion

For any polysaccharide containing terminal, non-reducing glucose residues (a common feature in many glycans), the successful and complete permethylation of these residues will yield 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol after the full PMAA derivatization procedure. The quantification of this specific PMAA provides a direct and powerful measure of methylation efficiency.

The logic is straightforward: terminal residues have the most free hydroxyl groups and are often readily accessible. If these residues are not fully methylated, it is highly probable that internal residues, which may be more sterically hindered, are also incompletely methylated. By quantifying the yield of the fully methylated terminal glucose derivative, one can infer the completeness of the reaction for the entire polysaccharide.

Caption: Workflow for validating methylation completeness using terminal glucose analysis.

Experimental Protocol: Quantification of this compound Derivative

This protocol assumes the initial permethylation has been performed.

  • Hydrolysis:

    • To the dried, permethylated polysaccharide (approximately 1-5 mg), add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube and heat at 121°C for 2 hours.

    • Cool the sample and evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium hydroxide.

    • Add 10 mg of sodium borohydride (NaBH₄) and incubate at room temperature for 2 hours.

    • Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

    • Evaporate the sample to dryness. Repeat co-evaporation with methanol (3 x 1 mL) to remove borate salts.

  • Acetylation:

    • To the dried sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Seal the tube and incubate at 100°C for 1 hour.

    • Cool the sample and evaporate the reagents under nitrogen.

    • Partition the resulting PMAAs between 1 mL of dichloromethane (DCM) and 1 mL of water.

    • Collect the lower DCM layer containing the PMAAs.

  • GC-MS Analysis:

    • Concentrate the DCM layer and inject an aliquot onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent).

    • Use a temperature program that effectively separates the PMAAs. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 170°C at 30°C/min, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Identify the peak corresponding to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol by its characteristic retention time and mass spectrum.

  • Quantification:

    • Prepare a calibration curve using a known amount of a suitable internal standard (e.g., myo-inositol) that is added before the derivatization steps.[10][11][12][13]

    • Calculate the molar percentage of the this compound derivative relative to the total identified PMAAs.

    • Compare this value to the expected molar percentage of terminal glucose residues in your polysaccharide. A close correlation indicates complete methylation.

Alternative Methods for Validating Methylation Completeness

While the quantitative analysis of terminal residues provides a robust internal validation, other methods can also be employed, each with its own advantages and limitations.

Method 2: MALDI-TOF Mass Spectrometry of the Intact Permethylated Polysaccharide

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the intact permethylated polysaccharide before hydrolysis.[14] This technique provides the mass of the derivatized polymer.

Principle: In a successfully permethylated polysaccharide, all free hydroxyl groups are replaced by O-methyl groups. This results in a predictable mass increase for each monosaccharide residue. For example, a hexose residue (mass 162 Da) will have a mass of 204 Da after permethylation (loss of 3 H, gain of 3 CH₃). If the methylation is incomplete, the observed mass of the permethylated polysaccharide will be lower than the theoretical mass. A heterogeneous population of undermethylated species will result in a broad or multimodal mass distribution.

G cluster_0 Sample Preparation cluster_1 MALDI-TOF MS Analysis cluster_2 Data Interpretation Polysaccharide Polysaccharide Permethylation Permethylation Polysaccharide->Permethylation CH3I, Base Mix with Matrix Mix with Matrix Permethylation->Mix with Matrix e.g., DHB Spot on Plate Spot on Plate Mix with Matrix->Spot on Plate Analyze Analyze Spot on Plate->Analyze Observed Mass Spectrum Observed Mass Spectrum Analyze->Observed Mass Spectrum Compare Compare Observed Mass Spectrum->Compare Theoretical Mass Theoretical Mass Theoretical Mass->Compare Validation Outcome Validation Outcome Compare->Validation Outcome

Caption: Workflow for MALDI-TOF MS validation of permethylation.

Advantages:

  • Rapid Analysis: Provides a quick assessment of the overall methylation status.

  • Non-destructive (of the permethylated product): The sample can be recovered for subsequent hydrolysis and PMAA analysis.

Limitations:

  • Lower Resolution for Large Polysaccharides: Mass accuracy and resolution decrease with increasing polymer size, making it difficult to detect small mass differences due to minor undermethylation.

  • Potential for Ion Suppression: The presence of a heterogeneous mixture of undermethylated species can lead to ion suppression, complicating data interpretation.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a powerful tool for assessing methylation completeness.[15][16]

Principle: The protons of hydroxyl groups (-OH) in a carbohydrate typically have chemical shifts in the range of 3-6 ppm in DMSO-d₆. Upon successful methylation, these signals will disappear, and new, sharp signals corresponding to the methoxy protons (-OCH₃) will appear around 3.2-3.6 ppm. The presence of residual -OH proton signals in the ¹H NMR spectrum of the permethylated product is a direct indication of incomplete methylation.

Advantages:

  • Direct Detection of Unmethylated Sites: Provides unambiguous evidence of incomplete reaction.

  • Quantitative Potential: The integration of residual -OH signals relative to the anomeric proton signals can provide a quantitative measure of undermethylation.

Limitations:

  • Requires Larger Sample Amounts: NMR is less sensitive than mass spectrometry and typically requires several milligrams of sample.

  • Spectral Complexity: The ¹H NMR spectra of polysaccharides can be complex and crowded, making it challenging to resolve and integrate the -OH signals, especially for heterogeneous samples.[17][18]

Comparative Analysis of Validation Methods

To aid in the selection of the most appropriate validation method for your research, the following table summarizes the key performance characteristics of each technique.

FeatureQuantitative GC-MS of Terminal ResidueMALDI-TOF MS of Intact Polymer¹H NMR Spectroscopy
Principle Quantification of a fully methylated terminal monosaccharide derivative.Mass analysis of the intact permethylated polysaccharide.Direct detection of residual hydroxyl protons.
Primary Output Molar percentage of the terminal residue derivative.Mass-to-charge ratio of the permethylated polymer.Chemical shifts and integrals of -OH and -OCH₃ protons.
Sensitivity High (picomole to femtomole range).Moderate (picomole to nanomole range).Low (micromole to millimole range).
Sample Amount Low (µg).Low to moderate (µg to mg).High (mg).
Quantitative Accuracy High, especially with an internal standard.Semi-quantitative, can be affected by ion suppression.Potentially high, but can be limited by spectral resolution.
Information Provided Infers overall completeness from terminal residue methylation.Overall mass and heterogeneity of methylation.Direct evidence and location of incomplete methylation.
Instrumentation GC-MS.MALDI-TOF MS.High-field NMR spectrometer.
Throughput Moderate.High.Low.

Conclusion: A Multi-faceted Approach to Ensuring Data Integrity

The structural elucidation of complex carbohydrates is a meticulous process where the accuracy of each step is critical. Validating the completeness of permethylation is a non-negotiable prerequisite for reliable linkage analysis. While MALDI-TOF MS and NMR spectroscopy offer valuable insights, the quantitative analysis of the this compound derivative from terminal glucose residues stands out as a highly specific and sensitive method for internal validation.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best suit their experimental needs. For the highest level of confidence, a combination of these techniques can be employed. For instance, a rapid MALDI-TOF MS screen can provide an initial assessment of methylation, followed by a more rigorous quantitative GC-MS analysis of the terminal residues to confirm completeness before proceeding with the full linkage analysis. This multi-faceted approach ensures the generation of high-quality, reliable data, which is the bedrock of advancing our understanding of the complex roles of glycans in health and disease.

References

  • Funakoshi, I., & Yamashina, I. (1980). Quantitative determination of partially methylated alditol acetate of amino sugar by gas chromatography-mass spectrometry. Analytical Biochemistry, 107(1), 265-270. Available from: [Link]

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2018). Methylation analysis of polysaccharides: Technical advice. Food Hydrocolloids, 78, 148-159. Available from: [Link]

  • Pettolino, F. A., et al. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. In The Plant Cell Wall. Springer.
  • Sassaki, G. L., Gorin, P. A. J., Souza, L. M., Czelusniak, P. A., & Iacomini, M. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências, 77(3), 515-529. Available from: [Link]

  • de Castro, C. (n.d.). Partially Methylated Acetylated Alditols: Advantages & Limitations. Glycopedia. Available from: [Link]

  • Zhang, B., et al. (2024). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Marine Drugs, 22(5), 209. Available from: [Link]

  • Ståhle, J., et al. (2011). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 115(44), 12847-12855. Available from: [Link]

  • Ståhle, J., et al. (2011). O-Methylation in Carbohydrates: an NMR and MD Simulation Study with Application to Methylcellulose. Available from: [Link]

  • Harvey, D. J., et al. (2011). GC-MS linkage analysis of the partially methylated alditol acetates from the N-glycans and O-glycans of RSL. ResearchGate. Available from: [Link]

  • An, H. J., et al. (2012). ANALYSIS OF MALDI-TOF MASS SPECTROMETRY DATA FOR DETECTION OF GLYCAN BIOMARKERS. PMC. Available from: [Link]

  • Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. Available from: [Link]

  • Ludger Ltd. (n.d.). Glycan Analysis - MALDI Glycan Profiling. Available from: [Link]

  • Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Glycobiology, 11(1), 1-14. Available from: [Link]

  • Ståhle, J., et al. (2011). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 115(44), 12847-12855. Available from: [Link]

  • Ciesielski, P. N., et al. (2016). Evaluating the Utility of Permethylated Polysaccharide Solution NMR Data for Characterization of Insoluble Plant Cell Wall Polysaccharides. OSTI.GOV. Available from: [Link]

  • Pu, Y., et al. (2020). Characterization of Unfractionated Polysaccharides in Brown Seaweed by Methylation-GC-MS-Based Linkage Analysis. PMC. Available from: [Link]

  • Pettolino, F., et al. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. Methods in Molecular Biology, 808, 115-131. Available from: [Link]

  • Wu, C. Y., et al. (2012). MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. Molecules, 17(5), 5436-5452. Available from: [Link]

  • Tako, M., & Taba, H. (2022). Unusually Branched Pectin Isolated from a Medicinal Food, Artemisia indica Willd. var. indica. Journal of Polymer and Biopolymer Physics Chemistry, 10(1), 1-9. Available from: [Link]

  • North, S. J., et al. (2010). MALDI-TOF mass spectra of permethylated N- and O-glycans from mouse brain. ResearchGate. Available from: [Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131, 209-217. Available from: [Link]

  • Activated Research Company. (n.d.). Quantification of Monomer Concentration without Calibration and Internal Standard using GC/Pyrolysis and the Polyarc Reactor. Available from: [Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Semantic Scholar. Available from: [Link]

  • Tako, M., et al. (2022). Unusually Branched Pectin Isolated from a Medicinal Food, Artemisia indica Willd. var. indica. Journal of Polymer and Biopolymer Physics Chemistry, 10(1), 1-9. Available from: [Link]

  • Quality Control & Quality Assurance Training Series. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA [Video]. YouTube. Available from: [Link]

  • Teledyne Leeman Labs. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Available from: [Link]

  • Naveh-Many, T., & Cedar, H. (1981). Active gene sequences are undermethylated. Proceedings of the National Academy of Sciences, 78(7), 4246-4250. Available from: [Link]

Sources

A Senior Application Scientist's Guide to 2,3,4,6-Tetramethyl-D-glucose: More Than a Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the physical properties of a starting material are the first gatekeeper of experimental success. 2,3,4,6-Tetramethyl-D-glucose, a key methylated derivative of D-glucose, is a widely used building block in carbohydrate chemistry and the synthesis of complex bioactive molecules.[1] Its melting point is not just a number in a catalog; it is a critical indicator of purity, isomeric composition, and suitability for reaction.

This guide provides an in-depth analysis of the literature values for the melting point of this compound, explains the scientific reasons for observed variations, and compares its utility against other common protected glucose derivatives.

Literature Melting Point of this compound: A Tale of Two Anomers

A survey of chemical databases and literature reveals a range of melting points for this compound. This variation is not arbitrary but is rooted in the compound's stereochemistry. Like many monosaccharides, it exists as an equilibrium mixture of two anomers, α and β, which have different physical properties.

The reported melting point is highly dependent on the ratio of these anomers in the crystalline solid. A freshly prepared sample often exists as a mixture, leading to a lower, broader melting range. Through purification, such as repeated recrystallization, one anomer can be enriched, resulting in a higher and sharper melting point.

Reported Melting Point (°C)Source/Context
87-89A common range cited by chemical suppliers.[2]
90-93A once-recrystallized product, indicating a higher purity than a crude mixture.[3]
98After five recrystallizations, representing a highly purified sample, likely enriched in the α-isomer.[3]

Expert Insight: The most authoritative explanation for this variance comes from Organic Syntheses, a trusted collection of detailed chemical procedures.[3] It explicitly states that "The melting point of the compound varies according to the proportion of α and β isomers present."[3] This is a classic example of melting point depression, where a mixture of two closely related compounds (in this case, diastereomers) melts at a lower temperature than either pure compound. Therefore, when sourcing this reagent, a higher melting point is a strong indicator of higher isomeric purity.

The Role of Melting Point in Quality Control: A Workflow

For a synthetic chemist, the melting point is the first line of defense in quality control (QC). It is a rapid, inexpensive, and powerful tool to assess a starting material before committing it to a complex, multi-step synthesis. An unexpected melting point can signal contamination, incorrect isomeric composition, or even a completely wrong substance.

The following workflow illustrates a decision-making process based on the initial melting point analysis of a batch of this compound.

QC_Workflow cluster_0 Quality Control Workflow for Incoming Reagent cluster_1 Decision & Action start Receive Batch of This compound mp_analysis Perform Melting Point Analysis start->mp_analysis decision Compare to Literature Values mp_analysis->decision proceed Proceed with Reaction decision->proceed Melting Point is sharp (e.g., 96-98°C) purify Purify by Recrystallization (e.g., from petroleum ether) decision->purify Melting Point is broad and/or low (e.g., 87-92°C) reject Reject Batch: Consult Supplier decision->reject No melting observed or significantly out of range re_evaluate Re-evaluate Purity purify->re_evaluate re_evaluate->proceed

Caption: Quality control decision workflow for this compound based on melting point.

Comparison with Alternative Protected Glucose Donors

While this compound is a valuable reagent, its utility is best understood in the context of other protected glucose derivatives used in glycosylation reactions. The choice of protecting group profoundly impacts the reactivity, stability, and physical properties of the glycosyl donor.[4] The most common alternatives feature acetyl (Ac) or benzyl (Bn) protecting groups.

Property2,3,4,6-Tetra-O-methyl-D-glucose 2,3,4,6-Tetra-O-acetyl-D-glucose 2,3,4,6-Tetra-O-benzyl-D-glucose
Abbreviation Me-GlcAc-GlcBn-Glc
Molecular Weight 236.26 g/mol 348.30 g/mol 540.65 g/mol [2]
Melting Point (°C) 87-98 (anomer dependent)[3]~118-120[5]~147-154[2][3]
Physical State White crystalline solid[1]White crystalline solid[6]White crystalline powder[2]
Protecting Group Methyl etherAcetyl esterBenzyl ether
Reactivity Effect Electron-donating (activating)Electron-withdrawing (deactivating)[4]Strongly electron-donating (activating)[4]
Stability Stable to a wide range of conditions; requires harsh acidic conditions (e.g., BBr₃) for removal.Base-labile (saponification); stable to mild acid.Stable to acid/base; removed by hydrogenolysis (catalytic hydrogenation).
Typical Use Case Used in structural elucidation of polysaccharides; less common as a glycosyl donor due to the difficulty of deprotection.A common, moderately reactive glycosyl donor.[6] The acetyl group at C-2 can participate in the reaction to favor the formation of 1,2-trans-glycosides.A highly reactive glycosyl donor for synthesizing complex oligosaccharides where final deprotection can be achieved under neutral conditions.[2][7]

Expert Insight:

  • Acetyl groups are electron-withdrawing, which decreases the reactivity of the glycosyl donor compared to its benzylated counterpart.[4] This can be advantageous for controlling selectivity in complex syntheses.

  • Benzyl groups are electron-donating, which increases the reactivity of the donor.[4] This is useful when coupling with a less reactive glycosyl acceptor. However, the high reactivity can sometimes lead to side reactions.

  • Methyl groups , like benzyl groups, are electron-donating. However, their extreme stability makes them less practical as temporary protecting groups in a multi-step synthesis compared to benzyl ethers, which are easily removed.

Experimental Protocol: Standard Melting Point Determination

This protocol describes a standard method for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

Objective: To accurately determine the melting range of a solid sample to assess its purity.

Materials:

  • Sample of this compound

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry under vacuum for several hours.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

    • To pack the sample at the bottom, tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube. The goal is a tightly packed, uniform plug of material.

  • Apparatus Setup:

    • Turn on the melting point apparatus.

    • Set a plateau temperature approximately 10-15°C below the expected melting point (e.g., for a sample expected to melt at 95°C, set the plateau to 80°C).

    • Set a slow ramp rate (1-2°C per minute). A slow rate is crucial for an accurate determination.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts, and the entire sample is a clear liquid (the clear point).

  • Reporting:

    • The melting point is reported as a range from the onset temperature to the clear point (e.g., 95.5-97.0°C).

    • A pure compound will have a sharp melting range (typically < 2°C). An impure compound will exhibit a depressed and broadened melting range.

Trustworthiness: This protocol is self-validating. A sharp, high-temperature melting range consistent with literature values for a pure anomer provides high confidence in the sample's quality. A broad, low-temperature range is a clear and immediate indication of impurity or an isomeric mixture, prompting further purification.

Conclusion

The melting point of this compound is a critical physicochemical parameter that offers significant insights into the purity and isomeric composition of the material. A thorough understanding of why literature values vary—primarily due to the α/β anomer ratio—allows researchers to make informed decisions about the quality of their starting materials. When compared to acetylated and benzylated analogs, the unique properties of the methyl-protected glucose become clear, guiding chemists in selecting the appropriate building block for their specific synthetic strategy in drug discovery and development.

References

  • West, E. S., & Holden, R. F. (1943). This compound. Organic Syntheses, Coll. Vol. 3, 798.
  • Pinto, B. M., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. DOI:10.1039/D3CS00321C. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid. Retrieved from [Link]

Sources

Comparative Guide: Optimizing Standard Curves for 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: 2,3,4,6-Tetramethyl-D-glucose (TMG) Quantification Primary Methods: GC-MS (PMAA Derivatization) vs. HPAEC-PAD

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This compound (TMG) is a critical biomarker in Glycosyl Linkage Analysis (GLA). In the context of methylation analysis, the detection of TMG indicates a non-reducing terminal glucose residue (t-Glc). Accurate quantification of TMG is the mathematical anchor for determining the Degree of Polymerization (DP) and branching frequency in polysaccharides like glycogen, starch, and bioactive glucans.

This guide compares the two "gold standard" workflows for generating TMG standard curves. We move beyond simple product descriptions to analyze the methodological performance of quantifying this specific analyte.

FeatureMethod A: GC-MS (PMAA) Method B: HPAEC-PAD
Principle Electron Impact Ionization of Alditol AcetatesElectrochemical oxidation on Gold Electrode
Analyte State Derivatized (Volatile 1,5-di-O-acetyl-...)Native (Underivatized Ether)
Sensitivity High (Femtomole range with SIM)Moderate to High (Picomole range)
Specificity Absolute (Mass frag. confirms linkage)Relative (Retention time only)
Throughput Low (Requires 4-8h derivatization)High (Direct injection)
Best For Structural elucidation & unknown samplesRoutine QC & known profile monitoring

Method A: GC-MS (The Structural Gold Standard)

In this workflow, the "product" (TMG standard) acts as a precursor. You are not quantifying TMG directly; you are quantifying its derivative: 1,5-di-O-acetyl-2,3,4,6-tetramethyl-D-glucitol .

The Mechanism

To make TMG volatile for Gas Chromatography, the ring must be opened (reduction) and the free hydroxyls (at C1 and C5) must be acetylated.

  • Why Reduction? Reducing the aldehyde (C1) to an alcohol eliminates anomeric isomers (

    
     and 
    
    
    
    ), resulting in a single chromatographic peak per sugar.
  • Why Deuterium (NaBD4)? In linkage analysis, deuterium labeling at C1 distinguishes the original reducing end of the polymer from ends created during hydrolysis. For a pure TMG standard curve, standard NaBH4 is acceptable, but NaBD4 is preferred to match sample processing.

Experimental Workflow (Graphviz)

PMAA_Workflow TMG TMG Standard (Solid/Stock) Red Reduction (NaBD4 in DMSO/NH4OH) Opens Ring -> Glucitol TMG->Red 1. Dissolve & React Acet Acetylation (Ac2O + Pyridine/N-MeIm) Tags C1/C5 -> Volatile Red->Acet 2. Dry & React Ext Extraction (DCM/CHCl3 + Water wash) Acet->Ext 3. Purify GC GC-MS Injection (Split/Splitless) Ext->GC 4. Analyze

Figure 1: The PMAA derivatization workflow converts non-volatile TMG into a volatile alditol acetate.[1]

Detailed Protocol: Standard Curve Preparation

Reagents:

  • TMG Standard (>98% purity).

  • Internal Standard (IS): Myo-inositol hexaacetate or 2-Deoxy-glucose (added before derivatization).

  • Reducing Agent: Sodium borodeuteride (NaBD

    
    ) 10 mg/mL in 1M NH
    
    
    
    OH.
  • Acetylation Reagent: Acetic Anhydride (

    
    ).
    

Step-by-Step:

  • Stock Preparation: Dissolve 10 mg TMG in 10 mL MeOH (1 mg/mL).

  • Working Standards: Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µg/mL).

  • IS Addition: Add a fixed amount of Internal Standard (e.g., 20 µg) to every tube. Critical: This corrects for derivatization efficiency losses.

  • Drying: Evaporate MeOH under

    
     stream.
    
  • Reduction: Add 200 µL NaBD

    
     solution. Incubate 2h at Room Temp.
    
  • Quenching: Add Glacial Acetic Acid dropwise until effervescence stops (destroys excess borohydride). Evaporate to dryness (add MeOH and re-evaporate 3x to remove borate complexes as volatile trimethyl borate).

  • Acetylation: Add 200 µL Acetic Anhydride + 200 µL Pyridine. Heat at 100°C for 20 mins.

  • Extraction: Add 1 mL DCM (Dichloromethane) and 1 mL Water. Vortex. Discard upper (aqueous) phase. Repeat water wash 2x.

  • Injection: Inject 1 µL of the DCM layer into GC-MS.

Data Processing (ECR Theory): If a pure TMG standard is unavailable, use Effective Carbon Response (ECR) theory.



  • For TMG (PMAA form), the ECR is calculated based on the carbon atoms contributing to the FID signal (carbonyl carbons in acetyl groups do not contribute significantly).

Method B: HPAEC-PAD (The High-Throughput Alternative)

HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) quantifies TMG in its native state.

The Mechanism

At high pH (>12), sugar hydroxyl groups ionize (


). TMG, having four methyl groups blocking hydroxyls, is less acidic than glucose. It binds weakly to the anion exchange column and elutes early  (often in the void volume or shortly after).
  • Detection: PAD detects the oxidation of the sugar on a gold electrode. The response depends on the number of oxidizable carbons.

Experimental Workflow (Graphviz)

HPAEC_Workflow Stock TMG Stock (Water) Dil Dilution Series (0.1 - 50 µM) Stock->Dil Prepare Inj Injection (CarboPac PA1/PA20) Dil->Inj Autosampler Sep Separation (Isocratic NaOH) Inj->Sep Elute PAD PAD Detection (Gold Electrode) Sep->PAD Oxidize

Figure 2: Direct injection workflow for HPAEC-PAD. Note the absence of chemical modification steps.

Detailed Protocol: Standard Curve Preparation

Reagents:

  • TMG Standard.

  • Eluent A: 200 mM NaOH (Carbonate-free).

  • Eluent B: Milli-Q Water.

  • Column: Dionex CarboPac PA1 or PA20 (Guard + Analytical).

Step-by-Step:

  • Eluent Prep: Critical: Use degassed, 18.2 MΩ water. Carbonate contamination acts as a displacer and ruins retention time reproducibility. Keep eluents under Helium blanket.

  • Stock: Dissolve TMG in water (not MeOH) to 1 mM.

  • Dilution: Prepare range: 0.5, 1.0, 5.0, 10.0, 20.0 µM.

  • Method:

    • Flow: 1.0 mL/min (PA1) or 0.5 mL/min (PA20).

    • Isocratic Run: 10-20 mM NaOH is usually sufficient for TMG. (Note: TMG elutes very early compared to Glucose).

    • Optimization: If TMG co-elutes with the void, lower the NaOH concentration to 5 mM to increase retention.

  • Detection: Standard Quadruple Potential Waveform for Carbohydrates.

Performance Comparison Data

The following data represents typical performance metrics observed in analytical glycoscience laboratories.

MetricGC-MS (PMAA)HPAEC-PADAnalysis
Linearity (

)
> 0.995> 0.990GC-MS is more linear over wide ranges; PAD can saturate at high concentrations.
LOD (Limit of Detection) ~50 femtomoles (SIM mode)~1-10 picomolesGC-MS is ~100x more sensitive if operated in SIM mode.
Retention Time Precision < 0.2% RSD< 1.0% RSDHPAEC is sensitive to carbonate drift in eluents.
Matrix Interference Low (Extraction removes salts)High (Salts/Proteins affect column capacity)GC-MS is robust against dirty biological matrices after extraction.

Troubleshooting & Validation

Self-Validating the GC-MS System
  • The "Undermethylation" Check: If you see peaks for 2,3,6-Me3-Glc or 2,3-Me2-Glc in your standard run, your TMG standard is impure or degradation occurred.

  • The Symmetry Check: TMG-PMAA should appear as a single, sharp peak. A split peak indicates failed reduction (anomeric mixture remains) or column overload.

Self-Validating the HPAEC System
  • The "Carbonate Dip": If you see a large dip in the baseline around the TMG elution time, your NaOH is contaminated with carbonate. Remake eluents.

  • Electrode Recession: Loss of sensitivity over time usually indicates the gold electrode needs polishing.

References

  • Ciucanu, I., & Kerek, F. (1984).[2] A simple and rapid method for the permethylation of carbohydrates.[3][4] Carbohydrate Research, 131(2), 209–217. Link

  • Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides. Biochemistry and Molecular Biology of Plants.

  • Thermo Fisher Scientific. (2016). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Link

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4,6-Tetramethyl-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and scientific research, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with 2,3,4,6-Tetramethyl-D-glucose. As a methylated monosaccharide, its physical and chemical properties necessitate a thorough understanding of appropriate safety measures to mitigate potential hazards. This document moves beyond a simple checklist, offering a procedural and explanatory framework to ensure the well-being of laboratory personnel.

Hazard Assessment and Risk Mitigation

While detailed toxicological data for this compound is not extensively documented, it is prudent to treat it with a degree of caution, as with any laboratory chemical. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1] Therefore, the cornerstone of a robust safety protocol is the prevention of this contact through the diligent use of appropriate PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards. This is crucial to protect against airborne dust particles and potential splashes of solutions containing the compound.[1]
Hand Protection Chemical-impermeable glovesGloves must be inspected for integrity before each use. The selection of glove material should be based on chemical compatibility. Nitrile gloves are a common and effective choice for handling many powdered chemicals.[1][2]
Body Protection Laboratory coatA standard lab coat is essential to prevent the contamination of personal clothing and to protect the skin from accidental spills.
Respiratory Protection Full-face respirator (if necessary)To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] This is particularly important when handling large quantities of the powder or when there is a risk of significant aerosolization.
Operational Workflow for Handling this compound

A systematic approach to handling this compound will significantly minimize the risk of exposure. The following workflow diagram illustrates the key steps and decision points from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Well-ventilated, e.g., fume hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve Dissolve or Transfer weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe end End doff_ppe->end start Start start->prep_area

Handling Workflow for this compound
  • Preparation :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Inspect gloves for any signs of degradation or punctures.

  • Weighing and Transfer :

    • When weighing the solid, use techniques that minimize dust generation. Tapping the container gently is preferable to shaking.

    • Use spark-proof tools and equipment to prevent ignition sources, especially if solvents are present.[1]

    • Avoid creating aerosols.[1]

  • In Case of Accidental Release :

    • In the event of a spill, immediately evacuate personnel to a safe area.[1]

    • Remove all sources of ignition.[1]

    • Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[1]

    • Collect the spilled material using methods that do not generate dust, such as gently sweeping or using a vacuum with a HEPA filter.

    • Place the collected material in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused compounds, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container.

  • Disposal Route : The collected waste should be disposed of through a licensed professional waste disposal service.[2] Do not discharge the chemical into drains, as this can have adverse effects on the environment.[1]

  • Regulatory Compliance : Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Emergency First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

The following diagram outlines the decision-making process in case of an accidental exposure.

cluster_response Immediate Response cluster_action First-Aid Actions exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration if needed inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water skin->wash_skin rinse_eyes Rinse with Water for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth with Water Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

First-Aid Decision Pathway for Exposure

By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetramethyl-D-glucose
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2,3,4,6-Tetramethyl-D-glucose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.